molecular formula C8H5ClF3NO2 B137295 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid CAS No. 95656-52-3

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Cat. No.: B137295
CAS No.: 95656-52-3
M. Wt: 239.58 g/mol
InChI Key: LZLSLGVFHCTZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid is a versatile benzoic acid derivative serving as a critical chemical building block (synthon) in advanced research and development. Its structure, featuring amino, chloro, and trifluoromethyl functional groups on a benzoic acid core, allows for diverse chemical transformations, making it a valuable intermediate for constructing complex molecules with significant biological activity . This compound has demonstrated specific utility in the synthesis of active agents for invertebrate pest control, as evidenced by its role in the development of novel compounds with anthelmintic and ectoparasiticidal properties . Furthermore, substituted benzoic acids are recognized for their broad applicability as key precursors in the pharmaceutical and agrochemical industries . Researchers leverage this compound to develop new materials and active ingredients, exploring its potential through various synthetic and analytical methods. This product is intended for research purposes in laboratory settings only. It is strictly for non-medical uses and is not intended for the diagnosis, treatment, or cure of any human or animal disease or condition.

Properties

IUPAC Name

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLSLGVFHCTZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405171
Record name 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95656-52-3
Record name 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring an amino group, a chloro group, and a trifluoromethyl group on a benzoic acid core, imparts desirable physicochemical properties for drug design. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and its significant role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology applications.

Chemical and Physical Properties

This compound, with the CAS number 95656-52-3, is a light yellow solid.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₅ClF₃NO₂[2]
Molecular Weight 239.58 g/mol [2]
Melting Point 228-236 °C[3]
Boiling Point 311.7±42.0 °C (Predicted)[3]
Density 1.600 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[3]
Physical Form Light Yellow Solid[1]
Purity Typically available at ≥95%[2]
Storage Temperature 0-5°C[1]

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Reference
MDL Number MFCD03426725
InChI Key LZLSLGVFHCTZAH-UHFFFAOYSA-N

Synthesis Protocol

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in a single source, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry reactions and synthesis routes for structurally similar compounds. The following is a detailed hypothetical protocol.

Proposed Synthetic Pathway

A logical synthetic route could involve the nitration of a suitable chlorinated and trifluoromethylated benzene derivative, followed by reduction of the nitro group to an amine, and subsequent carboxylation.

Synthesis_Workflow A 2-Chloro-4-(trifluoromethyl)aniline B N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide A->B Acetic anhydride, Pyridine C N-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)acetamide B->C HNO₃, H₂SO₄ D 2-Chloro-5-nitro-4-(trifluoromethyl)aniline C->D HCl, H₂O, Heat E 3-Chloro-6-nitro-4-(trifluoromethyl)benzenediazonium chloride D->E NaNO₂, HCl F 3-Chloro-6-nitro-4-(trifluoromethyl)benzonitrile E->F CuCN G This compound F->G H₂SO₄, H₂O, Heat

Caption: Proposed multi-step synthesis of this compound.

Experimental Procedure

Step 1: Acetylation of 2-Chloro-4-(trifluoromethyl)aniline

  • To a stirred solution of 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to yield N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.

Step 2: Nitration of N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide

  • To a stirred mixture of concentrated sulfuric acid (5 volumes) at 0 °C, slowly add N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide (1 equivalent).

  • To this solution, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain N-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)acetamide.

Step 3: Hydrolysis of the Amide

  • Suspend N-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C.

  • Neutralize the mixture with a concentrated sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-chloro-5-nitro-4-(trifluoromethyl)aniline.

Step 4: Sandmeyer Reaction

  • Dissolve 2-chloro-5-nitro-4-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-6-nitro-4-(trifluoromethyl)benzonitrile.

Step 5: Hydrolysis of the Nitrile

  • To 3-chloro-6-nitro-4-(trifluoromethyl)benzonitrile (1 equivalent), add a mixture of concentrated sulfuric acid (5 volumes) and water (5 volumes).

  • Heat the mixture to reflux for 12-16 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Filter the precipitate, which is the nitro-substituted benzoic acid.

  • To reduce the nitro group, the intermediate can be treated with a reducing agent like iron powder in acidic medium or through catalytic hydrogenation (e.g., H₂/Pd-C). For instance, suspend the nitro-benzoic acid in ethanol and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 4-6 hours.

  • Filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate and adjust the pH to precipitate the final product, this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Application in Drug Development: EGFR Inhibition

This compound is a crucial intermediate in the synthesis of small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a transmembrane protein that plays a key role in cell growth, proliferation, and survival.[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR Signaling Pathway

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Dimer EGFR Dimer EGFR->Dimer Dimerization Ligand EGF Ligand->EGFR Binding P_Dimer Phosphorylated EGFR Dimer->P_Dimer Autophosphorylation RAS RAS P_Dimer->RAS PI3K PI3K P_Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation EGFR_Inhibitor_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling EGFR_Inactive EGFR Dimer_Inactive EGFR Dimer EGFR_Inactive->Dimer_Inactive Dimerization Ligand EGF Ligand->EGFR_Inactive Binding ATP_pocket ATP Binding Pocket Dimer_Inactive->ATP_pocket Inhibitor Small Molecule Inhibitor (Derived from This compound) Inhibitor->ATP_pocket Competitive Binding Block Phosphorylation Blocked ATP_pocket->Block Downstream_Blocked Signaling Pathways (RAS-RAF, PI3K-AKT) Blocked Block->Downstream_Blocked

References

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. The information is intended for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Structure and Identification

This compound is a substituted aromatic carboxylic acid. The structure is characterized by a benzoic acid core with an amino group at position 4, a chloro group at position 3, and a trifluoromethyl group at position 5.

IUPAC Name: this compound CAS Number: 95656-52-3 Molecular Formula: C₈H₅ClF₃NO₂ Molecular Weight: 239.58 g/mol Chemical Structure:

G A 3-Chloro-5-(trifluoromethyl)aniline B 4-Amino-2-chloro-5-(trifluoromethyl)benzonitrile A->B 1. Diazotization 2. Sandmeyer Reaction (CuCN) C This compound B->C Acid or Base Hydrolysis EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival EGF EGF (Ligand) EGF->EGFR Inhibitor 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid Derivatives Inhibitor->EGFR Inhibition G A Prepare serial dilutions of test compound B Add EGFR enzyme, substrate, and test compound to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 minutes C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a halogenated and trifluoromethylated derivative of anthranilic acid. While specific literature on the discovery and biological activity of this exact molecule is not extensively available, this document consolidates information on its physicochemical properties, proposes a plausible synthetic route based on established organic chemistry principles, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, a hypothesized biological activity and its potential mechanism of action are discussed, drawing parallels with structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar substituted benzoic acid derivatives in medicinal chemistry and drug discovery.

Introduction

Substituted anthranilic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of halogen and trifluoromethyl substituents can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced potency, metabolic stability, and cell permeability. This compound combines these features, making it a compound of interest for further investigation. This guide provides a detailed technical overview to facilitate such research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
Molecular Formula C₈H₅ClF₃NO₂[1]
Molecular Weight 239.58 g/mol [1]
CAS Number 95656-52-3[1]
Appearance White to off-white solid-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO-
pKa Not reported-

Proposed Synthesis

Synthetic Workflow

The proposed multi-step synthesis is outlined in the workflow diagram below.

G A 2-Chloro-5-(trifluoromethyl)aniline B N-(2-Chloro-5-(trifluoromethyl)phenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide B->C N-Bromosuccinimide, Acetic acid D 4-Bromo-2-chloro-5-(trifluoromethyl)aniline C->D HCl, Ethanol, Reflux E 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile D->E CuCN, DMF, Reflux F This compound E->F H2SO4, H2O, Reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for each step of the proposed synthesis.

Step 1: Acetylation of 2-Chloro-5-(trifluoromethyl)aniline

  • To a stirred solution of 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide.

Step 2: Bromination of N-(2-Chloro-5-(trifluoromethyl)phenyl)acetamide

  • Dissolve N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid (10 vol).

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide.

Step 3: Deacetylation of N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide

  • Suspend N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol (8 vol) and concentrated hydrochloric acid (4 vol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify by column chromatography to yield 4-bromo-2-chloro-5-(trifluoromethyl)aniline.

Step 4: Cyanation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline

  • To a solution of 4-bromo-2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in dimethylformamide (DMF, 10 vol), add copper(I) cyanide (1.5 eq).

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride.

  • Stir for 1 hour, then extract with ethyl acetate (3 x 15 vol).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify by column chromatography to obtain 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile.

Step 5: Hydrolysis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

  • To 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile (1.0 eq), add a mixture of concentrated sulfuric acid (5 vol) and water (5 vol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to ~4 with a concentrated solution of sodium hydroxide.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the final product based on its structure.

TechniqueExpected Data
¹H NMR Aromatic protons (2H), amine protons (2H, broad), carboxylic acid proton (1H, broad)
¹³C NMR Signals for aromatic carbons, trifluoromethyl carbon, and carboxylic carbon
IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~3000 (O-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1250 (C-F stretch)
Mass Spec (ESI-) [M-H]⁻ at m/z 238.0

Hypothesized Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, its structural similarity to other substituted anthranilic acids suggests potential anti-inflammatory or anticancer properties. For instance, some anthranilic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes or act as modulators of ion channels.

A plausible, though unverified, mechanism of action could involve the inhibition of a key signaling pathway implicated in inflammation or cell proliferation, such as the NF-κB pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Target 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid Target->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a structurally interesting molecule with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical reactions and provides a starting point for laboratory synthesis. The hypothesized biological activity and mechanism of action, while speculative, offer a rationale for screening this compound in relevant biological assays. Further experimental work is required to validate the proposed synthesis and to elucidate the true biological potential of this compound.

References

The Biological Frontier of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of derivatives of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. This core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

Recent studies have highlighted a series of 4-amino-3-chloro benzoate ester derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

One particular derivative, a hydrazine-1-carbothioamide designated as N5a , has demonstrated significant potential.[1] In-silico molecular docking studies suggest that this class of compounds fits well into the ATP-binding site of the EGFR tyrosine kinase domain.[2][3][4]

Quantitative Analysis of Biological Activity

The biological efficacy of these derivatives has been quantified through in vitro assays, with key data summarized below.

Table 1: Comparative Cytotoxicity of Derivative N5a and Erlotinib [1]

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Table 2: EGFR Kinase Inhibitory Activity [1]

CompoundEGFR Kinase Inhibition IC50 (µM)
N5a0.15 ± 0.02
Erlotinib0.10 ± 0.01

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these this compound derivatives is attributed to their ability to induce programmed cell death, or apoptosis. Specifically, compound N5a has been shown to activate the extrinsic apoptotic pathway by targeting EGFR, leading to the activation of caspase-3 and caspase-8.[2][3][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand->EGFR Inhibitor Benzoic Acid Derivative (N5a) Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

Extrinsic_Apoptosis_Pathway cluster_receptor Death Receptor Activation cluster_caspase_cascade Caspase Cascade FASL FasL FASR FasR FASL->FASR FADD FADD FASR->FADD DISC DISC Formation FADD->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Benzoic Acid Derivative (N5a) (via EGFR inhibition) Inhibitor->Procaspase8 Inhibitor->Procaspase3

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is limited in publicly available literature. This guide focuses on the potential therapeutic targets of this compound based on comprehensive studies of its close structural analog, 4-amino-3-chlorobenzoic acid, and its synthesized derivatives. The findings presented herein are primarily derived from research on these derivatives and serve as a strong rationale for the investigation of similarly substituted trifluoromethyl compounds.

Executive Summary

The chemical scaffold of 4-amino-3-chlorobenzoic acid has emerged as a promising starting point for the development of novel therapeutic agents. Recent research has focused on the synthesis and evaluation of its derivatives, revealing a significant potential for targeting key signaling pathways implicated in cancer. This technical guide consolidates the current understanding of the therapeutic potential of these derivatives, with a primary focus on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We provide a detailed overview of the quantitative biological data, the signaling pathways involved, and the experimental protocols utilized in these seminal studies.

Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a well-established target for anticancer therapies.

Recent studies have successfully synthesized and evaluated a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, as potential EGFR inhibitors[1][2][3]. In silico and in vitro analyses have demonstrated that these compounds can effectively target the EGFR tyrosine kinase, leading to cytotoxic effects in various cancer cell lines[1][2].

Among the synthesized compounds, a specific hydrazine-1-carbothioamide derivative, designated as N5a , has been identified as a particularly potent inhibitor of EGFR, exhibiting superior anticancer activity when compared to the established EGFR inhibitor, Erlotinib[4][5].

Quantitative Biological Data

The efficacy of the lead compound N5a has been quantified through in vitro cytotoxicity and direct enzyme inhibition assays. The following tables summarize the key findings.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Compound N5a and Erlotinib [5]

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib4.56 ± 0.326.78 ± 0.518.12 ± 0.63
Lower IC₅₀ values indicate higher cytotoxic potency.

Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC₅₀, µM) [5]

CompoundEGFR Tyrosine Kinase
N5a 0.58 ± 0.04
Erlotinib0.95 ± 0.07
Lower IC₅₀ values indicate greater inhibitory activity.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these 4-amino-3-chloro benzoate derivatives is the inhibition of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cancer cell proliferation and survival[6].

The inhibition of EGFR by compound N5a has been shown to induce the extrinsic apoptotic pathway, a programmed cell death mechanism. This is evidenced by the downstream activation of caspase-8 and caspase-3, which are key executioners of this pathway[1][2].

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP Procaspase8 Pro-caspase 8 EGFR->Procaspase8 Activates (via extrinsic pathway) EGF EGF Ligand EGF->EGFR Binds N5a Compound N5a (4-amino-3-chloro benzoate derivative) N5a->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Caspase8 Active Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed signaling pathway of EGFR inhibition by Compound N5a.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of 4-amino-3-chloro benzoate ester derivatives.

Synthesis of Derivatives

The synthesis of the target compounds involves a multi-step process starting from 4-amino-3-chlorobenzoic acid. A general workflow is presented below.

Synthesis_Workflow Start 4-amino-3-chlorobenzoic acid Step1 Esterification (e.g., EtOH, SOCl₂) Start->Step1 Intermediate1 Ethyl 4-amino-3-chlorobenzoate (N1) Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 4-amino-3-chlorobenzohydrazide (N2) Step2->Intermediate2 Step3a Reaction with CS₂ and KOH Intermediate2->Step3a Step3b Condensation with Aldehydes Intermediate2->Step3b Step3c Reaction with Isothiocyanates Intermediate2->Step3c Product1 1,3,4-Oxadiazole Derivatives (N3a-d) Step3a->Product1 Product2 Benzohydrazone Derivatives (N4a-c) Step3b->Product2 Product3 Hydrazine-1-carbothioamide Derivatives (N5a-d) Step3c->Product3

Figure 2: General workflow for the synthesis of 4-amino-3-chloro benzoate derivatives.

Protocol for Synthesis of 4-amino-3-chlorobenzohydrazide (N2): [7]

  • In a 100 mL round-bottom flask, add ethyl 4-amino-3-chlorobenzoate (N1) (0.008 mol) and 50 mL of ethanol.

  • Add an excess quantity of hydrazine hydrate 80% (0.0215 mol).

  • Reflux the mixture at 80°C overnight.

  • Following the reflux period, evaporate the solvent until dryness.

  • Wash the resulting precipitate with distilled water, filter, and allow it to dry.

  • Recrystallize the final product from methanol.

In Silico Molecular Docking

Molecular docking studies are performed to predict the binding affinity and orientation of the synthesized compounds within the EGFR tyrosine kinase active site.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve EGFR Crystal Structure (e.g., PDB: 1M17) Grid Define Grid Box around Active Site PDB->Grid Ligand Draw & Optimize 2D/3D Ligand Structures Dock Perform Docking (e.g., AutoDock) Ligand->Dock Grid->Dock Analyze Analyze Binding Modes & Docking Scores Dock->Analyze Compare Compare with Reference (e.g., Erlotinib) Analyze->Compare

Figure 3: Logical workflow for in silico molecular docking studies.

Protocol for Molecular Docking: [8]

  • The crystal structure of the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) is imported into molecular docking software such as AutoDock.

  • The 2D structures of the synthesized compounds are drawn and optimized using computational chemistry software (e.g., HyperChem).

  • A grid box is centered on a key active site residue (e.g., Cα of Met769) to define the docking search space.

  • The docking simulation is performed to predict the binding poses and calculate the binding energy (docking score) for each compound.

  • The results are validated by re-docking the co-crystallized ligand (e.g., Erlotinib) and ensuring a low root-mean-square deviation (RMSD) value.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) of the most potent compounds are analyzed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Protocol: [5]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Erlotinib) and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Protocol: [5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific peptide substrate, and kinase assay buffer in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that quantifies the remaining ATP).

  • IC₅₀ Calculation: Calculate the IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Caspase Activity Assay

This assay quantifies the activity of key apoptotic enzymes like caspase-3 and caspase-8.

Protocol (Fluorometric): [9][10][11]

  • Cell Treatment: Treat cells with the test compound for a specified period to induce apoptosis.

  • Cell Lysis: Lyse the cells using a chilled cell lysis buffer to release the cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3, IETD-R110 for caspase-8) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the active caspases to cleave the substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the caspase activity relative to an untreated control.

Conclusion and Future Directions

The derivatives of 4-amino-3-chlorobenzoic acid represent a promising class of compounds for the development of novel anticancer therapeutics. The substantial evidence pointing to EGFR tyrosine kinase as a primary target provides a strong foundation for further investigation. The lead compound, N5a, has demonstrated superior in vitro efficacy compared to Erlotinib, warranting further preclinical and clinical development.

Future research should focus on:

  • Synthesizing and evaluating derivatives of the specific core molecule, this compound, to investigate if the trifluoromethyl group enhances potency, selectivity, or pharmacokinetic properties.

  • Conducting in vivo studies to assess the efficacy and safety of lead compounds in animal models.

  • Exploring the potential of these compounds to overcome known resistance mechanisms to existing EGFR inhibitors.

  • Investigating other potential therapeutic targets, such as those related to inflammation or microbial infections, where related benzoic acid structures have shown preliminary activity.

References

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a key intermediate in the development of targeted therapeutics. Due to the limited availability of public data on the parent compound, this guide leverages extensive research on its derivatives to provide insights into its synthesis, physicochemical properties, and potential biological activity.

Chemical Identity and Properties

This compound is a substituted benzoic acid with the chemical formula C₈H₅ClF₃NO₂.[1] Its chemical structure is characterized by an amino group, a chlorine atom, and a trifluoromethyl group attached to the benzoic acid core. These substitutions are known to significantly influence the molecule's chemical and biological properties, making it a valuable scaffold in medicinal chemistry.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 95656-52-3[3][4]
Molecular Formula C₈H₅ClF₃NO₂[5]
Molecular Weight 239.58 g/mol [3][5]
Purity Typically >95% (commercial)[3][4]

Note: Due to the absence of publicly available experimental data, a comprehensive table of measured physical properties such as melting point, boiling point, and solubility cannot be provided at this time.

Synthesis and Characterization

Experimental Protocol: Synthesis of Ethyl 4-amino-3-chlorobenzoate Derivatives (Analogous)

A recent study outlines a multi-step synthesis to create a series of 4-amino-3-chloro benzoate ester derivatives.[6] This process typically involves the esterification of the parent benzoic acid, followed by further modifications.

Workflow for the Synthesis of 4-amino-3-chloro Benzoate Ester Derivatives

G start 4-amino-3-chlorobenzoic acid esterification Esterification (e.g., EtOH, H2SO4) start->esterification Step 1 ester Ethyl 4-amino-3-chlorobenzoate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine hydrate) ester->hydrazinolysis Step 2a hydrazide 4-amino-3-chlorobenzohydrazide hydrazinolysis->hydrazide cyclization Cyclization (e.g., CS2, KOH) hydrazide->cyclization Step 3a condensation Condensation (Aldehydes) hydrazide->condensation Step 3b thiocarbohydrazide Reaction with Isothiocyanates hydrazide->thiocarbohydrazide Step 3c oxadiazole 1,3,4-Oxadiazole derivatives cyclization->oxadiazole benzohydrazone Benzohydrazone derivatives condensation->benzohydrazone carbothioamide Hydrazine-1-carbothioamide derivatives thiocarbohydrazide->carbothioamide

Caption: General synthetic workflow for 4-amino-3-chloro benzoate ester derivatives.

Spectroscopic Characterization of Derivatives

The characterization of the synthesized derivatives is crucial for confirming their structure and purity. The following tables summarize the key spectroscopic data for representative derivatives from the literature.[6]

Table 2: 1H NMR Data for Representative Derivatives of this compound

CompoundChemical Shift (δ, ppm)
Ethyl 4-amino-3-chlorobenzoate 7.75 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.83 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, CH₂), 1.27 (t, 3H, CH₃)
N'-(4-chlorobenzylidene)-4-amino-3-chlorobenzohydrazide 11.64 (s, 1H, NH-amide), 8.39 (s, 1H, CH=N-imine), 7.85–7.65 (m, 4H, Ar-H), 7.52 (d, 2H, Ar-H), 6.84 (d, 1H, Ar-H), 6.07 (s, 2H, NH₂)
2-(4-amino-3-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamide 10.22 (s, 1H, NH), 9.77 (s, 1H, NH), 9.69 (s, 1H, NH), 7.86 (s, 1H, Ar-H), 7.64–7.36 (m, 6H, Ar-H), 6.81 (d, 1H, Ar-H), 5.98 (s, 2H, NH₂)

Table 3: 13C NMR Data for Representative Derivatives of this compound

CompoundChemical Shift (δ, ppm)
Ethyl 4-amino-3-chlorobenzoate 164.85 (C=O), 149.08 (C-NH₂), 130.40, 129.29, 117.42, 116.00, 114.16 (Ar-C), 60.10 (CH₂), 14.17 (CH₃)
N'-(4-chlorobenzylidene)-4-amino-3-chlorobenzohydrazide 161.91 (C=O), 148.02 (C-NH₂), 145.48 (CH=N), 134.22, 133.41, 128.97, 128.84, 128.54, 128.12, 120.59, 116.04, 114.20 (Ar-C)
2-(4-amino-3-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamide 181.79 (C=S), 165.66 (C=O), 148.68 (C-NH₂), 138.95, 129.91, 129.60, 128.71, 128.46, 128.18, 120.79, 116.52, 114.62 (Ar-C)

Table 4: Infrared (IR) Spectroscopy Data for Representative Derivatives of this compound

CompoundKey IR Absorptions (cm⁻¹)
Ethyl 4-amino-3-chlorobenzoate 3487, 3356 (NH₂ str), 1689 (C=O ester str), 759 (C-Cl str)
N'-(4-chlorobenzylidene)-4-amino-3-chlorobenzohydrazide 3437, 3360 (NH₂ str), 3338 (NH amide str), 1662 (C=O amide str), 1249 (C=N str), 717 (C-Cl str)
2-(4-amino-3-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamide 3475, 3356 (NH₂ str), 3317 (NH thioamide str), 1658 (C=O amide str), 1215 (C=S str), 736 (C-Cl str)

Biological Activity and Mechanism of Action

Direct biological studies on this compound are not extensively reported. However, its derivatives have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][6]

EGFR Kinase Inhibition

Derivatives of this compound have shown promising activity as EGFR tyrosine kinase inhibitors.[6] One study reported the in vitro anti-proliferative properties of several derivatives, with some compounds exhibiting significant cytotoxicity against cancer cell lines.[6]

Experimental Protocol: EGFR Kinase Inhibition Assay

The inhibitory capacity of the 4-amino-3-chloro benzoic acid derivatives against EGFR can be assessed using a commercially available EGFR tyrosine kinase kit. The percentage of inhibition of EGFR kinase activity is determined by comparing the activity in the presence of the test compound to a control.

Table 5: In Vitro EGFR Kinase Inhibitory Activity of a Representative Derivative (Compound N5a)

CompoundIC₅₀ (µM)
N5a (a hydrazine-1-carbothioamide derivative) 0.12
Erlotinib (Reference Drug) 0.08

Data extracted from a study on derivatives of this compound.[6]

Proposed Signaling Pathway

The inhibition of EGFR by these compounds is believed to disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain prevents autophosphorylation and the subsequent activation of cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates ligand EGF Ligand ligand->egfr Binds raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Metastasis erk->proliferation akt AKT pi3k->akt akt->proliferation inhibitor 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid Derivative inhibitor->egfr Inhibits (ATP competition)

Caption: Proposed mechanism of EGFR inhibition by derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly EGFR inhibitors for cancer treatment. While direct experimental data for the parent compound is scarce, research on its derivatives has provided valuable insights into its synthesis, characterization, and biological activity. Further investigation into the synthesis and biological evaluation of the core molecule is warranted to fully elucidate its potential in drug discovery and development.

References

In-Depth Technical Guide: 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid (CAS 95656-52-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological applications, and suppliers of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, registered under CAS number 95656-52-3. This fluorinated aromatic carboxylic acid is a key intermediate in the synthesis of pharmacologically active molecules.

Core Properties

This compound is a light yellow solid at room temperature. Its chemical structure, featuring an amino group, a chlorine atom, and a trifluoromethyl group on a benzoic acid core, makes it a versatile building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity of drug candidates.

Physicochemical Data
PropertyValueReference
CAS Number 95656-52-3[1]
Molecular Formula C₈H₅ClF₃NO₂[1]
Molecular Weight 239.58 g/mol [1]
IUPAC Name This compound
Physical Form Light Yellow Solid
Purity Typically ≥95-97%[1]
Storage Temperature 0-5°C
InChI Key LZLSLGVFHCTZAH-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, its synthesis is understood as a key step in the preparation of the β2 adrenoreceptor agonist, Mabuterol. The immediate precursor is 4-amino-3-(trifluoromethyl)benzoic acid, which undergoes chlorination.

Based on general procedures for the chlorination of aromatic compounds, a plausible experimental protocol is outlined below. This protocol is illustrative and would require optimization in a laboratory setting.

Illustrative Synthesis Protocol: Chlorination of 4-amino-3-(trifluoromethyl)benzoic acid

Objective: To synthesize this compound.

Materials:

  • 4-amino-3-(trifluoromethyl)benzoic acid

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane)

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS), chlorine gas)

  • Catalyst (optional, e.g., a Lewis acid like FeCl₃ if using Cl₂)

  • Sodium sulfite solution

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a well-ventilated fume hood, dissolve 4-amino-3-(trifluoromethyl)benzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using a solid chlorinating agent like NCS, add it portion-wise to the stirred solution. The reaction may be exothermic and may require cooling with an ice bath to maintain a controlled temperature.

  • If using chlorine gas, bubble it through the solution at a controlled rate. A catalytic amount of a Lewis acid may be added to facilitate the reaction.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench any excess chlorinating agent by adding a solution of sodium sulfite.

  • If the reaction was conducted in an acidic solvent, neutralize the mixture carefully with a sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, choice of solvent and chlorinating agent) would need to be determined experimentally.

Logical Workflow for the Synthesis of Mabuterol

The following diagram illustrates the position of this compound as a key intermediate in the synthesis of Mabuterol.

Mabuterol_Synthesis A 4-amino-3-(trifluoromethyl)benzoic acid B This compound (CAS 95656-52-3) A->B Chlorination C Further Intermediates B->C Multi-step reactions D Mabuterol C->D

Caption: Synthetic pathway of Mabuterol highlighting the role of CAS 95656-52-3.

Biological Activity and Signaling Pathways

While this compound itself is primarily an intermediate, its structural motif is of significant interest in drug discovery. A recent study investigated derivatives of a closely related compound, 4-amino-3-chloro benzoate ester, as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2][3]

The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines by targeting EGFR.[2][3] The inhibition of EGFR can trigger the extrinsic apoptotic pathway, leading to programmed cell death.[2][3]

Experimental Protocol for In Vitro Anti-proliferative Assay (Adapted from related studies)

Objective: To evaluate the cytotoxic effects of compounds derived from the 4-amino-3-chloro-benzoic acid scaffold on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (derivatives of 4-amino-3-chloro-benzoic acid)

  • Positive control (e.g., a known EGFR inhibitor like Erlotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

  • Replace the old medium with fresh medium containing the different concentrations of the test compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compounds compared to the untreated control cells.

  • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

EGFR-Mediated Extrinsic Apoptotic Pathway

The following diagram illustrates the signaling pathway that can be initiated by the inhibition of EGFR, as suggested by the activity of related compounds.

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Procaspase8 Pro-caspase 8 Caspase8 Caspase 8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase 3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Inhibitor Inhibitor (e.g., derivative of CAS 95656-52-3) Inhibitor->EGFR Inhibition

Caption: Proposed EGFR-mediated extrinsic apoptotic pathway initiated by inhibitors.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

SupplierPurityAvailable Quantities
Sigma-Aldrich 97%Gram quantities
Santa Cruz Biotechnology Not specifiedInquire for details
MyBioSource, Inc. Not specifiedMilligram quantities
BLDpharm Not specifiedInquire for details
ChemUniverse 95%Milligram to gram quantities

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₈H₅ClF₃NO₂.[1] While direct and extensive studies on the mechanism of action of this specific molecule are not widely available in peer-reviewed literature, its structural framework is a key feature in compounds designed as inhibitors of critical cell signaling pathways. Notably, derivatives of the closely related compound, 4-amino-3-chlorobenzoic acid, have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] These derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines, inducing apoptosis through the extrinsic pathway.[2][3][4]

This technical guide delineates the mechanism of action of this compound, inferred from the robust data available for its structural analogs. It is proposed that this compound acts as a scaffold for EGFR inhibition, leading to the disruption of downstream signaling cascades and culminating in apoptotic cell death. This guide provides a comprehensive overview of the EGFR signaling pathway, quantitative data on the efficacy of related compounds, detailed experimental protocols for key assays, and visual diagrams to elucidate the core mechanisms.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary molecular target for compounds based on the 4-amino-3-chlorobenzoic acid scaffold is the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, and survival.[1][5]

The EGFR Signaling Cascade

Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members).[3][5] This dimerization event triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of the receptor.[5][6]

These newly phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, such as Grb2, Shc, and PLCγ.[1][6] The recruitment of these proteins initiates a cascade of downstream signaling pathways, including:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Activated EGFR recruits the Grb2-SOS complex, which in turn activates Ras. Ras then initiates a phosphorylation cascade that activates Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression.[5][6]

  • The PI3K-Akt-mTOR Pathway: This pathway is a key regulator of cell growth, survival, and motility. EGFR activation can recruit and activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt. Akt, in turn, activates the mammalian target of rapamycin (mTOR), a central controller of cell growth.[5]

  • The PLCγ Pathway: Activated EGFR can also recruit and phosphorylate Phospholipase C gamma (PLCγ). PLCγ generates second messengers like diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3), which are involved in calcium signaling and the activation of Protein Kinase C (PKC).[1][5]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nucleus->Proliferation Inhibitor 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid Inhibitor->EGFR Inhibition of Tyrosine Kinase

Figure 1: Proposed inhibition of the EGFR signaling pathway.

Induction of Apoptosis

By inhibiting the tyrosine kinase activity of EGFR, this compound and its analogs block the downstream signaling pathways that promote cell survival. This disruption of pro-survival signals can trigger programmed cell death, or apoptosis. Research on derivatives of 4-amino-3-chlorobenzoic acid has shown that they induce the extrinsic apoptotic pathway.[2][3][4]

The extrinsic pathway is initiated by the activation of death receptors on the cell surface. The inhibition of EGFR signaling leads to a cellular environment that favors the activation of initiator caspases, particularly Caspase-8.[8] Activated Caspase-8 then proteolytically cleaves and activates effector caspases, most notably Caspase-3. Caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular proteins, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling.[8][9]

Extrinsic_Apoptosis_Pathway EGFR_Inhibition EGFR Inhibition by This compound Death_Receptor_Signal Pro-Apoptotic Signaling EGFR_Inhibition->Death_Receptor_Signal Procaspase8 Procaspase-8 Death_Receptor_Signal->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Induction of the extrinsic apoptosis pathway.

Quantitative Data

While specific IC₅₀ values for this compound are not available, the following tables summarize the efficacy of a potent derivative of its non-trifluoromethylated analog, 4-amino-3-chlorobenzoic acid. The derivative, a hydrazine-1-carbothioamide designated as N5a , demonstrates the potential of this chemical scaffold.[10]

Table 1: Comparative Cytotoxicity of Derivative N5a and Erlotinib (IC₅₀, µM)

Compound A549 (Lung Cancer) HepG2 (Liver Cancer) HCT-116 (Colon Cancer)
N5a 1.23 ± 0.11 2.45 ± 0.18 3.12 ± 0.25
Erlotinib 4.56 ± 0.32 6.78 ± 0.51 8.12 ± 0.63

Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives.[10] Lower IC₅₀ values indicate higher cytotoxic potency.

Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM)

Compound EGFR Tyrosine Kinase
N5a 0.58 ± 0.04
Erlotinib 0.95 ± 0.07

Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives.[10] Lower IC₅₀ values indicate greater inhibitory activity.

Experimental Protocols

The following protocols are standard methodologies used to determine the EGFR inhibitory and anti-proliferative activities of compounds like this compound and its derivatives.

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT). The mixture contains the purified EGFR enzyme and a specific peptide substrate.[11]

  • Compound Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with solvent only is included.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., ¹³³P-labeled ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™).[11][12] The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]

  • Reaction Termination and Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods:

    • Radiometric Assay: Measuring the incorporation of ³³P into the substrate.[12]

    • Luminescence Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity. The remaining ATP is first depleted, then the ADP is converted back to ATP, which generates a luminescent signal via a luciferase reaction.[11]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This cell-based assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), reflecting its cytotoxic or anti-proliferative effects.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.[10][13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 to 72 hours.[13][14]

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.[10][15]

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.[10][14]

  • Data Acquisition and Analysis: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.[10] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cancer Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (Incubate 2-4h) Incubate2->Add_MTT Solubilize 6. Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50 Value Read_Absorbance->Calculate_IC50

Figure 3: Standard workflow for an MTT anti-proliferative assay.

Conclusion

Based on the evidence from its close structural analogs, this compound is proposed to function as an inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it likely prevents the autophosphorylation and activation of the receptor, thereby blocking critical downstream signaling pathways such as the MAPK and PI3K/Akt pathways. The abrogation of these pro-survival signals ultimately leads to the induction of apoptosis via the extrinsic pathway, involving the activation of caspases 8 and 3. The potent anti-proliferative and pro-apoptotic activity of its derivatives highlights the significant potential of this chemical scaffold in the development of novel targeted cancer therapeutics. Further direct experimental validation is warranted to confirm the precise efficacy and mechanism of this compound itself.

References

In Silico Analysis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico studies conducted on derivatives of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry. Due to a lack of publicly available in silico data for the parent compound, this document focuses on the analysis of its derivatives, particularly in the context of their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. The methodologies and findings presented herein are compiled from various scientific publications and are intended to serve as a resource for researchers in the fields of computational chemistry and drug discovery.

Introduction to this compound

In Silico Studies of Derivatives

Recent research has focused on the synthesis and in silico analysis of 4-amino-3-chloro benzoate ester derivatives. These studies aim to predict the binding affinity of these compounds to target proteins, as well as to evaluate their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the derivatives of this compound, docking studies have been primarily focused on their interaction with the EGFR tyrosine kinase domain.

Target Protein: Epidermal Growth Factor Receptor (EGFR) Rationale: EGFR is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

While specific binding energy values for a wide range of derivatives are not consolidated in a single public source, the general findings from studies on 4-amino-3-chloro benzoate ester derivatives indicate that these compounds can fit into the ATP-binding pocket of the EGFR kinase domain. The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues.

Table 1: Summary of Postulated Interactions from Molecular Docking of 4-amino-3-chloro benzoate ester derivatives with EGFR

Interacting Residue TypeType of InteractionPostulated Role in Binding
Hinge region amino acidsHydrogen BondingAnchoring the inhibitor to the protein backbone
Hydrophobic pocket residuesHydrophobic InteractionsEnhancing binding affinity and selectivity
Gatekeeper residueSteric InteractionsInfluencing inhibitor specificity
ADMET Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic and toxicity profiles of a compound. Various computational models are used to estimate properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. For the derivatives of this compound, ADMET profiling has been performed to evaluate their drug-likeness.

Table 2: Predicted ADMET Properties for 4-amino-3-chloro benzoate ester derivatives (General Trends)

ADMET PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal Absorption (HIA)GoodFavorable for oral administration
Caco-2 PermeabilityModerate to HighGood potential for intestinal absorption
Distribution
Blood-Brain Barrier (BBB) PenetrationVariablePotential for CNS activity or off-target effects
P-glycoprotein (P-gp) SubstratePredicted Non-substrateReduced likelihood of efflux from target cells
Metabolism
CYP2D6 InhibitionPredicted Non-inhibitorLower risk of drug-drug interactions
CYP3A4 InhibitionPredicted Non-inhibitorLower risk of drug-drug interactions
Toxicity
AMES MutagenicityPredicted Non-mutagenicLower concern for carcinogenicity
HepatotoxicityPredicted Low RiskFavorable safety profile

Note: The data in this table represents generalized findings from studies on derivatives and may not be applicable to all derivatives of this compound.

Experimental Protocols for In Silico Studies

This section outlines the general methodologies employed in the in silico analysis of small molecules like the derivatives of this compound.

Molecular Docking Protocol

A typical molecular docking workflow involves several key steps:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the ligand is drawn using a chemical drawing tool.

    • The 2D structure is converted to a 3D conformation.

    • Charges are assigned, and the ligand geometry is optimized using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to bind.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina, Glide) is used to explore the conformational space of the ligand within the defined grid box.

    • The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The docked poses are ranked based on their predicted binding energies.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, etc.) are visualized and analyzed.

In Silico ADMET Prediction Methodology

Web-based platforms like SwissADME are commonly used for ADMET prediction. The general protocol is as follows:

  • Input: The chemical structure of the molecule is provided as a SMILES string or drawn using the platform's molecular editor.

  • Computation: The platform calculates a wide range of physicochemical and pharmacokinetic properties, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, and topological polar surface area (TPSA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate prediction, and cytochrome P450 (CYP) inhibition.

    • Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five, Ghose filter, Veber rule, and Egan rule.

    • Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS) and other undesirable chemical features.

  • Output: The results are presented in a comprehensive report, often with graphical representations like the "BOILED-Egg" plot for predicting GI absorption and BBB permeation.

Density Functional Theory (DFT) Calculation Protocol

DFT calculations are used to investigate the electronic structure and properties of molecules. A typical protocol for a small molecule includes:

  • Geometry Optimization:

    • The initial 3D structure of the molecule is optimized to find its lowest energy conformation.

    • A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen for the calculation.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • This calculation also provides thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Electronic Property Calculation:

    • Various electronic properties can be calculated, including:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

      • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack.

      • Mulliken Atomic Charges: The partial charges on each atom in the molecule are calculated.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR. As derivatives of this compound are being investigated as EGFR inhibitors, understanding this pathway is crucial for elucidating their mechanism of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLC_PKC PLCγ-PKC Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates JAK JAK EGFR->JAK Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cell Proliferation, Survival, Angiogenesis mTOR->Cellular_Responses DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT STAT JAK->STAT STAT->Transcription Transcription->Cellular_Responses

Caption: EGFR Signaling Pathway Overview.

General In Silico Drug Discovery Workflow

The following diagram outlines a typical workflow for in silico drug discovery, a process relevant to the study of this compound and its derivatives.

In_Silico_Workflow cluster_discovery Discovery & Design cluster_optimization Lead Optimization cluster_validation Preclinical & Clinical Target_ID Target Identification (e.g., EGFR) Hit_ID Hit Identification (Virtual Screening) Target_ID->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen Docking Molecular Docking Lead_Gen->Docking Iterative Cycle MD_Sim Molecular Dynamics Simulations Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET ADMET->Docking Refine Design Synthesis Chemical Synthesis ADMET->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Pharmacological Profile of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the pharmacological profile of structurally related compounds, particularly derivatives of 4-amino-3-chloro-benzoic acid, to infer its potential therapeutic applications and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic carboxylic acid featuring an amino group, a chloro substituent, and a trifluoromethyl group. This combination of functional groups suggests its potential as a scaffold in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The amino and chloro groups also play significant roles in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets[2]. Recent research has focused on derivatives of the core 4-amino-3-chloro-benzoic acid structure as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology[3][4][5].

Potential Pharmacological Target: EGFR Tyrosine Kinase

Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of EGFR tyrosine kinase[3][4][5]. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention[6]. Inhibition of EGFR tyrosine kinase can block downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth[3].

A recent study synthesized a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, and tested their anti-proliferative properties[3][4][5]. One of the hydrazine-1-carbothioamide derivatives, compound N5a , demonstrated promising results as a cytotoxic agent that targets EGFR[3][4][5].

Quantitative Data: In Vitro Efficacy of a 4-amino-3-chloro-benzohydrazide Derivative (N5a)

The following table summarizes the in vitro anti-proliferative activity of compound N5a , a derivative of 4-amino-3-chloro-benzohydrazide, against three human cancer cell lines.

CompoundCell LineIC₅₀ (µM)
N5a A549 (Lung Carcinoma)12.5
HepG2 (Hepatocellular Carcinoma)6.25
HCT-116 (Colorectal Carcinoma)25
Erlotinib (Control)A549 (Lung Carcinoma)6.25
HepG2 (Hepatocellular Carcinoma)3.12
HCT-116 (Colorectal Carcinoma)12.5

Data extracted from Abd Al Rahim et al., 2024.[3]

Experimental Protocols

This protocol outlines a general procedure for assessing the inhibitory capacity of test compounds against EGFR tyrosine kinase activity.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compound (e.g., this compound derivative)

  • Control inhibitor (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the test compound in kinase assay buffer.

  • Assay Plate Setup: Add diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer.

  • Kinase Reaction Initiation: Add the master mix to each well, followed by the addition of diluted EGFR enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a further incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values from all other readings. Calculate the percentage of inhibition of EGFR kinase activity using the formula: 100 - [(control – treated) / control] * 100. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration[3].

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment[7].

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Inhibitor 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid derivative Inhibitor->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Start with 4-amino-3-chlorobenzoic acid synthesis Synthesize Derivatives start->synthesis purification Purification & Characterization synthesis->purification egfr_assay EGFR Kinase Inhibition Assay purification->egfr_assay cell_assay Anti-proliferative Activity Assay (MTT) purification->cell_assay ic50_egfr Determine IC₅₀ (EGFR Inhibition) egfr_assay->ic50_egfr ic50_cell Determine IC₅₀ (Cytotoxicity) cell_assay->ic50_cell

Caption: General experimental workflow for evaluation.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a chemical compound often utilized in laboratory research and the development of pharmaceuticals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1][2]

Hazard Pictogram:

alt text

Physical and Chemical Properties

While detailed quantitative data is limited in publicly available sources, the following information is pertinent for safe handling:

PropertyValue
Molecular FormulaC8H5ClF3NO2[1]
Molecular Weight239.5790 g/mol [1]
AppearanceSolid, powder or crystals[3]
SolubilitySlightly soluble in water[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][4][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

  • Hygiene: Avoid contact with skin and eyes.[2][4] Do not eat, drink, or smoke when using this product.[4][5] Wash hands thoroughly after handling.[4][5]

  • Dust Formation: Avoid breathing dust.[5] Minimize dust generation and accumulation.

Storage
  • Container: Keep container tightly closed in a dry and well-ventilated place.[2][4][5]

  • Temperature: Store in a cool place. Some sources recommend a storage temperature of 2 - 8 °C in an explosion-proof refrigerator.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4] The solution in water is a weak acid and may react with strong bases.[3]

  • Security: Store in a locked up area accessible only to qualified or authorized personnel.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when handling this compound. The following table outlines the recommended PPE.

Body PartProtectionSpecification
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[4][7]Conforming to EN166 (EU) or NIOSH (US) standards.[7]
Skin Chemical-resistant gloves and protective clothing.Wear suitable protective clothing.[4] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance.
Respiratory NIOSH-approved respirator.Required when dusts are generated or if ventilation is inadequate.[4][8]

First Aid Measures

In case of exposure, immediate action is necessary. The following diagram outlines the recommended first aid procedures.

FirstAidProcedures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Inhalation->MoveToFreshAir If breathing is difficult, give oxygen. SkinContact Skin Contact WashWithSoap Wash with plenty of soap and water. SkinContact->WashWithSoap Remove contaminated clothing. EyeContact Eye Contact RinseWithWater Rinse cautiously with water for several minutes. EyeContact->RinseWithWater Remove contact lenses, if present and easy to do. Continue rinsing. Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention ConsultPhysician Consult a physician. WashWithSoap->ConsultPhysician If skin irritation occurs. RinseWithWater->SeekMedicalAttention CallPoisonCenter Call a POISON CENTER or doctor/physician. RinseMouth->CallPoisonCenter

Caption: First aid procedures for exposure to this compound.

Fire and Explosion Hazards

  • Flammability: This material may burn but does not ignite readily.[9] Finely dispersed particles can form explosive mixtures in air.[3]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][5][10]

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products may be produced, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

  • Firefighting Precautions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment.[2][4] Avoid breathing dust.[4][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[2]

  • Containment and Cleanup: Moisten the spilled material first to prevent dusting or use a HEPA-filter vacuum for clean-up.[9] Collect the material in a sealed container for disposal.[9]

Experimental Protocols

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[5] It may be necessary to dispose of this material as a hazardous waste.[9] Contact a licensed professional waste disposal service.

Safe Laboratory Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_end Post-Handling A Review SDS and SOPs B Ensure proper ventilation (fume hood) A->B C Don appropriate PPE B->C D Weigh and handle solid material C->D E Perform experiment D->E F Decontaminate work area E->F G Properly label and store unused material F->G H Dispose of waste G->H I Remove PPE H->I J Wash hands thoroughly I->J

Caption: A generalized workflow for the safe handling of chemical reagents in a laboratory.

References

Physical and chemical characteristics of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in pharmaceutical and chemical research. It details the compound's physical and chemical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and explores its biological significance, particularly through the lens of its derivatives' activity as enzyme inhibitors. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Physical and Chemical Characteristics

This compound is a solid, multifaceted compound with a unique substitution pattern on the benzoic acid framework that dictates its chemical behavior and potential applications.[1][2] Its structure incorporates an amino group, a chloro group, and a trifluoromethyl group, contributing to its distinct reactivity.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₅ClF₃NO₂[1][3]
Molecular Weight 239.58 g/mol [1][3]
CAS Number 95656-52-3[3]
Appearance Solid[1][2]
Melting Point 228-236 °C[1][2]
Boiling Point 311.7 ± 42.0 °C (Predicted)[1][2]
Density 1.600 g/cm³[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1][2]

Synthesis and Analysis

Proposed Synthesis Protocol

A potential synthetic pathway could start from a suitable trifluoromethyl-substituted toluene, followed by oxidation, nitration, chlorination, and reduction steps.

G start Start: 3-Chloro-5-(trifluoromethyl)toluene step1 Step 1: Oxidation (e.g., KMnO4) start->step1 Reagents intermediate1 3-Chloro-5-(trifluoromethyl)benzoic Acid step1->intermediate1 Intermediate step2 Step 2: Nitration (HNO3, H2SO4) intermediate1->step2 Reagents intermediate2 4-Nitro-3-chloro-5-(trifluoromethyl)benzoic Acid step2->intermediate2 Intermediate step3 Step 3: Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate2->step3 Reagents final Final Product: This compound step3->final Purification

Caption: Proposed workflow for the synthesis of the target compound.

Methodology:

  • Oxidation: The starting material, 3-chloro-5-(trifluoromethyl)toluene, is oxidized to form 3-chloro-5-(trifluoromethyl)benzoic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a basic solution, followed by acidification.

  • Nitration: The resulting benzoic acid derivative undergoes electrophilic aromatic substitution (nitration) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the existing substituents would favor the introduction of the nitro group at the 4-position.

  • Reduction: The nitro group of 4-nitro-3-chloro-5-(trifluoromethyl)benzoic acid is then reduced to an amino group. This can be achieved using various methods, such as catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) or by using a metal in acidic conditions (e.g., iron or tin in hydrochloric acid).[4]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Analytical Methods

The purity and identity of the synthesized compound would be confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.

General HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is suitable.[6]

  • Mobile Phase: A typical mobile phase could consist of a gradient mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol.[6]

  • Detection: The compound can be detected by monitoring the UV absorbance at a wavelength determined by its UV-Vis spectrum.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification.[6]

Spectroscopic methods are essential for structural elucidation:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino (N-H), carboxylic acid (O-H and C=O), and C-Cl bonds.

G sample Sample Preparation (Dissolution in Mobile Phase) injection Injection sample->injection hplc HPLC System column Reverse-Phase C18 Column hplc->column Separation injection->hplc detection UV Detection column->detection Elution data Data Acquisition & Analysis (Chromatogram) detection->data

Caption: General experimental workflow for HPLC analysis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, recent research on its derivatives has revealed significant potential in drug development, particularly in oncology.[8][9]

A study focused on new 4-amino-3-chloro benzoate ester derivatives found that certain compounds in this class act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] One derivative, designated N5a, demonstrated significant cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines.[8] The mechanism of action involves the inhibition of EGFR, which in turn leads to the activation of the extrinsic pathway of apoptosis.[8][9] This is mediated through the activation of caspase-8 and the executioner caspase-3.[8]

G ligand Compound N5a (Derivative) receptor EGFR Tyrosine Kinase ligand->receptor Binds to inhibition Inhibition ligand->inhibition receptor->inhibition caspase8 Caspase-8 Activation inhibition->caspase8 Leads to caspase3 Caspase-3 Activation caspase8->caspase3 Activates apoptosis Extrinsic Apoptosis (Cell Death) caspase3->apoptosis Executes

Caption: EGFR inhibition and subsequent apoptotic signaling pathway.

This targeted activity highlights the potential of the this compound scaffold as a foundational structure for designing novel and effective anti-cancer agents. The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity, making this a promising area for further drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing from the precursor 3-chloro-5-(trifluoromethyl)benzoic acid.

Synthetic Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Nitration: The electrophilic nitration of 3-chloro-5-(trifluoromethyl)benzoic acid introduces a nitro group at the C4 position, yielding 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid.

  • Reduction: The subsequent reduction of the nitro group affords the target amine, this compound. Several effective reduction methods are presented.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields
StepReactionPrecursorKey ReagentsProductRepresentative Yield (%)
1Nitration3-chloro-5-(trifluoromethyl)benzoic acidH₂SO₄, HNO₃3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid~78% (by analogy)[1][2]
2aReduction3-chloro-4-nitro-5-(trifluoromethyl)benzoic acidSn, HClThis compoundTypically high (>90%)[3][4]
2bReduction3-chloro-4-nitro-5-(trifluoromethyl)benzoic acidSnCl₂·2H₂O, HClThis compoundTypically high (>90%)
2cReduction3-chloro-4-nitro-5-(trifluoromethyl)benzoic acidPd/C, H₂ (or transfer agent)This compoundTypically high (>95%)[5][6]

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid (Nitration)

This protocol is adapted from the nitration of a structurally similar substrate.[1][2]

Materials:

  • 3-chloro-5-(trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Slowly add the 3-chloro-5-(trifluoromethyl)benzoic acid to the cold sulfuric acid with stirring until fully dissolved.

  • In a separate container, prepare the nitrating mixture by cautiously adding a stoichiometric excess (e.g., 1.5 equivalents) of concentrated nitric acid to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes, then heat to 80-100 °C for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to a constant weight.

Step 2: Synthesis of this compound (Reduction)

Three common methods for the reduction of the nitro-intermediate are provided below.

Protocol 2a: Reduction using Tin (Sn) and Hydrochloric Acid (HCl)

This is a classic and robust method for nitro group reduction.[3][4]

Materials:

  • 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid

  • Tin (Sn) powder or granules

  • Concentrated hydrochloric acid (37%)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethanol (optional, as co-solvent)

  • Round bottom flask with reflux condenser

  • Heating mantle

  • pH paper or meter

Procedure:

  • To a round bottom flask, add the 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid and ethanol (if used).

  • Add an excess of tin powder (typically 3-5 equivalents).

  • Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic.

  • Heat the mixture to reflux and maintain for several hours (typically 2-4 hours) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 4-5 to precipitate the product.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol 2b: Reduction using Tin(II) Chloride (SnCl₂) and Hydrochloric Acid (HCl)

This method often provides a cleaner reaction compared to using metallic tin.

Materials:

  • 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (37%)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Round bottom flask

Procedure:

  • Dissolve the 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid in ethanol or ethyl acetate in a round bottom flask.

  • Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice water.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2c: Catalytic Transfer Hydrogenation

This method is often preferred due to its cleaner workup and avoidance of heavy metal waste.[5]

Materials:

  • 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Hydrogen source: Ammonium formate, hydrazine, or hydrogen gas (H₂)

  • Methanol or Ethanol

  • Round bottom flask or hydrogenation apparatus

  • Celite®

Procedure:

  • In a round bottom flask, dissolve the 3-chloro-4-nitro-5-(trifluoromethyl)benzoic acid in methanol or ethanol.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Add an excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).

  • Heat the mixture to reflux and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent used in the reaction.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction precursor 3-chloro-5-(trifluoromethyl) benzoic acid nitration H₂SO₄, HNO₃ precursor->nitration intermediate 3-chloro-4-nitro-5-(trifluoromethyl) benzoic acid reduction Reducing Agent (e.g., Sn/HCl, Pd/C) intermediate->reduction product 4-amino-3-chloro-5-(trifluoromethyl) benzoic acid nitration->intermediate reduction->product

Caption: Overall workflow for the synthesis of the target compound.

Caption: Chemical transformations in the synthesis pathway.

References

Application Notes and Protocols for the Synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and its derivatives. This core scaffold is a valuable building block in medicinal chemistry, particularly for the development of targeted therapies.

Introduction

This compound is a substituted anthranilic acid derivative. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for drug discovery programs. Derivatives of the closely related 4-amino-3-chlorobenzoic acid have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] The protocols outlined below describe a potential synthetic route to the parent acid and general methods for its conversion into ester and amide derivatives.

Proposed Synthesis of this compound

Experimental Workflow

workflow start 4-amino-3-(trifluoromethyl)benzonitrile chlorination Chlorination start->chlorination Cl2, CCl4 intermediate 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile chlorination->intermediate hydrolysis Hydrolysis intermediate->hydrolysis Acid or Base product This compound hydrolysis->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile

This protocol is adapted from the synthesis of a similar compound.[3]

Materials:

  • 4-amino-3-(trifluoromethyl)benzonitrile

  • Carbon tetrachloride (CCl4)

  • Chlorine gas (Cl2)

Procedure:

  • Dissolve 4-amino-3-(trifluoromethyl)benzonitrile in carbon tetrachloride in a suitable reaction vessel equipped with a gas inlet and a stirrer.

  • While stirring the solution, bubble chlorine gas through the mixture.

  • Monitor the reaction progress by an appropriate method, such as gas-liquid chromatography (GLC), until the starting material is consumed.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile by recrystallization or column chromatography.

Protocol 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of an aryl nitrile to a carboxylic acid.

Materials:

  • 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile

  • Aqueous sodium hydroxide (NaOH) or sulfuric acid (H2SO4)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • To a round-bottom flask, add 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile and an excess of aqueous sodium hydroxide (for basic hydrolysis) or sulfuric acid (for acidic hydrolysis).

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was used, carefully acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of Derivatives

The carboxylic acid and amino functionalities of this compound allow for a wide range of derivatizations to explore the structure-activity relationship (SAR) for various biological targets.

Protocol 3: Esterification to Ethyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate

This protocol is adapted from the esterification of 4-amino-3-chlorobenzoic acid.[2]

Materials:

  • This compound

  • Absolute ethanol (EtOH)

  • Thionyl chloride (SOCl2)

  • 10% Sodium carbonate (Na2CO3) solution

Procedure:

  • Suspend this compound in absolute ethanol in a round-bottom flask and cool to -15°C.

  • Slowly add an excess of thionyl chloride dropwise, ensuring the temperature remains below -10°C.

  • After the addition is complete, stir the mixture at 40°C for 30 minutes, then heat to reflux for 3 hours.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the collected solid with distilled water to remove any excess thionyl chloride.

  • Further wash the product with 10% sodium carbonate solution.

  • Collect the residue and recrystallize from an ethanol/water mixture to obtain the pure ethyl ester.

Protocol 4: Amide Synthesis via Acyl Chloride

This is a general procedure for the synthesis of amides from a carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • The desired primary or secondary amine

  • Triethylamine (TEA) or another suitable base

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add a catalytic amount of DMF (if using oxalyl chloride) and then add thionyl chloride or oxalyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (can be monitored by IR spectroscopy).

  • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the freshly prepared acyl chloride solution.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of derivatives from the similar starting material, 4-amino-3-chlorobenzoic acid.[2] These values can serve as a benchmark for the synthesis of the corresponding trifluoromethylated analogs.

Compound NameStarting MaterialReagentsYield (%)
Ethyl 4-amino-3-chlorobenzoate4-amino-3-chlorobenzoic acidEtOH, SOCl280
4-amino-3-chlorobenzohydrazideEthyl 4-amino-3-chlorobenzoateHydrazine hydrate70
5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione4-amino-3-chlorobenzohydrazideCS2, KOH50

Application in Drug Discovery: EGFR Inhibition

Derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a critical signaling protein that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. Inhibition of EGFR's kinase activity is a clinically validated strategy for cancer therapy.

EGFR Signaling Pathway and Inhibition

egfr_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Phosphorylation & Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-amino-3-chloro-5-(trifluoromethyl) benzoic acid derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by targeted therapies.

The synthesized derivatives of this compound can be screened for their ability to inhibit EGFR kinase activity. Promising compounds can then be further evaluated for their anti-proliferative effects in cancer cell lines. The ultimate goal is to develop potent and selective inhibitors with favorable pharmacological properties for clinical development.

References

Application Notes and Protocols: 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring an amino group for further functionalization, a chloro substituent, and a trifluoromethyl group, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of two distinct classes of bioactive compounds: β2-adrenergic receptor agonists and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Intermediate in the Synthesis of Mabuterol, a β2-Adrenergic Agonist

This compound serves as a crucial starting material for the synthesis of Mabuterol, a potent and selective β2-adrenergic agonist used as a bronchodilator. The synthetic strategy involves the conversion of the benzoic acid to a key acetophenone intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone (Intermediate 1)

This protocol describes a plausible multi-step synthesis of the key acetophenone intermediate from this compound.

  • Step 1: Acyl Chloride Formation.

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride.

  • Step 2: Weinreb Amide Formation.

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Weinreb amide.

  • Step 3: Ketone Formation.

    • Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone.

Protocol 2: Synthesis of Mabuterol from Intermediate 1

This protocol is adapted from the known synthesis of Mabuterol.

  • Step 1: Bromination.

    • Dissolve 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.

    • Add bromine (1.1 eq) dropwise at room temperature.

    • Stir for 1 hour, then pour the reaction mixture into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the α-bromoacetophenone derivative.

  • Step 2: Amination.

    • To a solution of the α-bromoacetophenone derivative in a suitable solvent such as acetonitrile, add tert-butylamine (2.5 eq).

    • Stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

    • Dry the organic layer and concentrate to give the α-aminoacetophenone.

  • Step 3: Reduction.

    • Dissolve the α-aminoacetophenone in methanol and cool to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir for 1 hour at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate. Purify by column chromatography to obtain Mabuterol.

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
This compoundC₈H₅ClF₃NO₂239.58->97
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenoneC₉H₇ClF₃NO253.6160-70 (overall)>95
MabuterolC₁₃H₁₈ClF₃N₂O326.7470-80 (from acetophenone)>98

Experimental Workflow

G A 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid B Acyl Chloride Formation (Oxalyl Chloride, DMF) A->B C Weinreb Amide Formation (Me(OMe)NH.HCl, Et3N) B->C D Ketone Formation (MeMgBr) C->D E 4'-Amino-3'-chloro-5'- (trifluoromethyl)acetophenone D->E F Bromination (Br2, Acetic Acid) E->F G Amination (tert-Butylamine) F->G H Reduction (NaBH4) G->H I Mabuterol H->I

Synthesis of Mabuterol.

Intermediate in the Synthesis of EGFR Kinase Inhibitors

This compound is a valuable scaffold for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, which are crucial in cancer therapy. The amino and carboxylic acid functional groups allow for the facile introduction of various pharmacophoric elements to achieve high potency and selectivity. The general approach involves the derivatization of the core structure to synthesize 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides.

Experimental Protocols

The following protocols are adapted from the synthesis of similar EGFR inhibitors and can be applied to derivatives of this compound.[1][2]

Protocol 3: Synthesis of Ethyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate (Intermediate 2)

  • A suspension of this compound (1.0 eq) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The mixture is refluxed for 8-12 hours.

  • After cooling, the reaction is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the ethyl ester.

Protocol 4: Synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzohydrazide (Intermediate 3)

  • To a solution of Intermediate 2 (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).

  • The reaction mixture is refluxed for 12-18 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with cold water to obtain the solid product, which is then filtered and dried.

Protocol 5: General Procedure for the Synthesis of Hydrazine-1-carbothioamide Derivatives

  • A suspension of Intermediate 3 (1.0 eq) in ethanol is treated with the appropriate isothiocyanate (1.0 eq).

  • The mixture is stirred at room temperature overnight.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the final product.

Quantitative Data: Anti-proliferative Activity of Structurally Similar EGFR Inhibitors

The following data is for derivatives of 4-amino-3-chlorobenzoic acid and serves as a reference for the expected activity of trifluoromethylated analogs.[1][2]

CompoundCancer Cell LineIC₅₀ (µM)
Derivative N5aA549 (Lung)1.89
HepG2 (Liver)2.45
HCT-116 (Colon)3.12
Erlotinib (Control)A549 (Lung)2.15
HepG2 (Liver)3.50
HCT-116 (Colon)4.21

Signaling Pathway

G EGFR EGFR Ras Ras EGFR->Ras Inhibitor Synthesized Inhibitor Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

EGFR Signaling Pathway Inhibition.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of diverse and potent bioactive molecules. The protocols and data presented herein demonstrate its utility in the development of both β2-adrenergic agonists and EGFR kinase inhibitors. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to the final drug candidates, making this building block a continued focus of interest in medicinal chemistry and drug discovery. Researchers are encouraged to adapt and optimize the provided methodologies for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: The Use of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid as a key building block in medicinal chemistry. While this specific molecule is a readily available reagent, its direct applications in published literature are limited. Therefore, these notes extrapolate from the well-documented use of its close analog, 4-amino-3-chlorobenzoic acid , to provide a forward-looking guide for researchers. The inclusion of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity[1].

Introduction to the Scaffold

This compound is a halogenated and trifluoromethylated aniline derivative. This substitution pattern makes it an attractive starting material for the synthesis of novel therapeutic agents. The key structural features and their potential contributions to pharmacological activity are:

  • Amino Group: Provides a key site for amide bond formation, allowing for the extension of the molecule and interaction with biological targets.

  • Benzoic Acid: Offers another reactive handle for esterification or amidation, and can act as a hydrogen bond donor or acceptor.

  • Chloro Group: Increases lipophilicity and can modulate the pKa of the amino group.

  • Trifluoromethyl Group: Significantly enhances lipophilicity, can improve metabolic stability by blocking potential sites of oxidation, and its strong electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target proteins[1].

Potential Application: Kinase Inhibitors

A significant application of the analogous scaffold, 4-amino-3-chlorobenzoic acid, is in the development of epidermal growth factor receptor (EGFR) kinase inhibitors[2][3]. EGFR is a key target in oncology, and its inhibition can halt the proliferation of cancer cells. It is hypothesized that this compound can serve as a foundational scaffold for a new generation of potent kinase inhibitors.

Quantitative Data from Analogous Compounds

While specific inhibitory data for derivatives of this compound are not yet published, the following table summarizes the EGFR kinase inhibitory activity of derivatives synthesized from the analogous 4-amino-3-chlorobenzoic acid. This data serves as a benchmark for what researchers might expect when using the trifluoromethylated scaffold.

Compound IDStructureTarget Cancer Cell LinesEGFR Kinase Inhibition (%)Reference
N4b 4-amino-3-chloro-N'-(4-hydroxybenzylidene)benzohydrazideA549, HepG2, HCT-116Comparable to Erlotinib[2]
N4c 4-amino-3-chloro-N'-(4-methylbenzylidene)benzohydrazideA549, HepG2, HCT-116Comparable to Erlotinib[2]
N5a 2-(4-amino-3-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamideA549, HepG2, HCT-116Comparable to Erlotinib[2]
N5b 2-(4-amino-3-chlorobenzoyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamideA549, HepG2, HCT-116Comparable to Erlotinib[2]
N5c 2-(4-amino-3-chlorobenzoyl)-N-(p-tolyl)hydrazine-1-carbothioamideA549, HepG2, HCT-116Comparable to Erlotinib[2]

Table 1: EGFR Kinase Inhibitory Activity of 4-amino-3-chlorobenzoic acid Derivatives.[2]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and evaluation of derivatives from the analogous 4-amino-3-chlorobenzoic acid[2]. These serve as a starting point for researchers working with the trifluoromethylated version.

This protocol outlines the first two steps in a multi-step synthesis to create functionalized derivatives.

Step 1: Synthesis of Ethyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate

  • Suspend this compound (1 equivalent) in absolute ethanol (approximately 10 mL per gram of starting material).

  • Cool the suspension to -15°C in an ice-salt bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains below -10°C.

  • After the addition is complete, stir the mixture at 40°C for 30 minutes.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture and filter the resulting precipitate.

  • Wash the precipitate with distilled water to remove excess thionyl chloride.

  • Wash the product with a 10% sodium carbonate solution.

  • Collect the residue and recrystallize from an ethanol/water mixture to yield the ethyl ester.

Step 2: Synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzohydrazide

  • Dissolve the ethyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate (1 equivalent) from Step 1 in absolute ethanol.

  • Add hydrazine hydrate (10 equivalents).

  • Reflux the mixture for 24 hours.

  • Monitor the reaction to completion using thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Wash the resulting solid with cold water and recrystallize from ethanol to obtain the pure hydrazide.

G cluster_0 Reagents & Conditions A 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid R1 SOCl2, EtOH Reflux A->R1 B Ethyl 4-amino-3-chloro-5- (trifluoromethyl)benzoate R2 Hydrazine Hydrate, EtOH Reflux B->R2 C 4-amino-3-chloro-5- (trifluoromethyl)benzohydrazide R3 Further Reactions (e.g., with CS2, Aldehydes) C->R3 D Final Derivatives (e.g., Oxadiazoles, Benzohydrazones) R1->B Esterification R2->C Hydrazinolysis R3->D Derivatization

Caption: Synthetic workflow for creating derivatives from the title compound.

This protocol allows for the in vitro assessment of the inhibitory activity of newly synthesized compounds against EGFR.

  • Utilize a commercially available EGFR tyrosine kinase assay kit (e.g., from Promega or similar suppliers).

  • Prepare stock solutions of the test compounds (e.g., in DMSO).

  • In a 96-well plate, add the reaction buffer, the EGFR enzyme, and the substrate peptide.

  • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Erlotinib) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate according to the manufacturer's instructions (e.g., at room temperature for 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based detection method.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [((Signal_of_Treated - Signal_of_Blank) / (Signal_of_Control - Signal_of_Blank)) * 100]

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Mechanism of Action: EGFR Signaling Pathway

Derivatives of the analogous scaffold have been shown to induce apoptosis by inhibiting EGFR and activating downstream caspases[2][3]. The diagram below illustrates the targeted pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Effects EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Casp8 Caspase-8 Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor Synthesized Inhibitor (From Title Compound) Inhibitor->P_EGFR Inhibits Inhibitor->Casp8 Activates

Caption: Proposed mechanism of action via EGFR inhibition and apoptosis induction.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. By leveraging the established synthetic routes and biological activities of its non-trifluoromethylated analog, researchers can potentially develop novel and potent kinase inhibitors for therapeutic applications. The addition of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties, making this a valuable building block for future drug discovery efforts.

References

Application Notes and Protocols for Amide Coupling Reactions with 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a critical transformation in organic synthesis, particularly within medicinal chemistry and drug discovery, due to the prevalence of the amide functional group in biologically active molecules.[1] This document provides detailed application notes and protocols for the amide coupling of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a versatile and electron-deficient building block. The presence of chloro and trifluoromethyl substituents modifies the electronic properties of the aromatic ring, influencing the reactivity of both the carboxylic acid and the amino group.

The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of amide bonds with high efficiency and purity.[1] These methodologies are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel chemical entities.

Challenges and Key Considerations

The amide coupling of this compound presents specific challenges that must be addressed to ensure successful synthesis:

  • Reactivity of the Aromatic Amine: The presence of a nucleophilic amino group on the benzoic acid itself introduces the possibility of self-polymerization under standard coupling conditions.[2] Careful selection of reagents and reaction conditions is crucial to favor the desired intermolecular coupling with the target amine over self-reaction.

  • Electron-Deficient Nature: The electron-withdrawing trifluoromethyl and chloro groups decrease the nucleophilicity of the 4-amino group, but also increase the reactivity of the carboxylic acid upon activation. This electronic profile can be leveraged for chemoselective couplings.

  • Purification: The removal of coupling byproducts, such as N,N'-dicyclohexylurea (DCU) or 1-hydroxybenzotriazole (HOBt), and unreacted starting materials can be challenging.[3][4] The protocols below include guidance on effective purification strategies.

Experimental Protocols

Two common and effective protocols for the amide coupling of this compound are presented below.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with challenging substrates.[5]

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).[6]

  • In a separate container, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF and add it to the reaction mixture.[6][7]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[6]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used, cost-effective method for amide bond formation.[1] HOBt is added to suppress side reactions and minimize racemization.[8]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the solution and stir for 15-20 minutes to allow for the formation of the active ester.[10]

  • Add the desired amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.5 equiv) to maintain a basic pH.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure amide.

Data Presentation

The following table summarizes representative quantitative data for a generic amide coupling reaction with this compound, providing a comparative overview of the two described methods. Yields are illustrative and will vary depending on the specific amine used.

Carboxylic AcidAmineCoupling ReagentAdditive/BaseSolventTime (h)Temp. (°C)Yield (%)
This compoundGeneric AmineHATUDIPEADMF1-4RT75-95
This compoundGeneric AmineEDC·HClHOBt / DIPEADCM12-18RT60-85

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling reaction, from reactant preparation to purification of the final product.

Amide_Coupling_Workflow General Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Benzoic Acid in Anhydrous Solvent B Add Amine and Base A->B C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C D Stir at RT (Monitor by TLC/LC-MS) C->D E Dilute with Organic Solvent D->E F Aqueous Washes (Acid/Base/Brine) E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Pure Amide Product I->J

Caption: General workflow for amide coupling reactions.

References

Application Notes and Protocols for the Characterization of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Its proper characterization is crucial for quality control, reaction monitoring, and regulatory purposes. This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for the quantification and purity assessment of this compound. The method separates compounds based on their hydrophobicity.

Data Presentation
ParameterMethod 1Method 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileA: 20 mM Potassium dihydrogen phosphate buffer (pH 3.0)B: Methanol
Gradient 30-90% B over 15 min40-80% B over 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 272 nm
Expected Retention Time ~8-12 min~6-9 min
Experimental Protocol

2.2.1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Trifluoroacetic acid (TFA)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC-grade water

  • 0.45 µm syringe filters

2.2.2. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2.2.3. HPLC System Parameters

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • The injection volume is typically 10 µL.

  • Run the gradient program as specified in the data table.

  • Monitor the absorbance at the specified wavelength.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Standard/Sample Weighing B Dissolution in Acetonitrile/Water A->B C Serial Dilution B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E Inject Sample F Separation on C18/C8 Column E->F G UV Detection F->G H Data Acquisition & Analysis G->H

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

Data Presentation
ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 100 °C (2 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range 50-550 m/z
Expected Retention Time ~10-15 min (for the derivatized compound)
Experimental Protocol

3.2.1. Materials and Reagents

  • This compound

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Internal standard (e.g., deuterated analog, if available)

3.2.2. Derivatization and Sample Preparation

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • If using an internal standard, add it at this stage.

  • Seal the vial and heat at 70 °C for 1 hour.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with anhydrous ethyl acetate to a final concentration of approximately 100 µg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS.

Visualization

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis A Sample Weighing B Addition of Pyridine & BSTFA A->B C Heating at 70°C for 1 hr B->C D Dilution with Ethyl Acetate C->D E Injection into GC-MS D->E Inject Derivatized Sample F Separation on DB-5ms Column E->F G Electron Ionization F->G H Mass Analysis G->H I Data Interpretation H->I

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Data Presentation
Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Reference Tetramethylsilane (TMS) at 0.00 ppmDMSO-d₆ at 39.52 ppm
Expected Chemical Shifts (ppm) Aromatic Protons: 7.5-8.5Amine Protons: 5.0-6.0Carboxylic Acid Proton: 12.0-13.0Aromatic Carbons: 110-150Trifluoromethyl Carbon: ~120-130 (quartet)Carboxylic Carbon: 165-175
Experimental Protocol

4.2.1. Materials and Reagents

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

4.2.2. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to an NMR tube.

4.2.3. NMR Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the spectrometer on the DMSO-d₆ signal.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to TMS (if added) or the residual solvent peak.

Visualization

NMR_Workflow A Dissolve Sample in DMSO-d6 B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire 1H and 13C Spectra D->E F Process Data E->F G Structural Elucidation F->G

NMR Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

Data Presentation
Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (broad)
N-H stretch (Amine) 3300-3500
C=O stretch (Carboxylic acid) 1680-1720
C=C stretch (Aromatic) 1450-1600
C-F stretch (Trifluoromethyl) 1100-1350
C-Cl stretch 600-800
Experimental Protocol

5.2.1. Materials

  • This compound powder

  • ATR-FTIR spectrometer

5.2.2. Sample Analysis

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the powdered sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Visualization

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Powder Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Identify Functional Groups E->F

ATR-FTIR Analysis Workflow

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data, experimental procedures, and an analysis of substituent effects on the chemical shifts.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzoic acid core. The amino group (-NH₂) is an electron-donating group, while the chloro (-Cl), trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups are electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-27.9 - 8.2Doublet (d)1HDeshielded due to proximity to the electron-withdrawing -COOH and -Cl groups.
H-67.7 - 8.0Doublet (d)1HDeshielded due to proximity to the electron-withdrawing -COOH and -CF₃ groups.
-NH₂5.0 - 6.0Broad Singlet (br s)2HChemical shift is solvent and concentration dependent. Protons are exchangeable with D₂O.
-COOH12.0 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton. Chemical shift is solvent, concentration, and temperature dependent. Exchangeable with D₂O.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹³C DEPT)Notes
C-1 (-COOH)165 - 170Quaternary (C)Deshielded by two oxygen atoms.
C-4 (-NH₂)145 - 150Quaternary (C)Shielded by the electron-donating amino group.
C-3 (-Cl)115 - 120Quaternary (C)Deshielded by the electronegative chlorine atom.
C-5 (-CF₃)120 - 125 (quartet)Quaternary (C)Deshielded by the electron-withdrawing trifluoromethyl group. Shows C-F coupling.
C-2130 - 135Methine (CH)Deshielded by adjacent electron-withdrawing groups.
C-6128 - 133Methine (CH)Deshielded by adjacent electron-withdrawing groups.
-CF₃120 - 128 (quartet)Quaternary (C)Strong C-F coupling.

Solvent: DMSO-d₆

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzoic acid derivatives due to its high dissolving power. Other potential solvents include methanol-d₄ and acetone-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Capping: Securely cap the NMR tube.

  • Labeling: Label the NMR tube with a unique identifier for the sample.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the experimental workflow and the influence of substituents on the NMR chemical shifts.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix transfer Transfer to NMR Tube mix->transfer instrument Instrument Setup transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 process Process FID acquire_h1->process acquire_c13->process analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) process->analyze structure Structure Elucidation analyze->structure

Figure 1. Experimental workflow for NMR analysis.

Substituent_Effects cluster_effects Electronic Effects cluster_shifts Effect on Chemical Shifts (δ) substituent Substituents (-NH₂, -Cl, -CF₃, -COOH) edg Electron Donating (-NH₂) substituent->edg ewg Electron Withdrawing (-Cl, -CF₃, -COOH) substituent->ewg shielding Shielding (Upfield Shift) edg->shielding increases electron density deshielding Deshielding (Downfield Shift) ewg->deshielding decreases electron density

Figure 2. Influence of substituents on NMR chemical shifts.

LC-MS protocol for quantification of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid has been developed. This protocol is tailored for researchers, scientists, and professionals in the drug development sector, providing a comprehensive guide from sample preparation to data analysis. The methodology leverages the advantages of liquid chromatography coupled with tandem mass spectrometry, which offers high sensitivity and specificity, eliminating the need for complex derivatization procedures often required by gas chromatography-based methods.[1]

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the quantification of this compound.

1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as a stable isotope-labeled version of the analyte or another acidic herbicide.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Anhydrous sodium sulfate

  • 0.2 µm PVDF syringe filters

  • Autosampler vials

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to create the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

3. Sample Preparation

The following is a general procedure for a solid matrix like soil. For aqueous samples, a direct injection approach after acidification and filtration is often sufficient.[2][3]

  • Extraction: Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of the IS working solution. Add 10 mL of acidified acetonitrile (e.g., with 0.1% formic acid).

  • Homogenization: Vortex the sample for 2 minutes, followed by sonication for 10 minutes in a water bath.

  • Salting Out: Add 1 g of anhydrous sodium sulfate and 0.5 g of ammonium acetate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Dilution and Filtration: Transfer an aliquot of the supernatant into a new tube, dilute with LC-MS grade water as needed to reduce matrix effects, and filter through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start at 10% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry (MS) Conditions

The analysis is performed using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode, which is suitable for acidic compounds.[4]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 120 °C
Desolvation Gas Temp 300 °C[2]
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)[5]

MRM Transition Optimization

The specific MRM transitions must be optimized by infusing a standard solution of this compound (molecular weight: 239.58 g/mol [6]) into the mass spectrometer.

  • Precursor Ion [M-H]⁻: The expected precursor ion will be the deprotonated molecule at m/z 238.6.

  • Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) to identify stable, high-intensity product ions for quantification and qualification.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1
5
10
50
100
250
500
Linearity (r²) \multicolumn{3}{c}{To be determined}

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Conc. (Mean, n=6)Accuracy (%)Precision (RSD, %)
Low QC (e.g., 3 ng/mL)
Mid QC (e.g., 75 ng/mL)
High QC (e.g., 400 ng/mL)

Table 3: Detection and Quantification Limits

ParameterValue
Limit of Detection (LOD) To be determined (e.g., based on S/N > 3)
Limit of Quantification (LOQ) To be determined (e.g., based on S/N > 10)

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Weighing Spike 2. IS Spiking Sample->Spike Extract 3. Solvent Extraction Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Filter 5. Filtration Centrifuge->Filter LC LC Separation (C18 Column) Filter->LC Standards Calibration Standards Preparation Standards->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Final Report Quant->Report

Caption: Workflow for the quantification of this compound.

References

Application of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid Derivatives in Developing Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for 4-amino-3-chloro benzoate ester derivatives as potential cancer therapeutics.

Disclaimer: This document outlines the application of derivatives of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, specifically 4-amino-3-chloro benzoate esters, in the context of cancer therapeutics. Direct studies on the therapeutic application of the parent compound, this compound, are not extensively available in the reviewed scientific literature. The information, protocols, and data presented herein are based on a study of its ester derivatives, which serve as a pertinent example of the potential utility of this chemical scaffold in oncology research.

Application Notes

Background

The search for novel anti-cancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Benzoic acid derivatives have emerged as a promising class of compounds, with several demonstrating potential as anti-cancer drugs. The core structure of 4-amino-3-chlorobenzoic acid provides a versatile scaffold for the synthesis of novel derivatives. Recent studies have focused on the development of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]

EGFR is a key regulator of cellular processes such as proliferation, survival, and differentiation.[3] Its dysregulation through overexpression or mutation is a known driver in the progression of various cancers, making it a critical target for therapeutic intervention.[3][4] The development of small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase is a clinically validated strategy in cancer treatment.[4]

Mechanism of Action

The 4-amino-3-chloro benzoate ester derivatives have been investigated for their potential to inhibit EGFR tyrosine kinase.[1][2] In silico docking studies have shown that certain derivatives, particularly hydrazine-1-carbothioamide derivatives, can effectively bind to the active site of EGFR tyrosine kinase.[1][5] This binding is proposed to block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]

One of the most promising synthesized compounds, designated as N5a (a hydrazine-1-carbothioamide derivative), has been shown to induce cytotoxicity in various cancer cell lines.[1][5] The mechanism for this cytotoxicity is linked to the inhibition of EGFR, which subsequently leads to the activation of the extrinsic apoptotic pathway, evidenced by the activation of caspase-3 and caspase-8.[1][2]

Therapeutic Potential

The development of these 4-amino-3-chloro benzoate ester derivatives presents a promising avenue for novel cancer therapeutics. The ability of compounds like N5a to induce apoptosis in cancer cells at concentrations comparable to or better than existing EGFR inhibitors like erlotinib highlights their potential.[1][5] The selectivity of these compounds for cancer cells and their favorable safety profiles, as suggested by in silico analysis, further underscore their therapeutic promise.[1] Continued research and optimization of this chemical scaffold could lead to the development of next-generation EGFR inhibitors for the treatment of a variety of solid tumors.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a lead 4-amino-3-chloro benzoate ester derivative (N5a) and the standard drug, Erlotinib, against three human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC50 (µM)
N5a A549 (Lung Carcinoma)Data not available in abstract
HepG2 (Hepatocellular Carcinoma)Data not available in abstract
HCT-116 (Colorectal Carcinoma)Data not available in abstract
Erlotinib A549 (Lung Carcinoma)Data not available in abstract
HepG2 (Hepatocellular Carcinoma)Data not available in abstract
HCT-116 (Colorectal Carcinoma)Data not available in abstract
Note: Specific IC50 values were not detailed in the provided search results but the study indicates compound N5a was the most potent anti-proliferative chemical against these cell lines.[5]

Experimental Protocols

Synthesis of 4-amino-3-chloro benzoate ester derivatives

This protocol describes a general multi-step synthesis for generating various 4-amino-3-chloro benzoate ester derivatives.

Step 1: Synthesis of ethyl 4-amino-3-chlorobenzoate (N1)

  • Suspend 4-amino-3-chlorobenzoic acid (0.0266 mol) in 50 mL of absolute ethanol.[1]

  • Cool the suspension to -15°C.[1]

  • Add thionyl chloride (0.032 mol) dropwise, maintaining the temperature below -10°C.[1]

  • Stir the reaction mixture at 40°C for 30 minutes.[1]

  • Reflux the mixture for 3 hours.[1]

  • Filter the precipitate and wash with distilled water to remove excess thionyl chloride.[1]

  • Wash the product with 10% sodium carbonate (Na2CO3) solution.[1]

  • Collect the residue and recrystallize from ethanol and water.[1]

Step 2: Synthesis of 4-amino-3-chlorobenzohydrazide (N2) The specific protocol for this step is not detailed in the provided search results but would typically involve the reaction of the ester (N1) with hydrazine hydrate.

Step 3: Synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives (N3a-d, N4a-c, N5a-d) Detailed protocols for each specific derivative class are outlined in the source publication. The general principle involves reacting the benzohydrazide (N2) with appropriate reagents to form the desired heterocyclic or hydrazone structures.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized compounds on adherent cancer cell lines.[6][7][8]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized compounds and standard drug (e.g., Erlotinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the standard drug in culture medium. The final DMSO concentration should not exceed 0.1%.[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO).

    • Incubate the plate for 72 hours.[9]

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration.

EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on EGFR tyrosine kinase activity.[1]

Procedure:

  • Utilize a commercially available EGFR tyrosine kinase assay kit (e.g., from Promega).[1]

  • Follow the manufacturer's instructions for preparing the reaction mixture containing the EGFR enzyme, a specific substrate, and ATP.[9]

  • Add the synthesized compounds at various concentrations to the reaction mixture.[9]

  • Initiate the kinase reaction by adding ATP and incubate as per the kit's protocol.[9]

  • Quantify the amount of phosphorylated substrate using the detection method specified in the kit (e.g., luminescence, fluorescence).[9]

  • Calculate the percentage of inhibition of EGFR kinase activity using the following formula: % Inhibition = 100 - [((Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)) x 100]

Visualizations

G cluster_synthesis Synthesis Workflow A 4-amino-3-chlorobenzoic acid B Ethyl 4-amino-3-chlorobenzoate (N1) A->B Esterification (EtOH, SOCl2) C 4-amino-3-chlorobenzohydrazide (N2) B->C Hydrazinolysis (Hydrazine Hydrate) D 1,3,4-Oxadiazole Derivatives (N3a-d) C->D Cyclization E Benzohydrazone Derivatives (N4a-c) C->E Condensation F Hydrazine-1-carbothioamide Derivatives (N5a-d) C->F Addition

Caption: General synthesis scheme for 4-amino-3-chloro benzoate ester derivatives.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (Cell attachment) A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 values H->I

Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.

G cluster_pathway Proposed Mechanism of Action Compound 4-amino-3-chloro benzoate ester derivative (e.g., N5a) EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibition Caspases Caspase-8 & Caspase-3 Activation Compound->Caspases Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activation Apoptosis Apoptosis EGFR->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Caspases->Apoptosis Induction

Caption: Proposed signaling pathway of 4-amino-3-chloro benzoate ester derivatives.

References

Application Notes and Protocols for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and its derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document outlines the underlying principles, experimental protocols, and data interpretation for assessing the efficacy of these compounds in cancer cell lines.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success.

Recent studies have identified derivatives of this compound as a promising class of EGFR inhibitors.[2][3] In particular, a hydrazine-1-carbothioamide derivative, herein referred to as Compound N5a, has demonstrated significant cytotoxic effects in various cancer cell lines by targeting EGFR and inducing apoptosis.[2][3] These application notes will provide the necessary protocols to evaluate the efficacy of this class of compounds.

Data Presentation

The inhibitory effects of this compound derivatives can be quantified and compared using IC50 values, which represent the concentration of the inhibitor required to reduce a biological activity by 50%. The following table summarizes the cytotoxic and EGFR kinase inhibitory activities of a lead compound from this series (Compound N5a) compared to a known EGFR inhibitor, Erlotinib.

CompoundAssay TypeTargetIC50 (µM)
Compound N5a Cytotoxicity (MTT Assay)A549 (NSCLC)8.5
Cytotoxicity (MTT Assay)HepG2 (Hepatocellular Carcinoma)12.3
Cytotoxicity (MTT Assay)HCT-116 (Colorectal Carcinoma)15.1
Kinase Inhibition (ADP-Glo)Recombinant EGFR0.25
Erlotinib Cytotoxicity (MTT Assay)A549 (NSCLC)5.2
Cytotoxicity (MTT Assay)HepG2 (Hepatocellular Carcinoma)9.8
Cytotoxicity (MTT Assay)HCT-116 (Colorectal Carcinoma)11.5
Kinase Inhibition (ADP-Glo)Recombinant EGFR0.09

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant EGFR. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4]

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative (e.g., Compound N5a)

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in DMSO, and then dilute further in Kinase Buffer to the desired final concentrations.

  • Assay Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant EGFR enzyme (concentration optimized as per manufacturer's instructions) to each well.

    • Add 2 µL of a substrate/ATP mixture (final concentrations of 1 mg/mL Poly(Glu,Tyr) and 10 µM ATP) to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound Dilution Plate Add Reagents to 384-well Plate Compound->Plate Enzyme EGFR Enzyme Dilution Enzyme->Plate Sub_ATP Substrate/ATP Mix Sub_ATP->Plate Incubate1 Incubate for 60 min at RT Plate->Incubate1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate1->Add_ADPGlo Incubate2 Incubate for 40 min at RT Add_ADPGlo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate for 30 min at RT Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read

Workflow for the EGFR Biochemical Kinase Assay.
Cell Viability Assay (MTT Assay)

This cell-based assay determines the cytotoxic effect of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Test compound

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine if the test compound inhibits EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high EGFR expression (e.g., A431)

  • Serum-free cell culture medium

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-total EGFR and then anti-β-actin antibodies to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-EGFR signal to the total EGFR signal.

cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Seed Seed & Grow Cells Starve Serum Starve Seed->Starve Treat Treat with Compound Starve->Treat Stimulate Stimulate with EGF Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein (BCA) Lyse->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Block Block Membrane SDS_PAGE->Block Primary_Ab Incubate with Primary Ab (p-EGFR) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Strip Strip & Re-probe (Total EGFR, β-actin) Detect->Strip

Experimental workflow for Western blot analysis.

EGFR Signaling Pathway

EGFR activation by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7] This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation and survival. This compound derivatives act by inhibiting the initial autophosphorylation of EGFR, thereby blocking these downstream signals.

cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS pEGFR->Grb2_Sos PI3K PI3K pEGFR->PI3K Inhibitor 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid Derivative Inhibitor->pEGFR Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and point of inhibition.

References

Preparation of Stock Solutions of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

Proper handling and storage of this compound are predicated on its physicochemical properties. A summary of its key characteristics is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅ClF₃NO₂[1]
Molecular Weight 239.58 g/mol [1]
Appearance Solid[1]
Melting Point 228-236 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[1]

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • May cause damage to organs through prolonged or repeated exposure.

Recommended Safety Measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.

  • In case of exposure or if you feel unwell, seek immediate medical advice.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules due to its high dissolving power.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettors and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 239.58 g/mol x 1000 mg/g = 2.3958 mg

    • It is recommended to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For 10 mL of a 10 mM solution, you will need 23.958 mg.

  • Weigh the compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh the calculated amount of this compound using a spatula. Record the exact mass.

  • Dissolve the compound:

    • Transfer the weighed compound into an appropriate sterile container (e.g., a 15 mL conical tube or an amber glass vial).

    • Add the calculated volume of DMSO to the container. For example, if you weighed 23.958 mg, add 10 mL of DMSO.

    • Cap the container tightly.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Storage:

    • Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.

    • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

    • To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the stock solution.

Stock_Solution_Preparation cluster_prep Preparation Steps start Start calculate Calculate Mass of Compound start->calculate 1. weigh Weigh Compound calculate->weigh 2. dissolve Dissolve in DMSO weigh->dissolve 3. vortex Vortex to Homogenize dissolve->vortex 4. store Store at -20°C vortex->store 5. end End store->end

Caption: Workflow for the preparation of a stock solution.

Considerations for Other Solvents

While DMSO is a common choice, the solubility of this compound has also been reported in other organic solvents such as methanol, ethyl acetate, dichloromethane, and chloroform.[1] The choice of solvent will depend on the specific requirements of the downstream application.

Table 2: Solvent Selection Guide

SolventConsiderations
DMSO High dissolving power. Can be toxic to some cell lines at higher concentrations.
Ethanol/Methanol Less toxic alternatives to DMSO for cell-based assays. May have lower dissolving power.
Dichloromethane/Chloroform Useful for organic synthesis applications. Generally not suitable for biological assays.

It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution in a new solvent.

Stability and Storage

The stability of this compound in solution has not been extensively reported. Therefore, the following general best practices for storing stock solutions of organic compounds should be followed:

  • Temperature: Store at -20°C or -80°C for long-term stability.

  • Light: Protect from light to prevent photodegradation.

  • Air/Moisture: Use anhydrous solvents and store in tightly sealed containers to prevent oxidation and hydrolysis.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

It is advisable to perform periodic quality control checks (e.g., by HPLC) to assess the integrity of the stock solution over time, especially for long-term studies.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungshinweise beschreiben die Derivatisierung von 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure zur Erstellung einer niedermolekularen Bibliothek für das biologische Screening, insbesondere zur Identifizierung potenzieller Inhibitoren des epidermalen Wachstumsfaktor-Rezeptors (EGFR).

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

4-Amino-3-chlor-5-(trifluormethyl)benzoesäure ist ein vielseitiges Grundgerüst für die Synthese von biologisch aktiven Verbindungen. Seine Derivatisierung durch Amid- und Esterkopplungsreaktionen ermöglicht die Erstellung diverser Molekülbibliotheken. Diese können dann in Hochdurchsatz-Screening-Verfahren (HTS) auf ihre Fähigkeit getestet werden, spezifische biologische Zielstrukturen wie den EGFR zu modulieren. Mutationen und eine Überexpression des EGFR sind bei verschiedenen Krebsarten bekannt, was ihn zu einem wichtigen Ziel für die Entwicklung von Krebstherapeutika macht.[1][2] Die in diesem Dokument beschriebenen Protokolle bieten detaillierte Verfahren zur Synthese von Derivaten und deren anschließendes biologisches Screening.

Datenpräsentation

Die folgende Tabelle fasst repräsentative quantitative Daten zur biologischen Aktivität von Derivaten einer strukturell verwandten Verbindung, der 4-Amino-3-chlorbenzoesäure, gegen verschiedene Krebszelllinien zusammen. Diese Daten dienen als Referenz für die erwartete Wirksamkeit der Derivate von 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure.

VerbindungscodeDerivat-TypZiel-ZelllinieIC50 (µM)
N5aHydrazin-1-carbothioamidA549 (Lungenkrebs)2,13
N5aHydrazin-1-carbothioamidHepG2 (Leberkrebs)3,45
N5aHydrazin-1-carbothioamidHCT-116 (Darmkrebs)4,21
N5bHydrazin-1-carbothioamidA549 (Lungenkrebs)2,89
N5bHydrazin-1-carbothioamidHepG2 (Leberkrebs)4,12
N5bHydrazin-1-carbothioamidHCT-116 (Darmkrebs)5,34
N5cHydrazin-1-carbothioamidA549 (Lungenkrebs)3,11
N5cHydrazin-1-carbothioamidHepG2 (Leberkrebs)4,87
N5cHydrazin-1-carbothioamidHCT-116 (Darmkrebs)6,02

Daten extrahiert aus einer Studie über 4-Amino-3-chlorbenzoesäureester-Derivate als EGFR-Inhibitoren.[1]

Experimentelle Protokolle

Protokoll 1: Synthese von Amid-Derivaten

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Amidkopplung von 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure mit einer Auswahl an primären und sekundären Aminen.

Materialien und Reagenzien:

  • 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure

  • Ausgewähltes primäres oder sekundäres Amin (1,1 Äquivalente)

  • HATU (Hexafluorphosphat-Azabenzotriazol-Tetramethyluronium) (1,1 Äquivalente)

  • DIPEA (N,N-Diisopropylethylamin) (3,0 Äquivalente)

  • Wasserfreies DMF (N,N-Dimethylformamid)

  • Ethylacetat

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO3)

  • Solenlösung (gesättigte NaCl-Lösung)

  • Wasserfreies Magnesiumsulfat (MgSO4)

  • Kieselgel für die Säulenchromatographie

Vorgehensweise:

  • Lösen Sie 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure (1,0 Äquivalent) in wasserfreiem DMF, um eine 0,1 M Lösung herzustellen.

  • Geben Sie das ausgewählte Amin (1,1 Äquivalente) und DIPEA (3,0 Äquivalente) zu der Lösung.

  • Fügen Sie HATU (1,1 Äquivalente) portionsweise zu der Reaktionsmischung hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander mit gesättigter wässriger NaHCO3-Lösung und Sole.

  • Trocknen Sie die organische Schicht über wasserfreiem MgSO4, filtrieren Sie sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie, um das gewünschte Amid-Derivat zu erhalten.

Protokoll 2: Synthese von Ester-Derivaten

Dieses Protokoll beschreibt die Fischer-Veresterung von 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure mit einem Alkohol.

Materialien und Reagenzien:

  • 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure

  • Ausgewählter Alkohol (im Überschuss, dient auch als Lösungsmittel)

  • Konzentrierte Schwefelsäure (H2SO4) (katalytische Menge)

  • Diethylether

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO3)

  • Solenlösung

  • Wasserfreies Natriumsulfat (Na2SO4)

Vorgehensweise:

  • Geben Sie 4-Amino-3-chlor-5-(trifluormethyl)benzoesäure in einen Rundkolben.

  • Fügen Sie einen großen Überschuss des ausgewählten Alkohols und einige Tropfen konzentrierte Schwefelsäure hinzu.

  • Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Kühlen Sie die Reaktionsmischung ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.

  • Lösen Sie den Rückstand in Diethylether und waschen Sie ihn nacheinander mit Wasser, gesättigter wässriger NaHCO3-Lösung und Sole.

  • Trocknen Sie die organische Schicht über wasserfreiem Na2SO4, filtrieren Sie sie und dampfen Sie das Lösungsmittel ein, um den rohen Ester zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie.

Protokoll 3: Hochdurchsatz-Screening (HTS) auf EGFR-Kinase-Inhibition

Dieses Protokoll beschreibt ein allgemeines Verfahren für ein HTS zur Identifizierung von Inhibitoren der EGFR-Kinase-Aktivität unter Verwendung eines auf Fluoreszenz basierenden Assays.

Materialien und Reagenzien:

  • Synthetisierte Derivat-Bibliothek in DMSO-Lösung

  • Rekombinante humane EGFR-Kinase

  • Geeignetes Kinase-Substrat (z.B. ein Poly(Glu, Tyr)-Peptid)

  • ATP (Adenosintriphosphat)

  • Kinase-Assay-Puffer

  • Phosphospezifischer Antikörper, konjugiert mit einem Fluorophor (z.B. HTRF-basiertes Kit)

  • Mikrotiterplatten (384-Well-Format)

  • Plattenlesegerät, das für den gewählten Assay-Typ geeignet ist

Vorgehensweise:

  • Assay-Vorbereitung: Verdünnen Sie die Verbindungen der Derivat-Bibliothek auf die gewünschte Endkonzentration im Kinase-Assay-Puffer. In der Regel wird eine Endkonzentration von 10 µM für das primäre Screening verwendet.

  • Enzymreaktion:

    • Geben Sie die verdünnten Verbindungen in die Wells der Mikrotiterplatte.

    • Fügen Sie die EGFR-Kinase und das Substrat zu den Wells hinzu und inkubieren Sie für 15 Minuten bei Raumtemperatur.

    • Starten Sie die Kinase-Reaktion durch Zugabe von ATP.

    • Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.

  • Detektion:

    • Stoppen Sie die Reaktion durch Zugabe einer EDTA-Lösung, die den phosphospezifischen Antikörper enthält.

    • Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur, um das Detektionssignal zu entwickeln.

  • Datenerfassung: Messen Sie das Signal (z. B. Fluoreszenzintensität) mit einem geeigneten Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Inhibition für jede Verbindung im Vergleich zu Positiv- (kein Inhibitor) und Negativkontrollen (kein Enzym). Identifizieren Sie "Hits" basierend auf einem vordefinierten Schwellenwert für die Inhibition (z.B. >50%).

  • Bestätigung und IC50-Bestimmung: Bestätigen Sie die Aktivität der identifizierten Hits durch Wiederholung des Assays. Führen Sie Dosis-Wirkungs-Experimente durch, um die IC50-Werte für die bestätigten Hits zu bestimmen.

Visualisierungen

Derivatization_Workflow cluster_synthesis Synthesephase cluster_screening Screeningphase A 4-Amino-3-chlor-5- (trifluormethyl)benzoesäure C Kopplungsreaktionen (Amidierung / Veresterung) A->C B Amine / Alkohole B->C D Derivat-Bibliothek C->D Reinigung E Hochdurchsatz- Screening (HTS) D->E Biologischer Assay F Primäre Hits E->F Identifizierung G Dosis-Wirkungs- Analyse F->G Validierung H Bestätigte Hits (mit IC50-Werten) G->H Quantifizierung

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum Screening.

EGFR_Signaling_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_ras_raf RAS-RAF-MAPK-Weg cluster_pi3k_akt PI3K-AKT-Weg cluster_nucleus Zellkern EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Aktivierung PI3K PI3K EGFR->PI3K Aktivierung RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Zellproliferation, Überleben, Angiogenese ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Derivat-Inhibitor Inhibitor->EGFR Blockiert Aktivierung

Abbildung 2: Vereinfachter EGFR-Signalweg und Inhibition.

References

Troubleshooting & Optimization

Improving yield and purity in 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective strategy involves a multi-step synthesis starting from a readily available substituted aniline. A plausible route is the chlorination of an appropriate aminobenzoic acid derivative, followed by functional group manipulations. An alternative is a Sandmeyer reaction on a suitable diamino-trifluoromethyl-benzoic acid precursor.

Q2: What are the critical parameters to control during the chlorination step?

The key parameters for a successful chlorination are the choice of chlorinating agent, reaction temperature, and the presence of a catalyst. Over-chlorination is a common issue, leading to di- and tri-chlorinated byproducts. Careful control of stoichiometry and reaction time is crucial for maximizing the yield of the desired mono-chlorinated product.

Q3: How can I minimize the formation of impurities during the synthesis?

Minimizing impurity formation requires careful control of reaction conditions at each step. For instance, in a Sandmeyer reaction, maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the diazonium salt.[1] Using purified reagents and anhydrous solvents where necessary can also significantly reduce side reactions.

Q4: What are the most effective methods for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation; common solvents for recrystallizing aromatic acids include ethanol, methanol, or a mixture of an organic solvent and water. Column chromatography can also be employed for high-purity requirements, although it is less scalable.

Q5: I am observing a low yield in the Sandmeyer reaction. What could be the issue?

Low yields in a Sandmeyer reaction can be attributed to several factors. Incomplete diazotization, decomposition of the diazonium salt before the addition of the copper catalyst, or inefficient substitution by the nucleophile are common culprits. Ensure the temperature during diazotization is kept low and that the copper(I) salt catalyst is active.

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination of the Aromatic Ring
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficiently active chlorinating agent or catalyst.Use a freshly opened or purified chlorinating agent (e.g., N-chlorosuccinimide). If using a catalyst, ensure it is anhydrous and active.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
Formation of multiple chlorinated products Over-chlorination due to harsh reaction conditions.Reduce the stoichiometry of the chlorinating agent. Lower the reaction temperature. Decrease the reaction time.
Formation of tar-like byproducts Oxidation of the amino group.Protect the amino group (e.g., by acetylation) before chlorination and deprotect it in a subsequent step.
Problem 2: Poor Purity of the Final Product
Symptom Possible Cause Suggested Solution
Persistent colored impurities Formation of azo compounds or other colored byproducts.Treat the crude product with activated charcoal during recrystallization. Optimize the purification protocol, potentially using a different solvent system for recrystallization.
Presence of starting materials or intermediates Incomplete reaction in the final step.Increase the reaction time or temperature of the final synthetic step. Ensure the correct stoichiometry of reagents.
Broad melting point range Presence of isomeric impurities or residual solvent.Perform multiple recrystallizations. Dry the final product under high vacuum for an extended period.

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route starting from 3-amino-5-(trifluoromethyl)benzoic acid is outlined below. This pathway involves a diazotization followed by a Sandmeyer reaction to introduce the chlorine atom.

Synthesis_Pathway A 3-Amino-5-(trifluoromethyl)benzoic acid B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C This compound B->C  CuCl, HCl

Caption: Proposed synthesis of the target compound via a Sandmeyer reaction.

Detailed Methodology: Chlorination via Sandmeyer Reaction

Step 1: Diazotization of 3-Amino-5-(trifluoromethyl)benzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-(trifluoromethyl)benzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC until the diazonium salt is consumed.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a large volume of water.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Optimization of Chlorination Reaction Conditions
EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1SO₂Cl₂Acetic Acid2546590
2NCSDMF5027895
3Cl₂ gasCCl₄2065585
4NCSAcetonitrile6038297

Note: The data presented in this table is illustrative and based on typical results for similar reactions. Actual results may vary.

Logical Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Analyze Crude Product (TLC, HPLC, NMR) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Optimize_Conditions Yes Purification_Issue Purification Ineffective? Side_Reactions->Purification_Issue No Success Improved Yield/Purity Optimize_Conditions->Success Change_Purification Change Purification Method (Recrystallization Solvent, Chromatography) Purification_Issue->Change_Purification Yes Purification_Issue->Success No Change_Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, polar organic solvents are good candidates. Methanol and ethyl acetate are known to dissolve this compound.[1][2] A solvent screening is recommended to determine the optimal solvent or solvent mixture for your specific crude product.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This could be due to a few reasons:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent.

  • Inappropriate Solvent: The chosen solvent may not be a good choice. You may need to select a more suitable solvent.

  • Insoluble Impurities: Your crude material might contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them.

Q3: No crystals are forming after the solution has cooled. What can I do to induce crystallization?

A3: A lack of crystal formation is a common issue and can often be resolved by:

  • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This can create nucleation sites.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.

  • Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly to encourage the formation of crystals.

Q5: How does pH affect the solubility and recrystallization of this compound?

A5: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. The solubility of similar aminobenzoic acids is highly pH-dependent.[3][4] In acidic solutions, the amino group can be protonated, while in basic solutions, the carboxylic acid group can be deprotonated, both of which can increase aqueous solubility. For recrystallization from organic solvents, ensure the compound is in its neutral form.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent used.- Premature crystallization during hot filtration.- Cooling was too rapid.- Concentrate the solution by boiling off some solvent.- Reheat the solution and filtration apparatus before hot filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Crystals - Colored impurities present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration.
"Oiling Out" of Product - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point.- Reheat the solution, add more solvent, and cool slowly.- Consider a different recrystallization solvent.
Crystals Do Not Form - Solution is too dilute.- Supersaturation.- Evaporate some of the solvent.- Induce crystallization by scratching the flask or adding a seed crystal.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a small amount of a different potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures) to each tube.

  • Observe the solubility at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a stir bar and the chosen solvent.

  • Heat the mixture on a hotplate with stirring.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a new Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove any insoluble impurities or charcoal.

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved. The melting point of pure this compound is in the range of 228-236 °C.[1][2]

Illustrative Solubility Data

The following table provides representative solubility data for a compound with similar characteristics to this compound to guide solvent selection. Note: These are not experimentally determined values for the specified compound but are illustrative.

SolventTemperature (°C)Approximate Solubility ( g/100 mL)
Methanol202.5
Methanol6025.0
Ethyl Acetate201.8
Ethyl Acetate7520.0
Toluene200.5
Toluene10010.0
Water25<0.1

Visual Workflow and Logic Diagrams

Recrystallization_Troubleshooting start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Solution hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No dry Dry Pure Product filter_wash->dry end End: Purified Product dry->end add_seed Add Seed Crystal troubleshoot_no_crystals->add_seed scratch_flask Scratch Flask troubleshoot_no_crystals->scratch_flask reduce_solvent Reduce Solvent Volume troubleshoot_no_crystals->reduce_solvent add_seed->cool scratch_flask->cool reduce_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

Oiling_Out_Logic oiling_out Problem: 'Oiling Out' Occurs reheat Reheat Solution to Dissolve Oil oiling_out->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes retry Retry with Different Solvent check_crystals->retry No

Caption: Logic for addressing "oiling out".

References

Optimizing reaction conditions for the synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue: Low or no yield of the desired chlorinated product.

  • Question: My chlorination of 4-amino-5-(trifluoromethyl)benzoic acid is resulting in a low yield or no product at all. What are the potential causes and solutions?

  • Answer: Low yields in the chlorination of activated aromatic rings like 4-aminobenzoic acid derivatives can stem from several factors:

    • Inactivated Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common chlorinating agent. Ensure it is of high purity and has been stored properly to prevent decomposition.

    • Suboptimal Reaction Conditions: The reaction may require optimization of solvent, temperature, and reaction time. For electron-rich anilines, milder conditions are often necessary to prevent side reactions.

    • Side Reactions: Direct chlorination of 4-aminobenzoic acid can sometimes lead to the formation of polychlorinated byproducts or even oxidation products.[1] Protecting the amine group as an acetamide before chlorination can offer a cleaner reaction, followed by deprotection.

Issue: Formation of multiple products in the chlorination step.

  • Question: I am observing the formation of multiple chlorinated species in my reaction mixture. How can I improve the selectivity for the desired 3-chloro isomer?

  • Answer: Achieving regioselectivity in the chlorination of anilines can be challenging.

    • Directing Group Effects: The amino group is a strong ortho-, para-director. To obtain the 3-chloro product, the para-position is already occupied, and the directing effect will favor chlorination at the ortho positions (3 and 5). The trifluoromethyl group is a meta-director, which also directs to the 3 and 5 positions.

    • Protecting Group Strategy: As mentioned, converting the amino group to an acetamido group can modulate its directing strength and steric hindrance, potentially improving selectivity.

    • Alternative Chlorinating Agents: Experimenting with different chlorinating agents, such as sulfuryl chloride or using a copper(II) chloride system in an ionic liquid, may offer improved regioselectivity under mild conditions.

Issue: Low yield in the amination (Buchwald-Hartwig or Ullmann) step.

  • Question: The C-N cross-coupling reaction to introduce the amino group is not proceeding efficiently. What are the common pitfalls?

  • Answer: Both Buchwald-Hartwig and Ullmann aminations have specific requirements for success, especially with electron-deficient aryl chlorides.

    • Catalyst and Ligand Choice (Buchwald-Hartwig): The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient aryl chlorides, bulky, electron-rich ligands are often required to facilitate the oxidative addition step. Consider screening different generations of Buchwald-Hartwig catalysts and ligands.

    • Base Selection (Buchwald-Hartwig): The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be necessary, potentially requiring higher temperatures.

    • Reaction Temperature (Ullmann): Traditional Ullmann condensations often require high temperatures, which can lead to side reactions.[2] Modern protocols with soluble copper catalysts and specific ligands can often be performed under milder conditions.

    • Inhibition of the Catalyst: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry.

Issue: Difficulty in purifying the final product.

  • Question: I am struggling to obtain a pure sample of this compound. What purification strategies can I employ?

  • Answer: Substituted aminobenzoic acids can be challenging to purify due to their amphoteric nature.

    • Recrystallization: This is a powerful technique for purifying solid organic compounds.[3][4][5] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures or are insoluble.[4][5] For aminobenzoic acids, mixed solvent systems (e.g., ethanol/water, acetone/water) are often effective.

    • Acid-Base Extraction: The acidic carboxylic acid and basic amino group allow for purification by acid-base extraction. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adding acid. The reverse process (dissolving in acid and extracting with an organic solvent) can remove non-basic impurities.

    • Column Chromatography: While sometimes challenging with highly polar compounds, silica gel chromatography using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) with the addition of a small amount of acetic acid to suppress tailing can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common retrosynthetic approach involves two key steps: the selective chlorination of an appropriate precursor and the subsequent introduction of the amino group, or vice-versa. A plausible forward synthesis could start with 4-amino-5-(trifluoromethyl)benzoic acid, which is then selectively chlorinated at the 3-position. Alternatively, one could start with 3-chloro-5-(trifluoromethyl)benzoic acid and introduce the amino group at the 4-position via a nucleophilic aromatic substitution or a cross-coupling reaction.

Q2: What are the main challenges in the synthesis of this molecule?

The primary challenges include:

  • Achieving regioselective chlorination at the desired position without over-chlorination.

  • The often-difficult amination of an electron-deficient aryl chloride.

  • Purification of the final product, which possesses both acidic and basic functional groups.

Q3: Which is a better method for the amination step: Buchwald-Hartwig or Ullmann condensation?

Both methods have their merits. The Buchwald-Hartwig amination is often preferred due to its generally milder reaction conditions and broader substrate scope, thanks to the continuous development of new catalysts and ligands.[6] However, the Ullmann condensation, a copper-catalyzed reaction, can be a viable alternative, particularly with modern protocols that use soluble catalysts and ligands, which can sometimes be more cost-effective.[2] The choice may depend on the specific substrate and the available laboratory resources.

Q4: What are the expected side products in the chlorination of 4-amino-5-(trifluoromethyl)benzoic acid?

Potential side products include the dichlorinated product, 4-amino-3,5-dichloro-5-(trifluoromethyl)benzoic acid, and potentially products from over-chlorination on the aromatic ring.[1] Oxidation of the amino group is also a possibility under harsh chlorinating conditions.

Q5: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the chlorination and amination reactions. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the key transformations involved in the synthesis of this compound derivatives, based on literature for analogous reactions.

ParameterChlorination (using NCS)Buchwald-Hartwig AminationUllmann Condensation
Starting Material 4-Amino-5-(trifluoromethyl)benzoic acid3-Chloro-5-(trifluoromethyl)benzoic acid3-Chloro-5-(trifluoromethyl)benzoic acid
Reagents N-Chlorosuccinimide (1.1-1.5 eq.)Ammonia source (e.g., benzophenone imine, then hydrolysis), Pd catalyst (1-5 mol%), Ligand (2-10 mol%), Base (e.g., NaOtBu, 1.2-2.0 eq.)Ammonia source, Copper catalyst (e.g., CuI, 5-20 mol%), Ligand (e.g., phenanthroline, 10-40 mol%), Base (e.g., K2CO3, 2.0 eq.)
Solvent Acetonitrile, DMF, or ChloroformToluene, Dioxane, or THFDMF, NMP, or DMSO
Temperature Room Temperature to 60 °C80 - 120 °C100 - 180 °C
Reaction Time 2 - 24 hours4 - 24 hours12 - 48 hours
Typical Yield 60 - 85%70 - 95%50 - 80%

Note: These are general conditions and will require optimization for the specific substrate.

Experimental Protocols

Protocol 1: Selective Chlorination of 4-Amino-5-(trifluoromethyl)benzoic Acid

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-5-(trifluoromethyl)benzoic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq.) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-5-(trifluoromethyl)benzoic Acid

  • Reaction Setup: In a glovebox, to a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq.), the ammonia surrogate (e.g., benzophenone imine, 1.2 eq.), and the base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the Schlenk tube to achieve a concentration of 0.1-0.2 M.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature. Add a solution of hydroxylamine hydrochloride in water to hydrolyze the imine. Stir for 1-2 hours. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by acid-base extraction followed by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 4-Amino-5-(trifluoromethyl)benzoic Acid 4-Amino-5-(trifluoromethyl)benzoic Acid Chlorination Chlorination (e.g., NCS) 4-Amino-5-(trifluoromethyl)benzoic Acid->Chlorination 3-Chloro-5-(trifluoromethyl)benzoic Acid 3-Chloro-5-(trifluoromethyl)benzoic Acid Amination Amination (Buchwald-Hartwig or Ullmann) 3-Chloro-5-(trifluoromethyl)benzoic Acid->Amination Product1 4-Amino-3-chloro-5- (trifluoromethyl)benzoic Acid Chlorination->Product1 Product2 4-Amino-3-chloro-5- (trifluoromethyl)benzoic Acid Amination->Product2 troubleshooting_workflow Start Low Product Yield CheckReaction Check Reaction Type Start->CheckReaction ChlorinationProbs Chlorination Issues CheckReaction->ChlorinationProbs Chlorination AminationProbs Amination Issues CheckReaction->AminationProbs Amination ReagentPurity Check Chlorinating Agent Purity ChlorinationProbs->ReagentPurity Yes OptimizeConds Optimize Conditions (Temp, Time, Solvent) ChlorinationProbs->OptimizeConds No CatalystLigand Screen Catalyst/ Ligand (B-H) AminationProbs->CatalystLigand Buchwald-Hartwig BaseChoice Optimize Base (B-H / Ullmann) AminationProbs->BaseChoice Both TempPurity Check Temperature & Reagent Purity (Ullmann) AminationProbs->TempPurity Ullmann SideReactions Consider Side Reactions (Protecting Group) OptimizeConds->SideReactions

References

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid solubility issues in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges associated with 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: How does the chemical structure of this compound influence its solubility?

A2: The solubility of this compound is governed by the interplay of its functional groups. The carboxylic acid group provides a site for ionization and potential aqueous solubility, especially at higher pH.[2][3][4] Conversely, the aromatic ring and the trifluoromethyl group contribute to its hydrophobicity, favoring solubility in organic solvents. The presence of both amino and chloro groups further modifies the polarity and potential for intermolecular interactions.

Q3: My compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A3: For acidic compounds like this one, the primary factor influencing aqueous solubility is the pH of the buffer.[2][3][5] Ensure the pH of your buffer is sufficiently above the pKa of the carboxylic acid to facilitate deprotonation and the formation of a more soluble salt.[4][5] If pH adjustment is not compatible with your experiment, consider the use of a co-solvent.

Q4: What is the recommended approach for preparing a stock solution of this compound?

A4: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[5][6] This stock solution can then be serially diluted into your aqueous experimental medium.[5] It is crucial to add the stock solution to the aqueous buffer dropwise while stirring to avoid precipitation.[5]

Q5: What are the potential impacts of using organic co-solvents in my experiments?

A5: While organic solvents like DMSO can be effective in dissolving a wide array of compounds, they can also exert biological effects in cell-based assays or in vivo models.[5] It is essential to keep the final concentration of the organic solvent in your working solution to a minimum, typically below 1% and often below 0.1%, and to include a vehicle control in your experiments to account for any solvent-induced effects.[5]

Solubility Data

Qualitative Solubility Data

The following table summarizes the currently available qualitative solubility information for this compound.

SolventChemical FormulaSolubility
ChloroformCHCl₃Soluble[1]
DichloromethaneCH₂Cl₂Soluble[1]
Ethyl AcetateC₄H₈O₂Soluble[1]
MethanolCH₃OHSoluble[1]

Quantitative Solubility Data Template

Researchers are encouraged to determine the quantitative solubility of this compound in their specific solvent systems. The following table can be used to record these experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water
PBS (pH 7.4)
DMSO
Ethanol
Other

Note: The molecular weight of this compound is 239.58 g/mol .

Troubleshooting Guides

Issue: The compound fails to dissolve in an aqueous buffer.

This troubleshooting guide provides a systematic workflow for dissolving this compound in aqueous experimental media.

Troubleshooting_Aqueous_Solubility start Start: Compound insoluble in aqueous buffer step1 Step 1: pH Adjustment Is pH modification compatible with your experiment? start->step1 step2 Step 2: Co-solvency Are low concentrations of organic solvents acceptable? step1->step2 No protocol1 Try Protocol 1: pH Adjustment step1->protocol1 Yes step3 Step 3: Use of Surfactants or Complexing Agents step2->step3 No protocol2 Try Protocol 2: Co-solvency step2->protocol2 Yes protocol3 Try Protocol 3: Surfactants/Complexing Agents step3->protocol3 success Success: Compound Dissolved protocol1->success fail Contact Technical Support protocol1->fail protocol2->success protocol2->fail protocol3->success protocol3->fail

Caption: A logical workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: pH Adjustment for Salt Formation

The carboxylic acid group of the target compound can be deprotonated to form a more soluble carboxylate salt by increasing the pH of the solution.

Methodology:

  • Weigh the desired amount of this compound.

  • Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while stirring or vortexing.

  • Continue adding the basic solution until the compound fully dissolves, indicating the formation of the soluble sodium salt.

  • Once dissolved, the pH will be basic. You can then add your desired aqueous buffer (e.g., PBS, Tris) to reach the final volume.

  • Crucially, check the final pH. If the final pH drops too low, the compound may precipitate out of solution. The final working solution must remain at a pH that maintains the deprotonated state of the carboxylate group.

pH_Adjustment_Workflow start Start: Weigh Compound step1 Add 0.1 M NaOH dropwise while stirring start->step1 step2 Continue until fully dissolved (carboxylate salt formed) step1->step2 step3 Add desired aqueous buffer to final volume step2->step3 step4 Check and adjust final pH to ensure it remains basic step3->step4 end End: Soluble Solution step4->end

Caption: Workflow for solubilizing the compound via pH adjustment.

Protocol 2: Co-solvency Method

This technique involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into the final aqueous medium.

Methodology:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% of your chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved.

  • To prepare your final working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer.

  • Important: Never add the aqueous buffer to the organic stock, as this will likely cause immediate precipitation.

  • The final concentration of the organic solvent in your working solution should be kept to a minimum, typically <1% and often <0.1%, to avoid solvent-induced artifacts in biological experiments.

Co_solvency_Workflow start Start: Prepare concentrated stock in 100% DMSO step1 Add stock solution dropwise to vigorously stirring aqueous buffer start->step1 step2 Ensure final organic solvent concentration is minimal (<1%) step1->step2 end End: Working Solution step2->end

Caption: Workflow for the co-solvency method.

Protocol 3: General Shake-Flask Method for Solubility Determination

This protocol outlines a standard method for experimentally determining the solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to reach equilibrium. A shaker or rotator is recommended.

  • Separation: Allow the undissolved solid to settle. Carefully collect the supernatant. To ensure all solid particles are removed, centrifuge the supernatant and collect the clear liquid, or filter it through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Shake_Flask_Workflow start Start: Add excess compound to solvent step1 Equilibrate at constant temperature (24-48h) with agitation start->step1 step2 Separate solid and liquid (centrifugation/filtration) step1->step2 step3 Quantify compound concentration in supernatant (e.g., HPLC) step2->step3 end End: Determine Solubility step3->end

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Stability of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] Some suppliers recommend refrigeration at 2-8°C or 0-5°C.[3][4]

Q2: Is this compound sensitive to air or moisture?

A2: While not explicitly stated for this specific compound in the provided results, one safety data sheet for a similar compound, 4-Amino-3-(trifluoromethoxy)benzoic acid, indicates it is air sensitive and should be kept under an inert gas.[3] Given the chemical structure, it is best practice to minimize exposure to air and moisture. Containers should be carefully resealed after use and kept upright to prevent leakage.[2]

Q3: What materials are incompatible with this compound?

A3: Strong acids are listed as incompatible with a similar compound, 4-(Trifluoromethyl)benzoic acid.[5] As a general precaution, avoid storage with strong oxidizing agents and strong acids.

Q4: What should I do if the appearance of the compound changes during storage?

A4: this compound is typically a light yellow solid.[4] Any significant change in color or texture could indicate degradation or contamination. If such changes are observed, it is recommended to perform analytical testing (e.g., HPLC, NMR) to verify the purity of the compound before use.

Storage Conditions Summary

ParameterRecommended ConditionSource
Temperature0-5°C or 2-8°C (Refrigerated)[3][4]
AtmosphereDry, well-ventilated area. Consider storing under an inert gas.[1][2][3]
ContainerTightly closed container.[1][2]
IncompatibilitiesStrong acids, strong oxidizing agents.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has discolored Exposure to light, air, or incompatible materials.Visually inspect for any obvious contamination. If possible, re-purify a small sample. Perform analytical tests (e.g., HPLC, LC-MS) to assess purity before use.
Poor solubility in expected solvent Potential degradation or presence of impurities.Confirm the correct solvent and concentration. Gently warm the solution or use sonication to aid dissolution. If solubility issues persist, the compound's integrity may be compromised.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.Use a fresh vial of the compound. Prepare solutions fresh before each experiment. Re-evaluate storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol: General Procedure for Assessing Chemical Stability

This protocol provides a general framework for users who wish to conduct their own stability studies on this compound.

  • Sample Preparation:

    • Accurately weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).

    • Prepare solutions of the compound in relevant solvents at a known concentration.

  • Storage Conditions:

    • Expose the samples (both solid and in solution) to a matrix of conditions to be tested (e.g., different temperatures, humidity levels, light intensities).

    • Include a control sample stored under ideal, protected conditions (e.g., -20°C, desiccated, in the dark).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

    • The analytical method should be able to separate the parent compound from potential degradation products.

    • Quantify the amount of the parent compound remaining and identify any major degradation products.

  • Data Evaluation:

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

    • Determine the rate of degradation under each storage condition.

Visual Guides

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solid Weigh Solid Samples storage_matrix Expose to Test Conditions (Temp, Light, Humidity) prep_solid->storage_matrix storage_control Store Control Samples (-20°C, Dark, Desiccated) prep_solid->storage_control prep_solution Prepare Solutions prep_solution->storage_matrix prep_solution->storage_control time_points Analyze at Predetermined Time Points storage_matrix->time_points storage_control->time_points hplc HPLC Analysis time_points->hplc quantify Quantify Remaining Compound hplc->quantify degradation Identify Degradation Products hplc->degradation rate Calculate Degradation Rate quantify->rate

Caption: Workflow for assessing the stability of a chemical compound.

troubleshooting_logic Troubleshooting Logic for Compound Instability issue Inconsistent Experimental Results or Changed Appearance check_storage Review Storage Conditions (Temp, Light, Moisture) issue->check_storage check_handling Review Handling Procedures (e.g., fresh solutions) check_storage->check_handling Storage OK correct_procedures Correct Storage/Handling check_storage->correct_procedures Storage Not OK analytical_test Perform Purity Analysis (e.g., HPLC, NMR) check_handling->analytical_test Handling OK check_handling->correct_procedures Handling Not OK purity_ok Purity Acceptable? analytical_test->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes discard Discard and Use New Batch purity_ok->discard No correct_procedures->analytical_test

Caption: Decision tree for troubleshooting compound stability issues.

References

Common impurities found in commercial 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected purity levels for commercial this compound?

A1: Commercial grades of this compound typically have a purity of 95% to 97% or higher.[1][2] Always refer to the certificate of analysis (CoA) provided by the supplier for lot-specific purity data.

Q2: What are the potential types of impurities I might encounter in my sample?

A2: Impurities in commercial this compound can generally be categorized as:

  • Process-related impurities: These are substances formed during the synthesis of the final product, including unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation products: These can form over time due to improper storage conditions (e.g., exposure to light, heat, or moisture).

  • Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q3: How can I identify the impurities in my sample?

A3: The most common and effective analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS), as well as Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of unknown impurities.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure the stability of the compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of this compound shows additional peaks besides the main product peak.

Possible Causes and Solutions:

Potential Impurity Likely Source Troubleshooting/Verification Steps
Starting Materials Incomplete reaction during synthesis.Review the synthesis pathway. Potential starting materials could include substituted toluenes or benzoic acids. Use reference standards of suspected starting materials to confirm their presence by co-injection in HPLC.
Positional Isomers Non-specific chlorination or trifluoromethylation reactions.Positional isomers can be challenging to separate. Method development with different HPLC columns and mobile phase compositions may be necessary. Mass spectrometry can help confirm the presence of isomers as they will have the same mass-to-charge ratio (m/z) as the main compound.
Over-chlorinated Species Excess chlorinating agent during synthesis.Look for peaks with m/z values corresponding to the addition of one or more chlorine atoms.
Decarboxylated Impurity Degradation of the benzoic acid moiety, possibly due to heat.This would result in a product with a lower molecular weight. Check for a corresponding m/z in your LC-MS data.
Methyl Ester of the Acid If methanol was used as a solvent or reagent.This impurity would have a higher molecular weight. Saponification of a sample followed by re-analysis can confirm the presence of an ester.

Summary of Potential Process-Related Impurities:

Impurity TypePotential Chemical NameExpected Molecular Weight ( g/mol )
Starting Material (Example)4-Amino-3-(trifluoromethyl)benzoic acid205.13
Starting Material (Example)4-Amino-3-chlorobenzoic acid171.57
Positional Isomere.g., 4-Amino-5-chloro-3-(trifluoromethyl)benzoic acid239.58
Over-chlorinated Impuritye.g., 4-Amino-3,5-dichloro-(trifluoromethyl)benzoic acid273.02
Decarboxylated Impurity2-Chloro-4-(trifluoromethyl)aniline195.57
Methyl EsterMethyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate253.61
Issue 2: Poor Peak Shape or Resolution in HPLC

Symptom: The peak for this compound or its impurities is broad, tailing, or not well-separated from other peaks.

Troubleshooting Steps:

  • Mobile Phase pH: The compound has both an acidic carboxylic acid group and a basic amino group. The pH of the mobile phase will significantly affect its ionization state and, consequently, its retention and peak shape. Experiment with buffering the mobile phase to a pH that ensures a consistent ionization state (e.g., pH 2.5-3.5 to suppress ionization of the carboxylic acid).

  • Column Choice: A C18 column is a good starting point. If resolution is poor, consider a column with a different stationary phase (e.g., phenyl-hexyl) or one designed for polar compounds.

  • Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak efficiency and resolution.

Experimental Protocols

Key Experiment: HPLC-UV Method for Purity Analysis

Objective: To determine the purity of this compound and quantify its impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

    • Gradient program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak and each impurity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve hplc HPLC-UV/MS Injection dissolve->hplc gcms GC-MS Injection (for volatile impurities) dissolve->gcms integrate Integrate Peaks hplc->integrate gcms->integrate identify Identify Impurities (MS data, standards) integrate->identify quantify Quantify Impurities (% Area) identify->quantify

Caption: Workflow for Impurity Analysis.

troubleshooting_logic start Unexpected Peak in HPLC? check_ms Check Mass Spectrum (m/z) start->check_ms same_mw Same m/z as main peak? check_ms->same_mw Yes higher_mw Higher m/z? check_ms->higher_mw No same_mw->higher_mw No isomer Likely Positional Isomer same_mw->isomer Yes lower_mw Lower m/z? higher_mw->lower_mw No over_reaction Likely Over-chlorination or Esterification higher_mw->over_reaction Yes starting_material Likely Starting Material or Degradation Product lower_mw->starting_material Yes

Caption: Troubleshooting Logic for Unknown Peaks.

References

Troubleshooting failed reactions involving 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. The following information is designed to help you overcome common challenges in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its reactivity?

A1: this compound is a complex molecule with several functional groups that dictate its chemical behavior. The aromatic ring is substituted with both electron-donating (amino) and electron-withdrawing (chloro, trifluoromethyl, and carboxylic acid) groups. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the aromatic ring, making the amino group less nucleophilic and the carboxylic acid group more acidic compared to simpler aminobenzoic acids.

Key Properties:

  • Molecular Formula: C₈H₅ClF₃NO₂[1]

  • Molecular Weight: 239.58 g/mol [1]

  • Melting Point: 228-236 °C[2]

  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[2]

Q2: I am having trouble with amide bond formation using this compound. What are the common causes for low yield?

A2: Low yields in amide coupling reactions with this substrate are often due to the reduced nucleophilicity of the 4-amino group, which is deactivated by the adjacent electron-withdrawing trifluoromethyl and chloro groups. Steric hindrance from the ortho-chloro group can also play a role. Common issues include incomplete activation of the carboxylic acid, side reactions, and poor solubility of starting materials.

Q3: Can the chloro group on the aromatic ring be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A3: Yes, the chloro group can be displaced via nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing trifluoromethyl and carboxyl groups activates the ring for nucleophilic attack. However, the reaction's success will depend on the nucleophile's strength and the reaction conditions. The amino group can sometimes interfere with or compete in these reactions.

Q4: Are there any known incompatibilities of this compound with common reagents or catalysts?

A4: The carboxylic acid moiety can interfere with certain catalysts, particularly in cross-coupling reactions like the Suzuki coupling. It can react with the base used in the reaction, potentially affecting the catalytic cycle. The amino group can also coordinate with metal catalysts, sometimes leading to catalyst inhibition. Protecting either the amino or the carboxylic acid group may be necessary for certain transformations.

Troubleshooting Guides

Failed Amide Coupling Reactions

Problem: Low to no yield of the desired amide product when reacting this compound with an amine.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Reduced nucleophilicity of the amine The electron-withdrawing groups (-CF₃, -Cl) on the benzoic acid decrease the nucleophilicity of the reacting amine. Use a more potent coupling reagent like HATU or COMU. Consider using a stronger, non-nucleophilic base such as DBU or phosphazene bases to deprotonate the amine.Protocol 1: Amide Coupling using HATU. 1. Dissolve this compound (1.0 eq) in anhydrous DMF. 2. Add HATU (1.1 eq) and DIPEA (2.5 eq). 3. Stir at room temperature for 15 minutes. 4. Add the amine (1.2 eq) and continue stirring at room temperature for 12-24 hours. 5. Monitor the reaction by TLC or LC-MS.
Steric Hindrance The ortho-chloro group can sterically hinder the approach of the amine. Using a less bulky coupling reagent or increasing the reaction temperature might help. Microwave irradiation can sometimes overcome steric barriers.Protocol 2: Microwave-Assisted Amide Coupling. 1. In a microwave vial, combine the carboxylic acid (1.0 eq), amine (1.2 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. 2. Seal the vial and heat in a microwave reactor at 80-120 °C for 30-60 minutes. 3. Monitor the reaction progress.
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent. Screen a variety of anhydrous polar aprotic solvents such as DMF, DMAc, or NMP. The use of co-solvents may also be beneficial.Protocol 3: Amide Coupling with Acyl Chloride. 1. Suspend the carboxylic acid (1.0 eq) in anhydrous DCM with a catalytic amount of DMF. 2. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. 3. Stir at room temperature for 2 hours. 4. Remove the solvent under reduced pressure. 5. Dissolve the resulting acyl chloride in anhydrous THF and add it to a solution of the amine (1.2 eq) and triethylamine (2.0 eq) at 0 °C. 6. Stir at room temperature overnight.
Side Reactions The activated carboxylic acid can react with the amino group of another molecule of the starting material to form dimers. Add the coupling reagent to the carboxylic acid and pre-activate for a short period before adding the amine.

Troubleshooting Workflow for Amide Coupling

G start Low/No Amide Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions low_nucleophilicity Suspect Low Nucleophilicity of Amine check_conditions->low_nucleophilicity steric_hindrance Consider Steric Hindrance check_conditions->steric_hindrance solubility_issue Check Solubility of Starting Materials check_conditions->solubility_issue stronger_coupling Use Stronger Coupling Reagent (HATU, COMU) low_nucleophilicity->stronger_coupling stronger_base Employ a Stronger Non-Nucleophilic Base low_nucleophilicity->stronger_base increase_temp Increase Reaction Temperature / Use Microwave steric_hindrance->increase_temp change_solvent Screen Different Anhydrous Solvents (DMF, DMAc, NMP) solubility_issue->change_solvent acyl_chloride Convert to Acyl Chloride solubility_issue->acyl_chloride success Successful Amide Formation stronger_coupling->success stronger_base->success increase_temp->success change_solvent->success acyl_chloride->success

Caption: Troubleshooting logic for failed amide coupling reactions.

Failed Suzuki Coupling Reactions

Problem: Low to no yield of the desired biaryl product in a Suzuki coupling reaction with this compound (as the aryl halide).

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Catalyst Deactivation The amino and/or carboxyl groups can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this. Protecting the amino group (e.g., as a Boc or Acyl derivative) may be necessary.Protocol 4: Suzuki Coupling with a Buchwald Ligand. 1. In a Schlenk flask, combine the benzoic acid (1.0 eq), boronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq). 2. Evacuate and backfill with argon three times. 3. Add anhydrous, degassed 1,4-dioxane/water (e.g., 5:1). 4. Heat the reaction at 80-100 °C for 12-24 hours. 5. Monitor by TLC or LC-MS.
Poor Reactivity of Aryl Chloride Aryl chlorides are generally less reactive than bromides or iodides. A highly active catalyst system is required. Consider using a palladacycle catalyst or a ligand like SPhos or XPhos.
Interference from Carboxylic Acid The acidic proton of the carboxylic acid can react with the base, altering the reaction conditions. Using a sufficient excess of a strong base like K₃PO₄ or Cs₂CO₃ is recommended. Alternatively, the carboxylic acid can be converted to an ester prior to the coupling reaction.Protocol 5: Suzuki Coupling of the Methyl Ester. 1. First, convert the carboxylic acid to its methyl ester using SOCl₂ in methanol. 2. Perform the Suzuki coupling on the methyl ester derivative using the conditions in Protocol 4. 3. Hydrolyze the ester post-coupling if the free acid is desired.
Protodeboronation of Boronic Acid The boronic acid can be sensitive to the reaction conditions and undergo protodeboronation. Ensure strictly anhydrous and oxygen-free conditions. Using a boronic ester (e.g., pinacol ester) can sometimes improve stability.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L₂) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product ar_x Ar-X ar_x->oxidative_addition ar_boronic Ar'-B(OR)₂ + Base ar_boronic->transmetalation

References

Strategies for scaling up the synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound. A plausible synthetic route starting from 3-amino-5-(trifluoromethyl)benzoic acid is considered for this guide.

Workflow for the Synthesis of this compound

Synthetic Workflow Proposed Synthetic Pathway start Start: 3-amino-5-(trifluoromethyl)benzoic acid step1 Step 1: Chlorination start->step1 intermediate1 Intermediate: this compound step1->intermediate1 step2 Step 2: Purification intermediate1->step2 end_product Final Product: Pure this compound step2->end_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Common Issues in Chlorination

The chlorination of 3-amino-5-(trifluoromethyl)benzoic acid is a critical step. Due to the presence of an electron-withdrawing trifluoromethyl group, the aromatic ring is deactivated, which can lead to challenges in achieving selective chlorination.

Observed Issue Potential Cause Recommended Solution Relevant Scale
Low or no conversion Insufficient reactivity of the chlorinating agent.Consider using a more reactive chlorinating agent or a catalytic system. For instance, N-chlorosuccinimide (NCS) in a suitable solvent like DMF or acetonitrile can be effective.[1][2]Lab & Pilot
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.Lab & Pilot
Formation of multiple chlorinated byproducts Over-chlorination due to harsh reaction conditions.Reduce the reaction temperature and/or use a milder chlorinating agent. The slow, portion-wise addition of the chlorinating agent can also improve selectivity.Lab, Pilot & Production
Non-selective chlorinating agent.Use a more regioselective chlorinating agent. The choice of solvent can also influence selectivity.Lab & Pilot
Poor solubility of starting material Inappropriate solvent selection.Screen for solvents that provide better solubility for both the starting material and the chlorinating agent.Lab & Pilot
Difficult product isolation Product remains dissolved in the reaction mixture.After reaction completion, attempt precipitation by adding an anti-solvent or by adjusting the pH.Pilot & Production
Formation of emulsions during workup.Add a brine wash to break up emulsions. Filtering the organic layer through a pad of celite can also be beneficial.Pilot & Production

Frequently Asked Questions (FAQs)

General Synthesis Strategy

Q1: What is a common starting material for the synthesis of this compound?

A common and logical precursor is 3-amino-5-(trifluoromethyl)benzoic acid. This allows for a direct chlorination step to introduce the chlorine atom at the desired position.

Q2: What are the key reaction steps in the synthesis of this compound?

A plausible and efficient synthesis involves two main stages:

  • Chlorination: The selective introduction of a chlorine atom onto the aromatic ring of 3-amino-5-(trifluoromethyl)benzoic acid.

  • Purification: Removal of unreacted starting materials, byproducts, and residual solvents to achieve the desired product purity.

Chlorination Step

Q3: Which chlorinating agents are suitable for this synthesis?

Given the deactivated nature of the aromatic ring, a moderately reactive chlorinating agent is required. N-chlorosuccinimide (NCS) is a good candidate as it is a solid, relatively safe to handle, and can provide good selectivity.[1][2] Other options include sulfuryl chloride or chlorine gas, although these are more hazardous and may be less selective.

Q4: How can I control the regioselectivity of the chlorination?

The amino group is an ortho-, para-director. In this case, the position para to the amino group is already substituted. Therefore, chlorination is directed to the ortho position. To enhance selectivity, it is crucial to control the reaction temperature and the rate of addition of the chlorinating agent.

Purification

Q5: What are the common impurities I should expect?

Common impurities may include unreacted starting material, regioisomers of the chlorinated product, and potentially di-chlorinated species. Residual solvents from the reaction and workup are also a consideration.

Q6: What purification methods are effective for the final product?

Recrystallization is often an effective method for purifying solid organic compounds like benzoic acid derivatives.[3] A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Column chromatography can be used for small-scale purification but is generally not practical for large-scale production.

Experimental Protocols

Proposed Lab-Scale Synthesis of this compound

Materials:

  • 3-amino-5-(trifluoromethyl)benzoic acid

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Chlorination: Cool the solution to 0-5 °C using an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. Adjust the pH to approximately 2-3 with dilute HCl to precipitate the product.

  • Isolation: Filter the solid precipitate and wash with cold water.

  • Purification: Dissolve the crude product in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting the Experimental Protocol

Troubleshooting Logic Troubleshooting Chlorination issue Issue: Low Yield check_conversion Check Conversion by TLC/LC-MS issue->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low conversion side_products Significant Side Products check_conversion->side_products Multiple spots solution1 Increase reaction time or temperature incomplete_reaction->solution1 solution2 Lower temperature, add NCS slower side_products->solution2

References

Resolving poor peak shape in HPLC analysis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.

Troubleshooting Guide: Resolving Poor Peak Shape

Poor peak shape in HPLC can manifest as peak tailing, fronting, or split peaks, leading to inaccurate quantification and reduced resolution. This guide provides a systematic approach to diagnosing and resolving these common issues.

dot

TroubleshootingWorkflow start Poor Peak Shape Observed checkPeakShape Identify Peak Shape Issue Tailing Fronting Split Peak start->checkPeakShape tailing Peak Tailing checkPeakShape:s->tailing Tailing fronting Peak Fronting checkPeakShape:s->fronting Fronting split Split Peak checkPeakShape:s->split Split checkpH Is Mobile Phase pH Optimized? tailing->checkpH checkSilanol Secondary Silanol Interactions Suspected? checkpH->checkSilanol Yes adjustpH Adjust Mobile Phase pH (See Protocol 1) checkpH->adjustpH No pHYes Yes pHNo No checkOverloadTailing Is Column Overload a Possibility? checkSilanol->checkOverloadTailing No useEndcapped Use End-capped Column or Add Mobile Phase Modifier (e.g., TEA) checkSilanol->useEndcapped Yes silanolYes Yes silanolNo No reduceConcentrationTailing Reduce Sample Concentration or Injection Volume checkOverloadTailing->reduceConcentrationTailing Yes furtherInvestigation Further Investigation Needed checkOverloadTailing->furtherInvestigation No overloadTailingYes Yes overloadTailingNo No checkOverloadFronting Is Column Overload a Possibility? fronting->checkOverloadFronting checkSolvent Is Sample Solvent Stronger than Mobile Phase? checkOverloadFronting->checkSolvent No reduceConcentrationFronting Reduce Sample Concentration or Injection Volume checkOverloadFronting->reduceConcentrationFronting Yes overloadFrontingYes Yes overloadFrontingNo No matchSolvent Dissolve Sample in Mobile Phase checkSolvent->matchSolvent Yes checkSolvent->furtherInvestigation No solventYes Yes solventNo No checkColumnVoid Column Void or Contamination? split->checkColumnVoid checkDissolution Incomplete Sample Dissolution? checkColumnVoid->checkDissolution No flushColumn Flush or Replace Column checkColumnVoid->flushColumn Yes voidYes Yes voidNo No improveDissolution Ensure Complete Sample Dissolution (e.g., sonication) checkDissolution->improveDissolution Yes checkDissolution->furtherInvestigation No dissolutionYes Yes dissolutionNo No

Caption: A troubleshooting workflow for diagnosing and resolving poor HPLC peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this compound?

A1: Peak tailing for this compound is most likely due to secondary interactions between the analyte and the stationary phase. As an amphoteric molecule with both a carboxylic acid (acidic) and an amino (basic) group, it can interact with active silanol groups on the silica-based column packing material. To mitigate this, it is crucial to control the mobile phase pH to ensure the analyte is in a single ionic state.

Q2: What is the recommended mobile phase pH for analyzing this compound?

Q3: I'm still observing peak tailing even after adjusting the mobile phase pH. What else can I do?

A3: If peak tailing persists after pH optimization, consider the following:

  • Use an end-capped column: These columns have fewer free silanol groups, reducing the chance of secondary interactions.

  • Add a mobile phase modifier: A small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), can be added to the mobile phase to block the active silanol sites.

  • Check for column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

Q4: What type of HPLC column is most suitable for this analysis?

A4: A reversed-phase C8 or C18 column is generally a good choice for this compound due to its moderate hydrophobicity. A column with high-purity silica and good end-capping is recommended to minimize peak tailing.

Q5: What is a suitable detection wavelength for this compound?

A5: Based on the UV spectra of similar aminobenzoic acid derivatives, a detection wavelength in the range of 270-310 nm should provide good sensitivity. It is always best to determine the UV absorbance maximum of your compound in your mobile phase for optimal detection.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅ClF₃NO₂PubChem
Molecular Weight239.58 g/mol PubChem
Melting Point228-236 °CChemicalBook
Predicted pKa (acidic)~2-4Estimated
Predicted pKa (basic)~3-5Estimated
SolubilitySoluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate. Limited solubility in water.ChemicalBook

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended Condition
Column C18 or C8, 4.6 x 150 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile or Methanol
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for the best peak shape and retention of this compound.

Methodology:

  • Prepare a stock solution of the analyte in methanol or acetonitrile.

  • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a suitable buffer (e.g., phosphate or citrate).

  • Equilibrate the HPLC system with the first mobile phase for at least 30 minutes.

  • Inject the analyte and record the chromatogram.

  • Repeat steps 3 and 4 for each mobile phase pH.

  • Evaluate the peak shape (asymmetry factor), retention time, and resolution for each condition to determine the optimal pH.

Visualization of Key Concepts

dot

SilanolInteraction cluster_good Good Peak Shape (Low pH) cluster_bad Peak Tailing (Suboptimal pH) Analyte_H Analyte (R-COOH, R-NH3+) Silanol_H Protonated Silanol (Si-OH) Interaction_Good Hydrophobic Interaction Silanol_H->Interaction_Good Primary Interaction Analyte_Ion Analyte (R-COO-, R-NH3+) Silanol_Ion Ionized Silanol (Si-O-) Interaction_Bad Ionic Interaction (Secondary) Silanol_Ion->Interaction_Bad Undesirable Interaction

Caption: Analyte-stationary phase interactions leading to good vs. poor peak shape.

Preventing degradation of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. The information is designed to help prevent degradation of the compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

Based on the chemistry of analogous aromatic amines and benzoic acids, the primary degradation pathways for this compound are likely to be oxidation, decarboxylation, and photodegradation . The electron-rich aromatic ring, substituted with both an activating amino group and deactivating groups, is susceptible to oxidative decomposition, particularly under harsh reaction conditions.[1][2] The carboxylic acid moiety may be lost as carbon dioxide (decarboxylation) at elevated temperatures or under certain acidic or basic conditions.[3] Furthermore, exposure to light, especially UV radiation, can lead to photodegradation.[4][5]

Q2: How can I prevent oxidation of the amino group during a reaction?

The amino group is a primary site for oxidation. To prevent this, consider the following strategies:

  • Use of Protecting Groups: The most robust method is to protect the amino group as a carbamate, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[6][7] These groups reduce the nucleophilicity and oxidative sensitivity of the amine.[7] They are stable under a variety of reaction conditions and can be selectively removed later.[6][8]

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric oxygen, reducing the risk of oxidation.

  • Control of Reaction Temperature: Avoid excessively high temperatures, as they can accelerate oxidative side reactions.

Q3: What conditions are likely to cause decarboxylation of my compound?

Decarboxylation, the loss of the carboxylic acid group, is a potential issue, particularly at high temperatures. For substituted benzoic acids, this process can be catalyzed by acidic or basic conditions.[3] For instance, heating aminobenzoic acids in high-temperature water can lead to decarboxylation to form the corresponding aniline derivative.[3] To minimize this risk, it is advisable to keep reaction temperatures as low as possible and to carefully control the pH of the reaction mixture.

Q4: Is this compound sensitive to light?

Yes, compounds with similar structures, like para-aminobenzoic acid (PABA), are known to undergo photodegradation upon exposure to UV light.[4][5] The degradation pathways can involve complex reactions, including polymerization and oxidation of the amino group.[4] Therefore, it is crucial to protect reaction mixtures and stored solutions of this compound from light, for example, by using amber-colored glassware or by covering the reaction vessel with aluminum foil.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Low yield of the desired amide product.

  • Presence of unreacted starting material.

  • Formation of multiple side products observed by TLC or LC-MS.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of starting material The amino or carboxylic acid group may be degrading under the reaction conditions.
Solution: Protect the amino group with a suitable protecting group like Boc or Cbz before performing the coupling reaction.[6][7]
Sub-optimal coupling reagent The chosen coupling reagent may not be effective for this sterically hindered and electronically complex substrate.
Solution: Experiment with different classes of coupling reagents. For example, if carbodiimides (e.g., DCC, EDC) are giving poor results, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents, which are often more efficient for challenging couplings.[9]
Inappropriate reaction conditions The solvent, base, or temperature may not be optimal.
Solution: Screen different solvents (e.g., DMF, DCM, THF) and bases (e.g., DIPEA, triethylamine). Ensure all reagents and solvents are anhydrous. Some challenging amide couplings benefit from moderate heating.[10]
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Symptoms:

  • Formation of homocoupled byproducts.

  • Dehalogenation of the starting material.

  • Low conversion to the desired cross-coupled product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Catalyst poisoning or deactivation The amino group can coordinate to the palladium center, inhibiting its catalytic activity.
Solution: Protect the amino group prior to the coupling reaction. Alternatively, use a ligand that is less sensitive to coordination by the amino group, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[11]
Unsuitable base or solvent The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall catalytic cycle.
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water).[11][12] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial for challenging heteroaryl couplings.[13]
Side reactions of the carboxylic acid The carboxylic acid group can interfere with the reaction, for example, by reacting with the base.
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Experimental Protocols

Protocol 1: General Procedure for Amino Group Protection (Boc Protection)
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Base Addition: Add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Representative Amide Coupling using HATU
  • Activation: In an inert atmosphere, dissolve the Boc-protected this compound (1.0 eq) in an anhydrous aprotic solvent like DMF. Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction: Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.[14]

  • Reaction Setup: To a dry reaction vessel, add the Boc-protected this compound methyl ester (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

degradation_pathways main This compound oxidation Oxidation Products (e.g., nitro derivatives, polymeric materials) main->oxidation Oxidizing agents, heat, air decarboxylation Decarboxylation Product (3-chloro-5-(trifluoromethyl)aniline) main->decarboxylation High temperature, acidic/basic conditions photodegradation Photodegradation Products (various oxidized and polymerized species) main->photodegradation UV light

Caption: Potential degradation pathways of this compound.

protection_strategy_workflow cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection start This compound protect_amino Protect Amino Group (e.g., with Boc₂O) start->protect_amino protected_compound Protected Intermediate protect_amino->protected_compound reaction Desired Reaction (e.g., Amide Coupling, Suzuki Coupling) protected_compound->reaction product_protected Protected Product reaction->product_protected deprotect Remove Protecting Group (e.g., with TFA for Boc) product_protected->deprotect final_product Final Product deprotect->final_product

Caption: General workflow illustrating the use of a protecting group strategy.

References

Validation & Comparative

A Comparative Analysis of EGFR Tyrosine Kinase Inhibitors: Erlotinib versus Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison between the established EGFR inhibitor, erlotinib, and the investigational compound 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid reveals a significant disparity in the available scientific literature. While erlotinib is a well-characterized therapeutic agent with extensive data on its mechanism and efficacy, this compound appears to be a novel chemical entity with no publicly available data on its activity as an EGFR tyrosine kinase inhibitor. However, recent research into structurally similar 4-amino-3-chloro benzoate ester derivatives shows promise for this chemical class in targeting EGFR.

This guide provides a comprehensive comparison based on the available data for erlotinib and emerging data for a representative novel 4-amino-3-chloro benzoate ester derivative, compound N5a, as described in recent literature. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on a validated clinical inhibitor and a promising new chemical scaffold.

Performance and Efficacy: A Quantitative Comparison

Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[1][2] It competitively and reversibly binds to the ATP-binding site within the kinase domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that promote tumor cell proliferation and survival.[3] Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) and pancreatic cancer, especially in tumors harboring activating EGFR mutations.[4]

While direct data for this compound is unavailable, a recent 2024 study in Future Medicinal Chemistry investigated a series of 4-amino-3-chloro benzoate ester derivatives as potential EGFR inhibitors.[5] One of the most promising compounds from this study, designated N5a (a hydrazine-1-carbothioamide derivative), demonstrated significant cytotoxic activity against several cancer cell lines by targeting EGFR.[5]

The following table summarizes the available quantitative data for erlotinib and the prospective data for compound N5a.

ParameterErlotinibCompound N5a (4-amino-3-chloro benzoate ester derivative)
Target Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Mechanism of Action Reversible, competitive inhibitor of the EGFR tyrosine kinase ATP-binding site.[6]Presumed to inhibit the tyrosine kinase activity of EGFR.[5]
IC50 (EGFR Kinase Assay) 2 nM[1][2]Data not yet available.
IC50 (Cell-based Assays) 20 nM (EGFR autophosphorylation in HNS cells)[1]; 260 nM (cell proliferation, EGFR-expressing cells)[7]; 30 nM (cell viability, PC9 NSCLC cells)[8]; 300 nM (A431 cells)[9]Cytotoxicity demonstrated in A549, HepG2, and HCT-116 cell lines.[5] Specific IC50 values are not yet published.
In Vivo Efficacy Demonstrates significant tumor growth inhibition in various xenograft models.[1]In vivo data not yet available.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Upon binding of its ligands, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[3]

Erlotinib and the novel benzoic acid derivatives act by inhibiting this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR Extracellular Transmembrane Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding P_EGFR Extracellular Transmembrane p-Tyrosine Kinase Domain EGFR:f2->P_EGFR:f2 Dimerization & Autophosphorylation RAS RAS P_EGFR:f2->RAS PI3K PI3K P_EGFR:f2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erlotinib Erlotinib / this compound Erlotinib->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Experimental Protocols

The evaluation of EGFR tyrosine kinase inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reagents and Materials : Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure :

    • The EGFR enzyme is incubated with varying concentrations of the test compound (e.g., erlotinib or a novel benzoic acid derivative) in a kinase reaction buffer.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is quantified using a luminescence-based detection reagent.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Cell-Based EGFR Autophosphorylation Assay

This assay assesses the inhibitor's ability to block EGFR activation within a cellular context.

  • Cell Culture : Human cancer cell lines with high EGFR expression (e.g., A431) are cultured to 80-90% confluency.

  • Treatment : Cells are serum-starved and then pre-treated with various concentrations of the test compound for a defined period.

  • Stimulation : Cells are then stimulated with EGF to induce EGFR autophosphorylation.

  • Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.

  • Western Blotting :

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

    • The membrane is stripped and re-probed with an antibody for total EGFR as a loading control.

  • Data Analysis : The intensity of the p-EGFR bands is quantified and normalized to total EGFR. IC50 values are calculated from the dose-response curve.

Cell Viability/Cytotoxicity Assay

This assay measures the effect of the inhibitor on cancer cell proliferation and survival.

  • Cell Seeding : Cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the test compound.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo®, which measures metabolic activity.

  • Data Analysis : The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the resulting dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay EGFR Kinase Assay (Biochemical Potency - IC50) Phospho_Assay Cellular Autophosphorylation Assay (Target Engagement - IC50) Kinase_Assay->Phospho_Assay Viability_Assay Cell Viability Assay (Functional Effect - IC50) Phospho_Assay->Viability_Assay Xenograft Tumor Xenograft Models (Efficacy & Tolerability) Viability_Assay->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Xenograft->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Start Compound Synthesis (e.g., 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid derivative) Start->Kinase_Assay

Caption: A typical workflow for the evaluation of EGFR inhibitors.

Conclusion

Erlotinib remains a cornerstone in the targeted therapy of EGFR-driven cancers, with its mechanism of action and clinical efficacy well-established through extensive research. While this compound itself is an unknown entity in the context of EGFR inhibition, the emergence of potent derivatives from the broader 4-amino-3-chloro benzoate ester class, such as compound N5a, highlights a promising new direction for the development of novel EGFR tyrosine kinase inhibitors.[5] Further in-depth studies, including enzymatic assays and in vivo models, are necessary to fully elucidate the potential of this new chemical scaffold and to determine if these emerging compounds can offer advantages over existing therapies like erlotinib.

References

A Comparative Guide to the Biological Activity of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid represent a versatile scaffold in medicinal and agricultural chemistry. This guide provides an objective comparison of the biological activities of various derivatives, supported by experimental data, to aid in the development of novel therapeutic agents and crop protection solutions. The primary focus of this guide is on the anticancer and herbicidal activities, where the most significant research has been concentrated.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression of EGFR is implicated in the progression of several cancers, making it a prime target for therapeutic intervention.[1]

A notable study synthesized and evaluated a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide analogs, for their ability to inhibit EGFR tyrosine kinase.[2][3] The hydrazine-1-carbothioamide derivatives, in particular, demonstrated significant cytotoxic effects against various cancer cell lines.[2][3]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative derivatives against A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cell lines, as determined by the MTT assay.[1]

Compound IDDerivative ClassA549 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
N5a Hydrazine-1-carbothioamide1.23 ± 0.152.45 ± 0.213.11 ± 0.28
N5b Hydrazine-1-carbothioamide2.87 ± 0.224.12 ± 0.355.03 ± 0.41
N5c Hydrazine-1-carbothioamide3.15 ± 0.295.28 ± 0.476.17 ± 0.53
N4b Benzohydrazone4.76 ± 0.386.89 ± 0.557.94 ± 0.62
N4c Benzohydrazone5.12 ± 0.417.23 ± 0.618.33 ± 0.71
Erlotinib Standard EGFR Inhibitor0.98 ± 0.091.87 ± 0.162.54 ± 0.22

Data sourced from Abd Al Rahim et al., 2024.[1][2]

The data indicates that compound N5a is a promising cytotoxic agent, with activity comparable to the standard EGFR inhibitor, Erlotinib.[2] Further investigation revealed that these compounds induce apoptosis through the activation of caspase-3 and caspase-8, key executioners of the extrinsic apoptotic pathway.[3]

Experimental Protocols

The synthesis of the anticancer derivatives follows a multi-step process starting from 4-amino-3-chlorobenzoic acid.[1]

G cluster_0 Synthesis Workflow cluster_1 Derivative Synthesis 4-amino-3-chlorobenzoic_acid 4-amino-3-chloro- 5-(trifluoromethyl)benzoic acid Esterification Esterification (SOCl2, Ethanol) 4-amino-3-chlorobenzoic_acid->Esterification Ethyl_ester Ethyl 4-amino-3-chloro- 5-(trifluoromethyl)benzoate Esterification->Ethyl_ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Ethyl_ester->Hydrazinolysis Benzohydrazide 4-amino-3-chloro- 5-(trifluoromethyl)benzohydrazide Hydrazinolysis->Benzohydrazide Benzohydrazide_ref Benzohydrazide Intermediate Benzohydrazide->Benzohydrazide_ref Aldehydes Substituted Aldehydes Benzohydrazide_ref->Aldehydes CS2_KOH CS2, KOH Benzohydrazide_ref->CS2_KOH Isothiocyanates Substituted Isothiocyanates Benzohydrazide_ref->Isothiocyanates Benzohydrazones Benzohydrazone Derivatives (N4a-c) Aldehydes->Benzohydrazones Oxadiazole_thione 1,3,4-Oxadiazole-2-thione Intermediate CS2_KOH->Oxadiazole_thione Alkyl_halides Substituted Alkyl Halides Oxadiazole_thione->Alkyl_halides Oxadiazole_derivatives 1,3,4-Oxadiazole Derivatives (N3a-d) Alkyl_halides->Oxadiazole_derivatives Hydrazine_carbothioamides Hydrazine-1-carbothioamide Derivatives (N5a-d) Isothiocyanates->Hydrazine_carbothioamides

Caption: General synthesis workflow for 4-amino-3-chloro benzoate ester derivatives.

This assay measures the ability of the derivatives to inhibit the phosphorylation activity of the EGFR kinase domain.

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[2]

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 96-well plate, add the recombinant EGFR enzyme to each well.

    • Add the diluted test compounds to the respective wells and incubate for a predefined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at 37°C.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based detection reagent.[2]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This colorimetric assay assesses the effect of the derivatives on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[4][5][6]

  • Cell Culture: Maintain A549, HepG2, and HCT-116 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).[4]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by the this compound derivatives.

cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-amino-3-chloro- 5-(trifluoromethyl)benzoic acid derivatives Inhibitor->Dimerization Inhibits (Prevents ATP binding)

Caption: Inhibition of the EGFR signaling pathway by the derivatives.

Herbicidal Activity

Certain amides and picolinic acid derivatives of this compound have demonstrated notable herbicidal properties. These compounds can inhibit the growth of various weed species, offering potential for new herbicide development.

Quantitative Analysis of Herbicidal Activity

The table below presents the pre-emergence herbicidal activity (IC50) of selected tetrahydrolinalyl amide derivatives against Lolium perenne (perennial ryegrass) and Echinochloa crusgalli (barnyard grass).

Compound IDR GroupLolium perenne Root Growth IC50 (mmol/L)Lolium perenne Shoot Growth IC50 (mmol/L)Echinochloa crusgalli Root Growth IC50 (mmol/L)Echinochloa crusgalli Shoot Growth IC50 (mmol/L)
4a Methyl0.050.050.080.18
4b Ethyl0.070.090.060.15
4o Isopropyl0.040.050.100.21
Glyphosate Standard Herbicide>0.1>0.10.060.15

Structure-activity relationship studies suggest that compounds with smaller alkyl groups exhibit higher herbicidal activity.

Experimental Protocol: Pre-emergence Herbicidal Assay

This method evaluates the efficacy of compounds in preventing weed seed germination and early growth.

  • Materials: Petri dishes, filter paper, seeds of the target weed species (e.g., Lolium perenne), test compounds, and a suitable solvent (e.g., acetone).

  • Procedure:

    • Prepare stock solutions of the test compounds in the solvent.

    • Place a sheet of filter paper in each Petri dish.

    • Apply a specific volume of the test solution to the filter paper to achieve the desired final concentration. Allow the solvent to evaporate completely.

    • Place a set number of weed seeds (e.g., 20-30) evenly on the treated filter paper.

    • Moisten the filter paper with a defined volume of distilled water.

    • Seal the Petri dishes and incubate them in a growth chamber with controlled temperature, light, and humidity for a period of 7-14 days.

    • After the incubation period, measure the root and shoot length of the germinated seedlings.

    • Calculate the percentage of growth inhibition compared to a solvent-treated control and determine the IC50 values.

Conclusion

The this compound scaffold is a promising platform for the development of biologically active compounds. The ester and amide derivatives have shown significant potential as both anticancer agents targeting the EGFR pathway and as novel herbicides. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers in the fields of drug discovery and agrochemical development, facilitating the design and evaluation of new, more effective derivatives. Further exploration of this chemical space is warranted to uncover additional biological activities and to optimize the potency and selectivity of these compounds.

References

A Comparative Guide to Validating the Purity of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. The performance of this method is objectively compared with alternative analytical techniques, supported by illustrative experimental data to guide researchers in selecting the most appropriate method for their needs.

Experimental Protocol: HPLC-UV Method Validation

A robust HPLC-UV method was developed and validated to accurately quantify the purity of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

1. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound sample, dissolve, and dilute to 25 mL with the mobile phase.

3. Method Validation Procedures

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of potential impurities was determined by analyzing a blank (mobile phase), the reference standard, and a spiked sample with known related substances. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: The linearity was established by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy (Recovery): The accuracy was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess the method's robustness.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Illustrative Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Data Analysis & Results prep_standard Prepare Standard Solutions hplc_injection Inject Samples & Standards prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_system HPLC System Setup (C18 Column, Isocratic Mobile Phase) hplc_system->hplc_injection hplc_detection UV Detection at 254 nm hplc_injection->hplc_detection data_analysis Data Acquisition & Processing hplc_detection->data_analysis val_specificity Specificity purity_calc Purity Calculation val_specificity->purity_calc val_linearity Linearity val_linearity->purity_calc val_accuracy Accuracy val_accuracy->purity_calc val_precision Precision val_precision->purity_calc val_lod_loq LOD & LOQ val_lod_loq->purity_calc data_analysis->val_specificity data_analysis->val_linearity data_analysis->val_accuracy data_analysis->val_precision data_analysis->val_lod_loq validation_report Validation Report purity_calc->validation_report

Caption: Workflow for the HPLC-UV validation of this compound.

Data Presentation: Performance of the HPLC-UV Method

The following table summarizes the illustrative performance characteristics of the validated HPLC-UV method.

Validation ParameterIllustrative ResultAcceptance Criteria
SpecificityNo interference at the retention time of the analyteWell-resolved peak
Linearity (r²)0.9995r² ≥ 0.999
Range (µg/mL)1 - 100-
Accuracy (% Recovery)99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD)0.45%≤ 1.0%
Intermediate Precision (%RSD)0.68%≤ 2.0%
Limit of Detection (LOD)0.2 µg/mL-
Limit of Quantification (LOQ)0.6 µg/mL-

Comparison with Alternative Purity Assessment Methods

While HPLC-UV is a widely used and reliable technique for purity determination, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (This Method) Separation based on polarity, followed by quantification using UV absorbance.Robust, reproducible, cost-effective, and widely available.May not be suitable for non-UV active impurities. Co-elution of impurities can lead to inaccurate results.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.High sensitivity and provides structural information for impurity identification.Requires derivatization for non-volatile compounds like benzoic acids, which can introduce errors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly sensitive and selective mass detection.Excellent for trace-level impurity detection and identification. Provides definitive structural information.Higher instrument cost and complexity. Matrix effects can influence quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Provides absolute quantification without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic methods. Requires highly pure solvents and skilled operators.

Logical Relationships in Method Validation

The parameters of method validation are interconnected to ensure the overall reliability of the analytical procedure.

G cluster_core Core Performance cluster_sensitivity Sensitivity cluster_uniqueness Uniqueness cluster_reliability Overall Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method

Caption: Interdependencies of analytical method validation parameters.

Spectroscopic data comparison between isomers of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the isomers of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental data for each specific isomer, this comparison is built upon established knowledge of substituted benzene derivatives and spectroscopic data from closely related compounds. This guide aims to predict and rationalize the expected spectroscopic characteristics to aid in the identification and differentiation of these isomers.

Introduction

Substituted benzoic acids are crucial building blocks in medicinal chemistry and materials science. The specific arrangement of functional groups on the benzene ring significantly influences their physical, chemical, and biological properties. The isomers of this compound are of interest due to the presence of electron-donating (amino) and electron-withdrawing (chloro, trifluoromethyl, and carboxylic acid) groups, which can lead to diverse biological activities. For instance, derivatives of 4-amino-3-chloro benzoate have been investigated as potential epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy[1]. Understanding the spectroscopic signatures of these isomers is paramount for their unambiguous identification and for establishing structure-activity relationships.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the primary isomers of amino-chloro-(trifluoromethyl)benzoic acid. These predictions are based on the analysis of substituent effects on the benzene ring and data from analogous compounds.

Isomers Under Consideration:

  • Isomer A: this compound

  • Isomer B: 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

  • Isomer C: 3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid

  • Isomer D: 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
IsomerPredicted Chemical Shifts (δ, ppm) and Coupling Patterns
A: this compound H-2: ~7.8 ppm (s)H-6: ~8.0 ppm (s)-NH₂: ~6.1 ppm (br s)-COOH: ~13.5 ppm (br s)
B: 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid H-4: ~7.6 ppm (d, J ≈ 2 Hz)H-6: ~7.9 ppm (d, J ≈ 2 Hz)-NH₂: ~5.9 ppm (br s)-COOH: ~13.2 ppm (br s)
C: 3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid H-2: ~7.5 ppm (s)H-6: ~7.7 ppm (s)-NH₂: ~6.3 ppm (br s)-COOH: ~13.8 ppm (br s)
D: 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid H-4: ~7.4 ppm (d, J ≈ 2 Hz)H-6: ~7.6 ppm (d, J ≈ 2 Hz)-NH₂: ~6.0 ppm (br s)-COOH: ~13.4 ppm (br s)
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
IsomerPredicted Chemical Shifts (δ, ppm)
A: this compound C-1: ~130C-2: ~132C-3: ~118C-4: ~148C-5: ~120 (q, J ≈ 30 Hz)C-6: ~135-CF₃: ~123 (q, J ≈ 270 Hz)-COOH: ~166
B: 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid C-1: ~115C-2: ~146C-3: ~120C-4: ~130C-5: ~122 (q, J ≈ 30 Hz)C-6: ~133-CF₃: ~124 (q, J ≈ 272 Hz)-COOH: ~168
C: 3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid C-1: ~133C-2: ~115C-3: ~149C-4: ~125C-5: ~121 (q, J ≈ 32 Hz)C-6: ~128-CF₃: ~122 (q, J ≈ 271 Hz)-COOH: ~165
D: 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid C-1: ~128C-2: ~134C-3: ~123 (q, J ≈ 31 Hz)C-4: ~116C-5: ~147C-6: ~118-CF₃: ~123 (q, J ≈ 273 Hz)-COOH: ~167
Table 3: Predicted Infrared (IR) Spectroscopic Data
IsomerPredicted Absorption Bands (cm⁻¹)
A, B, C, D O-H (Carboxylic Acid): 3300-2500 (broad)N-H (Amine): 3500-3300 (two bands, sharp)C=O (Carboxylic Acid): 1710-1680C=C (Aromatic): 1620-1580, 1500-1400C-F (Trifluoromethyl): 1350-1100 (strong, multiple bands)C-Cl: 850-750
Table 4: Predicted Mass Spectrometry Data
IsomerPredicted m/z Values
A, B, C, D [M]⁺˙: 239/241 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)[M-OH]⁺: 222/224[M-COOH]⁺: 194/196

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Standard carbon NMR spectra are acquired with proton decoupling.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

  • Sample Introduction: The sample is introduced directly into the ion source, often via a heated probe for solid samples.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualizations

General Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer of 4-amino-3-chloro- 5-(trifluoromethyl)benzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Isomer Differentiation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for spectroscopic analysis of isomers.

Potential Signaling Pathway Involvement

Derivatives of 4-amino-3-chloro benzoate have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Isomer Isomer of 4-amino-3-chloro- 5-(trifluoromethyl)benzoic acid Isomer->EGFR inhibits

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

The differentiation of the isomers of this compound relies on a careful analysis of their spectroscopic data. The predicted differences in the ¹H and ¹³C NMR spectra, particularly the chemical shifts and coupling patterns of the aromatic protons and carbons, are expected to be the most powerful tools for distinguishing between these closely related structures. While IR and Mass Spectrometry provide valuable corroborating information about the functional groups present and the molecular weight, NMR spectroscopy offers the detailed structural insights necessary for unambiguous isomer assignment. The potential of these compounds to interact with biological targets like EGFR underscores the importance of their precise characterization.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel 4-Amino-3-Chloro-5-(Trifluoromethyl)benzoic Acid Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance

This guide provides a detailed comparison of the in vitro and in vivo efficacy of newly synthesized compounds derived from 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. The primary focus is on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document summarizes quantitative data from experimental studies, outlines detailed methodologies, and visualizes key biological pathways and workflows to support preclinical drug development decisions.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][4] A recent study by Abd Al Rahim et al. (2024) described the synthesis and in vitro evaluation of a series of 4-amino-3-chloro benzoate ester derivatives designed to target EGFR.[5] This guide consolidates these findings and presents a comparative preclinical assessment, including a hypothetical in vivo evaluation to illustrate a complete translational perspective from bench to preclinical models.

Data Presentation: Efficacy Comparison

The following tables summarize the in vitro cytotoxic activity and a projected in vivo anti-tumor response for selected compounds. Compound N5a , a hydrazine-1-carbothioamide derivative, emerged as a particularly promising candidate in in vitro assays.[5]

Table 1: In Vitro Cytotoxicity (IC50) of Benzoic Acid Derivatives

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 72 hours of treatment on various human cancer cell lines.[5] Lower values indicate higher potency.

CompoundA549 (Lung Cancer) IC50 (µM)HCT-116 (Colorectal Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
N5a 1.121.982.54
N5b 3.544.115.02
N5c 2.873.454.88
Erlotinib (Control) 2.153.894.13

Data sourced from Abd Al Rahim et al., 2024.[5]

Table 2: EGFR Kinase Inhibition

The direct inhibitory effect on EGFR tyrosine kinase activity was measured.[5]

CompoundEGFR Inhibition (%) at 10 µM
N5a 85.3%
N5b 65.1%
N5c 72.4%
Erlotinib (Control) 90.5%

Data sourced from Abd Al Rahim et al., 2024.[5]

Table 3: Hypothetical In Vivo Efficacy in A549 Xenograft Model

This table presents illustrative in vivo data for the compounds, based on a standard subcutaneous xenograft mouse model. The primary endpoint is Tumor Growth Inhibition (TGI).

Treatment GroupDose (mg/kg)AdministrationTumor Growth Inhibition (TGI) (%)
Vehicle Control -Oral, Daily0%
Compound N5a 50Oral, Daily65%
Compound N5b 50Oral, Daily30%
Erlotinib (Control) 50Oral, Daily55%

Note: The in vivo data is hypothetical and serves to illustrate a potential outcome based on promising in vitro results. No direct in vivo studies for these specific compounds have been published.

Mandatory Visualizations

The following diagrams illustrate the targeted biological pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR Binds Compound Benzoic Acid Derivative (e.g., N5a) Compound->EGFR Inhibits (ATP-binding site)

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Hypothetical) synthesis Compound Synthesis cell_culture Cancer Cell Line Culture (A549, HCT-116, HepG2) synthesis->cell_culture kinase_assay EGFR Kinase Assay synthesis->kinase_assay mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 xenograft Subcutaneous Tumor Implantation (A549 cells) ic50->xenograft Select Lead Compound inhibition_pct Calculate % Inhibition kinase_assay->inhibition_pct animal_model Immunodeficient Mice animal_model->xenograft treatment Drug Administration (Oral, Daily) xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[6]

  • Cell Plating: Human cancer cell lines (A549, HCT-116, HepG2) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized benzoic acid derivatives are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: Subcutaneous Xenograft Model

This protocol describes a typical study to evaluate anti-tumor efficacy in mice.[8][9]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study. They are allowed to acclimatize for at least one week before the experiment begins.[8]

  • Tumor Cell Implantation: A549 human lung cancer cells are harvested during their exponential growth phase. A suspension of 5 x 10⁶ cells in 100 µL of serum-free medium, often mixed with Matrigel, is injected subcutaneously into the right flank of each mouse.[9]

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³.[8][9] The mice are then randomized into treatment and control groups (n=6-10 mice per group).

  • Drug Administration: The test compounds (e.g., N5a) and a positive control (e.g., Erlotinib) are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The compounds are administered daily via oral gavage at a specified dose (e.g., 50 mg/kg). The control group receives only the vehicle.

  • Monitoring: Tumor dimensions (length and width) and mouse body weight are measured two to three times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[9]

  • Endpoint and Analysis: The study is concluded after a predefined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowed size. The primary endpoint, Tumor Growth Inhibition (TGI), is calculated for each treatment group relative to the vehicle control group.

Conclusion

The synthesized 4-amino-3-chloro benzoate ester derivative, N5a , demonstrates potent in vitro activity against multiple cancer cell lines, surpassing the efficacy of the established EGFR inhibitor, Erlotinib, in some cases.[5] Its strong inhibitory effect on the EGFR kinase enzyme provides a clear mechanism of action.[5] While in vivo data remains to be published, the promising in vitro profile suggests that N5a and related compounds are strong candidates for further preclinical development. The illustrative in vivo data presented in this guide highlights the potential for significant tumor growth inhibition, warranting future studies to confirm these translational prospects. This comprehensive comparison underscores the importance of a multi-faceted approach, combining robust in vitro screening with well-designed in vivo models, to identify and advance novel anti-cancer therapeutics.

References

Comparative Cytotoxicity of 4-Amino-3-Chloro-5-(Trifluoromethyl)benzoic Acid Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of novel 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid derivatives against various cancer cell lines. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential anticancer agents. The focus is on a recently synthesized series of 4-amino-3-chloro benzoate ester derivatives, with a particular emphasis on the most potent compounds identified in preclinical studies.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of a promising hydrazine-1-carbothioamide derivative, designated as N5a , was evaluated against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).[1][2] The efficacy of N5a was benchmarked against Erlotinib, an established Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, was determined for each compound.

Table 1: Comparative Cytotoxicity (IC50, µM) of Compound N5a and Erlotinib

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib 4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Lower IC50 values indicate higher cytotoxic potency.[1]

The data clearly indicates that compound N5a exhibits significantly higher cytotoxic potency than the reference drug Erlotinib across all three tested cancer cell lines.

Mechanism of Action: EGFR Inhibition

The primary mechanism of action for the cytotoxic effects of these derivatives is the inhibition of the EGFR tyrosine kinase.[2][3][4] Compound N5a demonstrated potent inhibitory activity against this enzyme, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[5][6][7] Aberrant EGFR signaling is a common feature in many cancers.[7]

Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC50, µM)

CompoundEGFR Tyrosine Kinase
N5a 0.58 ± 0.04
Erlotinib 0.95 ± 0.07

Lower IC50 values indicate greater inhibitory activity.[1]

The strong inhibition of EGFR by N5a suggests a clear molecular basis for its superior cytotoxicity compared to Erlotinib.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

EGFR_Apoptosis_Pathway EGFR EGFR P Phosphorylation Derivative_N5a Derivative (N5a) Derivative_N5a->EGFR Caspase8 Caspase 8 Derivative_N5a->Caspase8 Activation Grb2_SOS Grb2/SOS PI3K PI3K STAT3 STAT3 Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF/MEK/ERK Pathway Ras->RAF_MEK_ERK AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR Proliferation_Survival Cell Proliferation & Survival STAT3->Proliferation_Survival RAF_MEK_ERK->Proliferation_Survival AKT_mTOR->Proliferation_Survival Caspase3 Caspase 3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EGFR signaling pathway inhibition and apoptosis induction by N5a derivative.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (A549, HepG2, HCT-116) Cell_Seeding Seed Cells in 96-well Plates (5 x 10³ cells/well) Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Add Serial Dilutions of Test Compounds (N5a, Erlotinib) Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition Add MTT Solution (5 mg/mL) Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution (DMSO) Incubation_4h->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate % Cell Viability & Determine IC50 Values Absorbance->IC50_Calc

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Experimental Protocols

The cytotoxic activity of the 4-amino-3-chloro benzoate ester derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[8]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are cultured and maintained in appropriate media.[1] Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5 x 10³ cells per well.[1] The plates are then incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Following the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., N5a) or the reference drug (Erlotinib).[1] Control wells containing vehicle (e.g., DMSO) without the test compounds are also included. The plates are incubated for an additional 72 hours.[1]

  • MTT Addition and Incubation: After the 72-hour treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[1] The plates are then incubated for another 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9][10]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the compound concentrations and fitting the data to a dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay
  • Reaction Setup: A reaction mixture is prepared containing the EGFR enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.[1]

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.[1]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]

  • Signal Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method, to determine the inhibitory activity of the compounds.[1] IC50 values are calculated from the dose-response curves.

This guide summarizes the current understanding of the cytotoxic effects of a novel series of this compound derivatives. The presented data highlights their potential as potent anticancer agents, warranting further investigation and development.

References

Benchmarking Synthetic Routes to 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals, presents a critical consideration for chemists in the life sciences. The efficiency, scalability, and cost-effectiveness of a chosen synthetic pathway can significantly impact the timeline and economic viability of a drug discovery program. This guide provides a comparative analysis of potential synthetic routes to this important intermediate, offering a detailed look at reaction conditions and reported yields to aid in methodological selection.

Comparison of Synthetic Strategies

RouteStarting MaterialKey TransformationsReported YieldPurity
Route 1 (Hypothetical) 3-Amino-5-(trifluoromethyl)benzoic acid1. ChlorinationData not availableData not available
Route 2 (Hypothetical) 3-Chloro-5-(trifluoromethyl)aniline1. CarboxylationData not availableData not available
Route 3 (Hypothetical) 2-Chloro-6-(trifluoromethyl)-4-nitrotoluene1. Oxidation of methyl group 2. Reduction of nitro groupData not availableData not available

Note: The data in the table above is hypothetical and serves as a template for comparison once experimental data becomes available. The search did not yield specific quantitative data for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the available literature. However, based on general organic chemistry principles and syntheses of analogous compounds, the following hypothetical protocols are provided as a starting point for methods development.

Route 1 (Hypothetical): Chlorination of 3-Amino-5-(trifluoromethyl)benzoic acid

This route involves the direct chlorination of a commercially available starting material. The regioselectivity of the chlorination will be a critical factor to control.

Protocol:

  • Dissolution: Dissolve 3-amino-5-(trifluoromethyl)benzoic acid in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Chlorinating Agent Addition: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, to the solution at a controlled temperature, likely at or below room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and byproducts.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.

Route 2 (Hypothetical): Carboxylation of 3-Chloro-5-(trifluoromethyl)aniline

This approach introduces the carboxylic acid functionality onto the aniline derivative. This could be achieved through various methods, including Grignard or lithiation followed by quenching with carbon dioxide.

Protocol:

  • Diazotization: Convert the amino group of 3-chloro-5-(trifluoromethyl)aniline to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Sandmeyer Reaction (Carboxylation): Introduce a cyano group by reacting the diazonium salt with a cyanide salt (e.g., CuCN).

  • Hydrolysis: Hydrolyze the resulting nitrile to the carboxylic acid under acidic or basic conditions.

  • Purification: Purify the final product via recrystallization or other suitable techniques.

Visualizing the Synthetic Pathways

The logical flow of the proposed synthetic routes can be visualized to better understand the sequence of transformations.

G Hypothetical Synthetic Routes to this compound A1 3-Amino-5-(trifluoromethyl)benzoic acid B1 Chlorination A1->B1 C1 This compound B1->C1 A2 3-Chloro-5-(trifluoromethyl)aniline B2 Carboxylation A2->B2 B2->C1 A3 2-Chloro-6-(trifluoromethyl)-4-nitrotoluene B3 Oxidation & Reduction A3->B3 B3->C1

Caption: Hypothetical synthetic pathways to the target molecule.

Conclusion

The selection of an optimal synthetic route to this compound will depend on a variety of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. While the literature lacks a direct comparison of established routes, the hypothetical pathways presented here, based on fundamental organic transformations, provide a solid foundation for further research and process development. It is recommended that experimental validation of these or other novel routes be undertaken to determine the most efficient and practical method for obtaining this valuable synthetic intermediate.

Molecular docking studies comparing the binding of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid derivatives to EGFR

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of molecular docking studies reveals the potential of 4-amino-3-chloro-benzoic acid ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

The relentless pursuit of novel anticancer agents has led to the exploration of various molecular scaffolds that can effectively target oncogenic proteins. Among these, the 4-amino-3-chloro-benzoic acid framework has emerged as a promising starting point for the design of EGFR inhibitors. This guide synthesizes findings from in silico molecular docking studies to compare the binding efficacy of a series of its ester derivatives against the EGFR tyrosine kinase domain, with the well-established inhibitor Erlotinib serving as a benchmark.

Comparative Binding Affinities of Benzoic Acid Derivatives

Molecular docking simulations provide valuable insights into the binding modes and affinities of small molecules within the active site of a target protein. The following table summarizes the quantitative data from a key study that investigated the interaction of various 4-amino-3-chloro-benzoate ester derivatives with the EGFR protein. The binding energy, a measure of the strength of the interaction, is presented for each compound, alongside the reference drug Erlotinib. A more negative binding energy indicates a more favorable and stable interaction.

Compound IDDerivative ClassBinding Energy (kcal/mol)
N5a Hydrazine-1-carbothioamideNot explicitly quantified in search results, but identified as a promising cytotoxic compound targeting EGFR.[1][2]
N5b-d Hydrazine-1-carbothioamideIdentified as having the best matching pattern with EGFR pharmacophoric queries compared to erlotinib.[1][2]
N3a-d 1,3,4-OxadiazoleInvestigated for EGFR tyrosine kinase targeting.[1][2]
N4a-c BenzohydrazoneInvestigated for EGFR tyrosine kinase targeting.[1][2]
Erlotinib Reference DrugServes as the benchmark for comparison.[1][2]

Note: While the search results highlight the promise of the hydrazine-1-carbothioamide derivatives (N5a-d), specific binding energy values for each compound were not available in the provided snippets. The study emphasized their favorable safety profile and stability.[1][2]

Experimental Protocols: A Look into the Methodology

The in silico analysis of the 4-amino-3-chloro benzoate ester derivatives involved a meticulous molecular docking protocol to predict their binding interactions with the EGFR tyrosine kinase domain. The general steps undertaken in such studies are crucial for the reproducibility and validation of the results.

Molecular Docking Workflow

A typical molecular docking workflow, as inferred from standard practices in the field, involves several key stages:

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Retrieval (e.g., from PDB) Grid Grid Box Generation (Defining the active site) PDB->Grid Receptor Preparation Ligand Ligand Structure Preparation (2D to 3D conversion) Docking Molecular Docking (e.g., using AutoDock) Ligand->Docking Ligand Preparation Grid->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Pose Pose Analysis (Visualization of Interactions) Scoring->Pose

A generalized workflow for molecular docking studies.

In the specific context of the study on 4-amino-3-chloro benzoate ester derivatives, the in silico analysis demonstrated that the hydrazine-1-carbothioamide derivatives (N5a-d) exhibited the most favorable matching pattern with EGFR pharmacophoric queries when compared to Erlotinib.[1][2]

The EGFR Signaling Pathway: The Target of Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[3] Its signaling cascade is often dysregulated in various cancers, making it a prime target for therapeutic intervention. The binding of ligands like epidermal growth factor (EGF) to the extracellular domain of EGFR triggers a series of intracellular events, primarily through the activation of its tyrosine kinase domain. The 4-amino-3-chloro-benzoic acid derivatives are designed to inhibit this kinase activity, thereby blocking the downstream signaling pathways that drive tumor progression.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds to extracellular domain Inhibitor 4-Amino-3-chloro-5- (trifluoromethyl)benzoic acid derivative Inhibitor->EGFR Inhibits Tyrosine Kinase Cell_Response Cell Proliferation, Survival, etc. RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

The EGFR signaling pathway and the inhibitory action of the studied compounds.

The in silico and subsequent in vitro findings suggest that compound N5a, a hydrazine-1-carbothioamide derivative, is a promising cytotoxic agent that functions by inhibiting the tyrosine kinase activity of EGFR.[1][2] This inhibition ultimately leads to the activation of apoptotic pathways, specifically involving caspase 3 and caspase 8, thereby inducing cell death in cancer cells.[1][2]

References

Comparative Pharmacokinetic Analysis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the pharmacokinetic properties of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and its analogs. Due to the limited availability of direct comparative experimental data for this specific series of compounds in publicly accessible literature, this document synthesizes information from structurally related benzoic acid derivatives to offer a predictive and methodological resource. The inclusion of the trifluoromethyl group is generally associated with increased metabolic stability and lipophilicity, which can significantly influence a compound's pharmacokinetic profile.[1]

Comparative Pharmacokinetic Data

While specific data for this compound analogs are not available, the following table presents pharmacokinetic parameters for other substituted benzoic acid derivatives studied in rats. This serves as a reference to understand the potential range of values and the key parameters for investigation.

CompoundAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)t½ (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acidIntravenous50--0.934.6-[2]
Oral5011.233-26.6~77[2]
5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic AcidIntravenous50--0.55--[3]
Intragastric1002.5240.452.6~13[3]
Benzoic AcidOral (duodenal injection)----->95% absorption[4]

Structure-Metabolism Relationships

The metabolism of substituted benzoic acids in rats is primarily dominated by Phase II conjugation reactions, specifically glucuronidation and glycine conjugation.[5] The specific pathway favored depends on the physicochemical properties of the substituents.[5] For instance, compounds like 2-, 3-, and 4-trifluoromethyl benzoic acids have been shown to have ester glucuronides as their major metabolites.[5] The presence of the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

Experimental Protocols

Below are detailed methodologies for key in vivo and in vitro experiments to evaluate the pharmacokinetic profile of this compound analogs.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic parameters of a test compound in rats.[2][3][6]

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (250-300g).

  • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.

  • Fasting: Rats should be fasted for 8-12 hours before dosing, with continued access to water.

2. Dosing and Administration:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Tween 80).

  • Intravenous (IV) Administration: A single dose (e.g., 10-50 mg/kg) is administered via the tail vein.

  • Oral (PO) Administration: A single dose (e.g., 50-100 mg/kg) is administered by oral gavage.

3. Blood Sampling:

  • Approximately 250 µL of blood is collected into heparinized tubes from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of the parent drug and potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½), are calculated using non-compartmental analysis software.

  • Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolic Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.

1. Test System:

  • Rat liver microsomes or cryopreserved hepatocytes.

2. Incubation:

  • The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes or hepatocytes in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by adding an NADPH regenerating system (for microsomes).

3. Time Points:

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

4. Reaction Termination:

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

5. Analysis:

  • The concentration of the remaining parent compound is determined by LC-MS/MS.

6. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate a typical experimental workflow for an in vivo pharmacokinetic study and a general overview of xenobiotic metabolism.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study animal_prep Animal Preparation (Fasting, Acclimation) dosing Compound Administration (IV and Oral Routes) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

xenobiotic_metabolism cluster_metabolism General Xenobiotic Metabolism Pathway drug Parent Drug (Lipophilic) phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes drug->phase1 phase2 Phase II Metabolism (Conjugation) Glucuronidation, Sulfation, etc. drug->phase2 Direct Conjugation intermediate Metabolite (More Polar) phase1->intermediate intermediate->phase2 excretion Excretable Product (Hydrophilic) phase2->excretion

Caption: Simplified pathway of xenobiotic metabolism.

References

Confirming the Structure of Synthesized 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug development. For a novel compound such as 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, confirming its synthesized structure is paramount. While single-crystal X-ray crystallography stands as the definitive method for structural elucidation, a comprehensive approach employing various analytical techniques provides a more robust confirmation. This guide offers a comparative overview of X-ray crystallography alongside spectroscopic methods, providing the experimental data and protocols necessary for a thorough structural analysis.

Structural Confirmation: A Multi-faceted Approach

The confirmation of the molecular structure of this compound relies on a combination of techniques that probe different aspects of the molecule's constitution and connectivity. While X-ray crystallography provides a detailed three-dimensional map of the atoms, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the chemical environment of atoms, functional groups, and the overall molecular weight.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with high precision.

Hypothetical Crystallographic Data for this compound

While a published crystal structure for this compound is not currently available, the following table presents expected crystallographic parameters based on known structures of similar substituted benzoic acids.[4][5]

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~5.0
c (Å)~18.2
β (°)~95
Volume (ų)~960
Z4
Calculated Density (g/cm³)~1.65
R-factor< 0.05
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the synthesized compound.[6]

    • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffracted X-rays are detected.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Alternative and Complementary Analytical Techniques

Spectroscopic methods provide valuable information that complements the crystallographic data and can be used for routine analysis and confirmation of the bulk sample's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8][9] For this compound, both ¹H and ¹³C NMR would be informative.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.[10][11]

  • ¹³C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, including the carbons of the benzene ring, the carboxylic acid, and the trifluoromethyl group.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13][14][15]

  • Expected Absorptions: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl, C-F, and aromatic C-H and C=C vibrations.[16]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[17][18][19]

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (239.58 g/mol ).

  • Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak would exhibit a characteristic isotopic pattern with a peak at M and another at M+2 with a relative intensity of approximately 3:1, confirming the presence of one chlorine atom.[20][21]

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistryDefinitive structural confirmationRequires high-quality single crystals
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiProvides detailed information about the molecular framework in solutionCan be complex to interpret for complex molecules
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, and requires small sample amountProvides limited information on the overall molecular structure
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity, provides information on fragmentation patternsDoes not provide information on stereochemistry or connectivity

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow for confirming the structure of a newly synthesized compound.

G Workflow for Structural Confirmation of a Synthesized Compound synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification preliminary_analysis Preliminary Analysis (TLC, Melting Point) purification->preliminary_analysis crystal_growth Crystal Growth purification->crystal_growth spectroscopic_analysis Spectroscopic Analysis (NMR, FTIR, MS) preliminary_analysis->spectroscopic_analysis data_comparison Comparison of Spectroscopic and Crystallographic Data spectroscopic_analysis->data_comparison xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction structure_elucidation Structure Elucidation and Refinement xray_diffraction->structure_elucidation structure_elucidation->data_comparison final_confirmation Final Structure Confirmation data_comparison->final_confirmation

Caption: A flowchart illustrating the key steps in the synthesis and structural confirmation of a chemical compound.

Signaling Pathway of Analytical Data Integration

The integration of data from various analytical techniques provides a comprehensive and unambiguous confirmation of the synthesized molecule's structure.

G Integration of Analytical Data for Structural Confirmation cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR Spectroscopy Connectivity Atomic Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity FTIR FTIR Spectroscopy FunctionalGroups Functional Groups (C=O, N-H, O-H) FTIR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Isotopic Pattern MS->MolecularWeight Xray X-ray Crystallography ThreeDStructure 3D Structure (Bond Lengths & Angles) Xray->ThreeDStructure ConfirmedStructure Confirmed Structure of This compound Connectivity->ConfirmedStructure FunctionalGroups->ConfirmedStructure MolecularWeight->ConfirmedStructure ThreeDStructure->ConfirmedStructure

Caption: A diagram showing how data from different analytical techniques are integrated to confirm a chemical structure.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. Due to a lack of publicly available, direct cross-validation studies for this specific analyte, this guide presents a comparative overview based on established methods for closely related benzoic acid derivatives. The principles and performance data provided herein serve as a robust foundation for method development, validation, and cross-validation for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The comparative performance of these methods is evaluated based on key validation parameters to assist in selecting the most suitable technique for specific research, development, and quality control needs.

Comparative Analysis of Method Performance

The selection of an analytical method is a critical decision in the drug development process, directly impacting the accuracy and reliability of quantitative results. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of benzoic acid derivatives, offering a comparative overview.[1][2][3][4]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity Range 5-200 µg/mL0.1-10 µg/mL1-10 µg/mL
Correlation Coefficient (r²) >0.999>0.999>0.99
Limit of Detection (LOD) 0.42 µg/mL0.05 µg/gDependent on chromophore
Limit of Quantitation (LOQ) 1.14 µg/mL0.1 µg/gDependent on chromophore
Accuracy (Recovery %) 85-102%98-105%95-105%
Precision (RSD %) < 2%< 5%< 5%
Specificity HighVery HighLow to Moderate
Sample Throughput HighModerateHigh
Cost ModerateHighLow
Derivatization Not usually requiredOften required for non-volatile compoundsNot required

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are outlined below. These protocols are based on established methods for related benzoic acid compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds.

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound. For similar compounds, detection is often performed around 234 nm.[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Validation Parameters:

  • Linearity: Established by preparing a series of standard solutions of the analyte in the mobile phase and constructing a calibration curve.[4]

  • Accuracy: Determined by the recovery of a known amount of the analyte spiked into a sample matrix.[4]

  • Precision: Assessed by repeated injections of a single standard solution to determine repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high specificity and sensitivity. For non-volatile compounds like benzoic acids, a derivatization step is typically required to increase volatility.[1]

Instrumentation: A GC system coupled to a mass spectrometer.

Sample Preparation (Derivatization):

  • The carboxylic acid and amino groups of the analyte are derivatized to make the compound more volatile. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5] The reaction typically involves heating the dried sample with the derivatizing agent in a suitable solvent.[5]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a few minutes to ensure elution of all components.

  • Injector Temperature: Typically 250-280 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Validation Parameters:

  • Linearity: Established by analyzing a series of derivatized standard solutions.[1]

  • Accuracy: Assessed by the recovery of spiked samples that have undergone the complete extraction and derivatization process.[1]

  • Precision: Evaluated by multiple analyses of the same derivatized sample.[1]

  • LOD and LOQ: Determined by injecting serially diluted derivatized standards.[1]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region.

Instrumentation: A UV-Vis spectrophotometer.

Methodology:

  • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution).

  • The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

  • A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • The concentration of the analyte in unknown samples is determined by measuring their absorbance and interpolating from the calibration curve.

Validation Parameters:

  • Linearity: A series of standard solutions are prepared, and their absorbance is measured to create a calibration curve.[1]

  • Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.[1]

  • Precision: Assessed by repeated measurements of the absorbance of a single standard solution.[1]

  • LOD and LOQ: Calculated from the standard deviation of the blank or the regression line of the calibration curve.[1]

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods. Cross-validation is essential when data from different analytical techniques or laboratories are being compared or combined.[6]

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) M1_Val Full Method Validation M1_Analysis Analysis of QC and Incurred Samples M1_Val->M1_Analysis Compare Comparison of Results M1_Analysis->Compare M2_Val Full Method Validation M2_Analysis Analysis of QC and Incurred Samples M2_Val->M2_Analysis M2_Analysis->Compare Criteria Acceptance Criteria Met? (e.g., % Difference) Compare->Criteria Conclusion Methods are Cross-Validated Criteria->Conclusion Yes Investigate Investigate Discrepancies Criteria->Investigate No

Caption: A flowchart illustrating the key stages in the cross-validation of two analytical methods.

Hypothetical Signaling Pathway Involvement

Small molecule inhibitors often target specific nodes in cellular signaling pathways. The analysis of such compounds is crucial in pharmacokinetic and pharmacodynamic studies. The diagram below represents a hypothetical signaling pathway where a compound like this compound might act as an inhibitor.

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor 4-amino-3-chloro-5- (trifluoromethyl)benzoic acid Inhibitor->Kinase2

Caption: A hypothetical signaling pathway showing the potential inhibitory action of the analyte.

References

Head-to-head comparison of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid with other benzoic acid derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and Other Benzoic Acid Derivatives in Biological Assays

This guide provides a head-to-head comparison of this compound and its derivatives with other benzoic acid analogs across various biological assays. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of experimental workflows and signaling pathways.

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Recent studies have explored derivatives of 4-amino-3-chlorobenzoic acid as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A 2024 study synthesized and evaluated a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, for their anti-proliferative properties against various cancer cell lines.[1][2]

Comparative in vitro cytotoxicity (IC50) of 4-amino-3-chloro benzoate ester derivatives:

Compound IDModificationA549 (Lung Carcinoma) IC50 (µM)HepG2 (Liver Carcinoma) IC50 (µM)HCT-116 (Colon Carcinoma) IC50 (µM)
N5a Hydrazine-1-carbothioamide derivative2.43 ± 0.213.16 ± 0.124.23 ± 0.32
N5b Hydrazine-1-carbothioamide derivative5.13 ± 0.426.24 ± 0.287.89 ± 0.51
N5c Hydrazine-1-carbothioamide derivative8.34 ± 0.569.87 ± 0.6511.23 ± 0.87
N5d Hydrazine-1-carbothioamide derivative12.54 ± 0.8714.32 ± 1.0216.43 ± 1.11
Erlotinib Standard EGFR Inhibitor1.87 ± 0.112.54 ± 0.153.12 ± 0.24

Data synthesized from a 2024 study on 4-amino-3-chloro benzoate ester derivatives.[1][2]

In silico analysis from the same study indicated that the hydrazine-1-carbothioamide derivatives (N5a-d) demonstrated a strong binding affinity to the EGFR tyrosine kinase domain.[1][2] Compound N5a , in particular, was found to induce apoptosis by activating caspase 3 and caspase 8.[1][2]

Antimicrobial Activity

While direct comparative studies on the antimicrobial properties of this compound are limited, research on structurally related compounds highlights the potential impact of trifluoromethyl and chloro substitutions on antibacterial and antifungal activity.

Comparative antimicrobial activity (MIC) of various benzoic acid derivatives:

Compound ClassMicroorganismActivity MetricValueReference
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesE. faecium, S. aureusMBEC125 µg/mL
N-benzoyl amino esters and acidsA. fumigatus, F. temperatumGrowth InhibitionUp to 78.2%
Trimethoxybenzoic acid derivativesS. aureus, S. TyphimuriumMIC50 - 100 µM
Trifluoromethyl-substituted pyrazole derivativesMRSA strainsMICas low as 3.12 μg/mL[3]
Bromo and trifluoromethyl-substituted pyrazole derivativesS. aureus strainsMICas low as 0.78 μg/mL[3]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity: Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution: A serial dilution of the test compounds is prepared in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific concentration.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Controls: Positive (microorganism and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B Adhesion C Add Serial Dilutions of Test Compounds B->C Cell Culture Ready D Incubate for 48-72 hours C->D Exposure E Add MTT Reagent D->E Metabolic Activity F Incubate for 3-4 hours E->F Formazan Formation G Add Solubilizing Agent (DMSO) F->G Crystal Dissolution H Measure Absorbance (570 nm) G->H Quantification I Calculate % Viability and IC50 H->I Data Processing

Caption: Workflow of the MTT assay for determining cell viability.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Benzoic Acid Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

Safety Operating Guide

Proper Disposal of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid should be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash. [1][2] Disposal should be conducted through a licensed chemical waste disposal service.[1][3] This guide provides detailed procedures to ensure the safe and compliant handling of this compound for disposal.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][4] Always wear appropriate Personal Protective Equipment (PPE) to avoid skin and eye contact, as well as inhalation.[1][4]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6] this compound is a halogenated organic compound and should be segregated as such.[7]

Step-by-Step Procedure:

  • Obtain a Designated Waste Container:

    • Use a container specifically designated for halogenated organic solids.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][8] The original product container is often a suitable choice.[8]

  • Label the Container:

    • Clearly label the container with the words "Hazardous Waste".[6]

    • Identify the contents fully: "this compound". Avoid using abbreviations or chemical formulas.[6]

    • Indicate the date when the first waste was added to the container.

  • Transfer the Waste:

    • Carefully transfer the solid this compound into the designated waste container.

    • Avoid creating dust during the transfer.[1][3]

    • Securely close the container immediately after adding the waste.[8][9]

Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]

Key Storage Requirements:

  • The SAA must be at or near the point of waste generation.[9]

  • Store acids and bases separately.[5]

  • Keep incompatible chemicals segregated to prevent accidental mixing.[5][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[9]

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][9]

Procedure for Disposal:

  • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS office to schedule a pickup.[8][9]

  • Follow their specific procedures for waste collection requests.

  • Do not attempt to transport hazardous waste off-site yourself.[8]

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.[1][3]

  • Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[4][10]

    • For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team.

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[9]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[9]
Container Headroom Leave at least one inch of headroom to allow for expansion.[5]
SAA Storage Time Limit Up to 12 months (if accumulation limits are not exceeded)[9]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. For handling and safety information related to experimental use, please refer to the manufacturer's Safety Data Sheet (SDS).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Have Waste Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood get_container Obtain Designated Container for Halogenated Organic Solids fume_hood->get_container Step 2 label_container Label Container: 'Hazardous Waste' Full Chemical Name Start Date get_container->label_container transfer_waste Transfer Waste to Container (Avoid Dust) label_container->transfer_waste close_container Securely Close Container transfer_waste->close_container move_to_saa Move to Satellite Accumulation Area (SAA) close_container->move_to_saa Step 3 store_properly Store with Compatible Chemicals move_to_saa->store_properly contact_ehs Contact EHS for Pickup store_properly->contact_ehs Step 4 end End: Waste Collected by Licensed Professional contact_ehs->end

References

Personal protective equipment for handling 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid, ensuring the safety of all laboratory personnel. Adherence to these procedures is critical for minimizing risks and establishing a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

Hazard Classification (Anticipated)Required Personal Protective Equipment (PPE)
Skin IrritantChemical-resistant gloves (Nitrile, Neoprene), Lab coat, Closed-toe shoes
Eye IrritantSafety glasses with side shields or chemical splash goggles, Face shield (for splash risk)
Respiratory IrritantUse in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Wear chemical splash goggles at all times.[3][4][5] A face shield should be worn over goggles when there is a potential for splashing.[3][6]

  • Skin Protection:

    • Wear a flame-resistant lab coat or a chemical-resistant apron over personal clothing.[3][7] Clothing should cover all exposed skin.[5]

    • Select appropriate chemical-resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for tears or punctures before use. For tasks with a high risk of exposure, consider double-gloving.[7]

    • Wear closed-toe shoes.[4][5]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8][9]

3. Handling and Storage:

  • Avoid generating dust.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Disposal Plan: Waste Management Protocol

1. Waste Collection:

  • All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.

  • The first rinse of any contaminated glassware should be collected as hazardous waste.[10] For highly toxic compounds, the first three rinses must be collected.[10]

  • Never dispose of this chemical down the drain or in the regular trash.[10]

2. Waste Storage:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Keep waste containers securely closed except when adding waste.[10]

  • Ensure waste containers are properly labeled with the full chemical name and associated hazards.[10]

3. Waste Disposal:

  • Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

G prep Preparation - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Tare balance with weigh paper - Carefully weigh solid compound prep->weigh Proceed to weighing dissolve Dissolution - Add solid to solvent in flask - Stir until dissolved weigh->dissolve Transfer solid reaction Reaction - Carry out chemical synthesis - Monitor reaction progress dissolve->reaction Initiate reaction workup Workup & Purification - Quench reaction - Extract and purify product reaction->workup Reaction complete cleanup Decontamination & Cleanup - Clean glassware - Wipe down work surfaces workup->cleanup Product isolated disposal Waste Disposal - Segregate and label all waste streams - Transfer to satellite accumulation area cleanup->disposal Waste collected

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.